molecular formula C4H9NO3 B7767232 2-Methylserine CAS No. 3398-40-1

2-Methylserine

Cat. No.: B7767232
CAS No.: 3398-40-1
M. Wt: 119.12 g/mol
InChI Key: CDUUKBXTEOFITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylserine is a hydroxy-amino acid that is serine which is substituted by a methyl group at position 2.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUUKBXTEOFITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346506
Record name alpha-Methyl-DL-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-29-3, 3398-40-1
Record name 2-Methylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5424-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-2-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-2-Methylserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-2-Methylserine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Methyl-DL-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-DL-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-2-METHYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8HQ2F53F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methylserine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylserine: Chemical Properties, Structure, and Applications

Introduction

This compound is a non-proteinogenic α-amino acid, structurally distinguished from its proteinogenic counterpart, serine, by the presence of a methyl group at the α-carbon.[1][2] This substitution creates a chiral quaternary carbon, which imparts significant conformational constraints and unique biochemical properties.[3] Consequently, this compound has emerged as a valuable chiral building block in medicinal chemistry for the synthesis of peptides, peptidomimetics, and other complex pharmaceutical compounds.[3][4] Its structural similarity to serine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, also makes it a molecule of interest in neuroscience research.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

The core structure of this compound consists of a propanoic acid backbone with an amino group, a hydroxyl group, and a methyl group. The key feature is the methyl group substitution at the Cα position, the carbon atom adjacent to the carboxyl group.

  • IUPAC Name: 2-Amino-3-hydroxy-2-methylpropanoic acid.[2][5] The stereoisomers are designated as (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer) and (2R)-2-amino-3-hydroxy-2-methylpropanoic acid (D-isomer).[1][6][7]

  • Molecular Formula: C₄H₉NO₃.[1][2][8]

  • Molecular Weight: 119.12 g/mol .[1][2][8]

  • Stereochemistry: The α-carbon of this compound is a stereocenter. The L-enantiomer is (S)-2-Methylserine, while the D-enantiomer is (R)-2-Methylserine.[6][7][9] This defined stereochemistry is crucial for its application as a chiral synthon.[3]

Caption: Chemical structure of (S)-2-Methylserine (L-isomer).

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its polarity, conferred by the amino, carboxyl, and hydroxyl groups, dictates its solubility.[2][10]

PropertyValueReference
IUPAC Name (2S)-2-amino-3-hydroxy-2-methylpropanoic acid[1]
Synonyms α-Methyl-L-serine, (S)-2-Methylserine[1][9]
CAS Number 16820-18-1 (L-isomer); 5424-29-3 (D/L racemic mixture)[1][2][8]
Molecular Formula C₄H₉NO₃[1][8]
Molecular Weight 119.12 g/mol [1][8]
Melting Point 286-288°C (L-isomer); ~243°C (D/L)[1][9][11]
Optical Rotation [α]D +3.3° (c=5, 6N HCl, 25°C) for L-isomer[1][9]
pKa 2.20 ± 0.10 (Predicted)[1][9]
LogP -1.23[1][11]
Physical State White powder[1][9]
Solubility Slightly soluble in water and DMSO (with heating)[1][9][12]

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods which provide crucial information about its molecular structure.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule.[14] The chemical shifts and splitting patterns provide information about the electronic environment of the nuclei and their connectivity.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound.[13] Key absorptions would include broad O-H stretches from the hydroxyl and carboxylic acid groups, N-H stretches from the amino group, and a strong C=O stretch from the carboxylic acid.[15]

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[5][13] The fragmentation pattern can provide additional structural information.[16]

Synthesis of this compound

Enantiomerically pure this compound can be synthesized through both enzymatic and chemical methodologies. The choice of method often depends on the desired scale, stereochemistry, and available resources.

Enzymatic Synthesis

A highly efficient method for producing α-Methyl-L-serine involves the use of α-methylserine aldolase, which catalyzes the condensation of L-alanine and formaldehyde.[1] This biocatalytic approach offers high stereoselectivity and operates under mild reaction conditions.[1]

G cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis & Quantification prep Prepare reaction buffer: Potassium phosphate (100 mM, pH 7.4) + PLP (0.1 mM) substrates Add substrates: L-alanine and Formaldehyde prep->substrates enzyme Initiate with α-methylserine aldolase substrates->enzyme incubation Incubate at 30°C for 16 hours enzyme->incubation quench Stop reaction with quenching solution incubation->quench hplc Analyze product by HPLC quench->hplc G Glu Glutamate NMDAR NMDA Receptor (Inactive) Glu->NMDAR binds CoAgonist Glycine or D-Serine CoAgonist->NMDAR binds NMDAR_Active NMDA Receptor (Active) NMDAR->NMDAR_Active Activation Ca_Influx Ca²⁺ Influx NMDAR_Active->Ca_Influx Channel Opens Signaling Downstream Signaling Ca_Influx->Signaling G Sample Biological Sample Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Filter Syringe Filtration (0.22 µm) Centrifuge->Filter Inject HPLC Injection Filter->Inject Analyze Data Analysis & Quantification Inject->Analyze

References

An In-depth Technical Guide to 2-Methylserine: Properties, Synthesis, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylserine, a non-proteinogenic α-amino acid. We will delve into its fundamental chemical properties, discuss the strategic considerations for its synthesis, provide detailed protocols for its analysis, and explore its applications in the field of drug discovery and peptide chemistry. This document is intended to serve as a practical resource for scientists engaged in research and development involving modified amino acids.

Core Properties and Identifiers

This compound is an analog of the proteinogenic amino acid serine, distinguished by the presence of a methyl group on the α-carbon. This structural modification imparts unique conformational and metabolic properties. The compound exists as a racemate (D/L mixture) and as distinct stereoisomers (L- and D-forms), each with its own specific identifiers and potential biological activities.

PropertyValueNotes
Molecular Formula C₄H₉NO₃[1][2][3][4]
Molecular Weight 119.12 g/mol [1][2][3][4]
IUPAC Name 2-Amino-3-hydroxy-2-methylpropanoic acid[1][4]
Synonyms α-methylserine[4]
Solubility Soluble in water[1]
Stereoisomer-Specific Data

The stereochemistry of this compound is a critical consideration for its application, particularly in biological systems where enzymes and receptors exhibit high stereoselectivity.

FormCAS Registry Number®PubChem CID
D/L (Racemic) 5424-29-394309
L-form 16820-18-17000050
D-form 81132-44-7439656

Data sourced from PubChem, Wikipedia, and CAS Common Chemistry.[1][2][3][4][5]

Strategic Importance in Peptide and Drug Design

The incorporation of non-proteinogenic amino acids like this compound into peptides or small molecule therapeutics is a well-established strategy to enhance pharmacological properties. The key driver for this is the α-methyl group.

Causality Behind its Utility:

  • Conformational Constraint: The methyl group restricts the rotational freedom around the peptide backbone (phi and psi angles). This can lock the peptide into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme.

  • Metabolic Stability: The α-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by peptidases and proteases. This inherent resistance to enzymatic degradation can significantly prolong the in-vivo half-life of a peptide-based drug.

The choice between the L- and D-enantiomer is crucial. While peptides in nature are composed of L-amino acids, incorporating a D-amino acid like 2-Methyl-D-serine can further enhance proteolytic resistance and explore novel conformational spaces for target interaction.

Synthesis and Purification Workflow

The synthesis of enantiomerically pure this compound on a laboratory or industrial scale requires robust and complementary strategies to ensure high chemical and stereochemical purity. While multiple patented routes exist, a conceptual workflow highlights the critical stages involved.

Conceptual Synthesis Workflow Diagram

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & QC Start Starting Material (e.g., Achiral Precursor) Asymmetric_Synth Asymmetric Synthesis (Chiral Auxiliary or Catalyst) Start->Asymmetric_Synth Protection Protecting Group Introduction (e.g., Boc, Cbz) Asymmetric_Synth->Protection Methylation Stereoselective α-Methylation Protection->Methylation Deprotection Removal of Protecting Groups Methylation->Deprotection Crude Crude this compound Deprotection->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification QC Quality Control (HPLC, NMR, Chiral Analysis) Purification->QC Final Pure Enantiomer of this compound QC->Final

Caption: Conceptual workflow for the synthesis and purification of this compound.

Expertise in Practice: The choice of an asymmetric synthesis route over classical resolution is often driven by efficiency and cost at scale. Using a chiral catalyst, for instance, can obviate the need for stoichiometric chiral auxiliaries and simplify downstream purification. The protecting group strategy is also critical; groups like Boc (tert-butyloxycarbonyl) are chosen for their stability during methylation and ease of removal under acidic conditions that do not racemize the newly formed stereocenter.

Experimental Protocol: HPLC Analysis of this compound

To ensure the purity and quantify the concentration of this compound in research samples (e.g., reaction mixtures, biological media), a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

Protocol: Reversed-Phase HPLC for this compound Quantification

This protocol provides a self-validating framework for quantifying this compound. The inclusion of a standard curve ensures the accuracy of the measurements.

1. Materials & Reagents:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound analytical standard.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Deionized water.

  • 0.22 µm syringe filters.

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the this compound standard in deionized water.

  • Perform serial dilutions to create a calibration curve with at least five concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

3. Sample Preparation:

  • For a chemical reaction sample, dilute an aliquot with deionized water to fall within the range of the standard curve.

  • For a biological sample, precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

  • Filter all prepared standards and samples through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm (Note: As this compound lacks a strong chromophore, detection may require derivatization for higher sensitivity, or the use of a mass spectrometer).

  • Gradient Elution:

    • 0-2 min: 0% B

    • 2-10 min: 0% to 30% B

    • 10-12 min: 30% to 90% B (Column Wash)

    • 12-15 min: 90% B

    • 15-16 min: 90% to 0% B (Return to Initial)

    • 16-20 min: 0% B (Equilibration)

5. Data Analysis:

  • Integrate the peak area corresponding to this compound for all standards and samples.

  • Plot a calibration curve of peak area versus concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.

HPLC Workflow Diagram

G cluster_prep Sample & Standard Prep cluster_hplc HPLC Analysis cluster_data Data Processing Std_Stock Prepare Stock Standard Std_Curve Create Serial Dilutions Std_Stock->Std_Curve Filter Filter All Samples (0.22 µm) Std_Curve->Filter Sample_Prep Prepare/Dilute Unknown Sample Sample_Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: Standard workflow for the quantitative analysis of this compound via HPLC.

References

Foreword: The Strategic Importance of Quaternary Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-L-serine

In the landscape of modern drug discovery and peptide engineering, α,α-disubstituted amino acids represent a critical class of building blocks. The introduction of a second substituent on the α-carbon, as seen in 2-Methyl-L-serine, imparts significant and often desirable conformational constraints on peptides. This structural rigidity can enhance metabolic stability, increase receptor affinity, and induce specific secondary structures like β-turns or helices.[1] 2-Methyl-L-serine, a non-proteinogenic amino acid, is particularly valuable due to its unique combination of a chiral quaternary center and a functional hydroxyl group, making it an intriguing target for synthetic chemists.[][3]

However, the construction of this quaternary stereocenter presents a formidable synthetic challenge. Traditional methods often struggle to control the stereochemistry, leading to racemic mixtures or requiring arduous chiral separations. This guide provides an in-depth exploration of robust and stereoselective methodologies for the synthesis of 2-Methyl-L-serine, designed for researchers, scientists, and drug development professionals seeking to leverage this unique molecule in their work. We will move beyond simple procedural lists to dissect the underlying principles and causalities that govern each synthetic choice, providing a framework for both practical application and informed innovation.

Part 1: Biocatalytic Synthesis: The Aldolase Approach

The most elegant and efficient route to optically pure 2-Methyl-L-serine is through biocatalysis. This strategy harnesses the exquisite stereospecificity of enzymes to perform reactions that are difficult to control with conventional chemical methods.

Core Principle: The α-Methylserine Aldolase Reaction

The key enzyme in this pathway is an α-methylserine aldolase, a pyridoxal 5'-phosphate (PLP)-dependent enzyme. It catalyzes the reversible aldol addition of formaldehyde to the α-carbon of an amino acid.[] Specifically for our target, the enzyme facilitates the reaction between L-alanine and formaldehyde to directly yield 2-Methyl-L-serine.[]

The causality behind this method's success lies in the enzyme's active site, which is perfectly structured to orient the substrates, ensuring that the hydroxymethyl group is added to only one face of the L-alanine-PLP complex, thus yielding a single enantiomer.

Visualization: Enzymatic Synthesis Workflow

The following workflow outlines the key stages of producing 2-Methyl-L-serine using a whole-cell biocatalyst expressing the required aldolase.

G cluster_prep Catalyst Preparation cluster_reaction Biocatalytic Reaction cluster_purification Downstream Processing Ecoli E. coli Strain (Expressing α-methylserine aldolase) Culture Cell Culture & Growth Ecoli->Culture Harvest Harvest & Prepare Whole-Cell Catalyst Culture->Harvest Bioreactor Bioreactor (30°C, 16h, gentle agitation) Harvest->Bioreactor Add Catalyst Substrates Substrates: L-Alanine Formaldehyde PLP Co-factor Substrates->Bioreactor Product_Mix Reaction Mixture: 2-Methyl-L-serine Bioreactor->Product_Mix Quench Quench Reaction Product_Mix->Quench Analysis HPLC Analysis (Quantification) Quench->Analysis Purify Purification (e.g., Ion Exchange) Quench->Purify Final_Product Pure 2-Methyl-L-serine Purify->Final_Product

Caption: Workflow for the enzymatic synthesis of α-methyl-L-serine.

Experimental Protocol: Whole-Cell Synthesis of 2-Methyl-L-serine

This protocol is a representative methodology based on published procedures for using E. coli cells as a whole-cell catalyst.[][3]

1. Catalyst Preparation: a. Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for α-methylserine aldolase. b. Culture the transformed cells in a suitable medium (e.g., LB broth with antibiotic selection) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8. c. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 12-18 hours. d. Harvest the cells by centrifugation. The resulting cell pellet can be used directly as the whole-cell catalyst.

2. Biocatalytic Reaction: a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing the substrates. b. In a reaction vessel, combine L-alanine (e.g., 100 mM), formaldehyde (e.g., 120 mM), and the essential co-factor pyridoxal 5'-phosphate (PLP) (e.g., 0.1 mM).[] c. Initiate the reaction by resuspending the prepared whole-cell catalyst in the reaction mixture. d. Incubate the reaction at 30°C for approximately 16 hours with gentle agitation to ensure mixing.[3]

3. Monitoring and Work-up: a. Monitor the reaction progress by taking aliquots at various time points. The consumption of substrates or formation of the product can be quantified using High-Performance Liquid Chromatography (HPLC).[3] b. Once the reaction reaches completion (or equilibrium), terminate it by centrifuging to remove the cell catalyst. c. The supernatant, containing the product, can then be carried forward for purification, typically involving ion-exchange chromatography to separate the amino acid product from the remaining substrates and buffer components.

Data Summary
ParameterTypical ValueRationale / Reference
Substrate 1L-AlanineThe amino acid backbone donor.[]
Substrate 2FormaldehydeProvides the hydroxymethyl group.[]
CatalystWhole-cell E. coliExpresses the necessary aldolase, avoiding costly enzyme purification.[]
Co-factorPyridoxal 5'-phosphate (PLP)Essential for the catalytic activity of the aldolase.[]
Temperature30°COptimal temperature for enzyme activity and stability.[3]
Reaction Time~16 hoursSufficient time to reach high conversion.[3]
Stereoselectivity>99% eeThe enzyme's active site provides near-perfect stereocontrol.[]

Part 2: Asymmetric Synthesis via Chiral Auxiliaries

For laboratories not equipped for biocatalysis, classical asymmetric synthesis using chiral auxiliaries offers a powerful alternative. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct a stereoselective transformation.

Core Principle: Diastereoselective Alkylation of Chiral Iminolactones

A highly effective approach involves the alkylation of a chiral iminolactone derived from an amino acid.[1][4] The core logic is as follows:

  • Template Formation: An amino acid (like alanine) is condensed with a chiral alcohol to form a cyclic iminolactone. This creates a rigid system where the chiral auxiliary is locked in a specific conformation.

  • Stereodirecting Alkylation: The iminolactone is deprotonated to form a Z-enolate. The bulky chiral auxiliary effectively shields one face of the planar enolate.[4] Consequently, an electrophile (a methylating agent in this case) can only approach from the less hindered face, leading to a highly diastereoselective alkylation.

  • Hydrolysis & Recovery: The newly formed α-methylated iminolactone is hydrolyzed to cleave the auxiliary and release the final 2-Methyl-L-serine product. The chiral auxiliary can often be recovered and reused.

Visualization: Chiral Auxiliary Workflow

The diagram below illustrates the general sequence for synthesizing α,α-disubstituted amino acids using a chiral iminolactone template.

G cluster_prep Iminolactone Formation cluster_alkylation Stereoselective Alkylation cluster_hydrolysis Product Release Alanine Alanine Derivative Condense Esterification & Cyclization Alanine->Condense ChiralAux Chiral Auxiliary (e.g., from 3-carene) ChiralAux->Condense Iminolactone Chiral Iminolactone Condense->Iminolactone Base Strong Base (e.g., LDA, KHMDS) Iminolactone->Base Enolate Planar Z-Enolate (Face is blocked by auxiliary) Iminolactone->Enolate Base->Enolate Alkylated α-Methylated Iminolactone (High Diastereoselectivity) Enolate->Alkylated Electrophile Electrophile (e.g., CH₃I) Electrophile->Enolate Hydrolysis Acid Hydrolysis Alkylated->Hydrolysis Product 2-Methyl-L-serine Hydrolysis->Product RecoveredAux Recovered Auxiliary Hydrolysis->RecoveredAux

Caption: General workflow for asymmetric synthesis via a chiral auxiliary.

Experimental Protocol: Key Steps for Iminolactone Alkylation

This protocol outlines the conceptual steps based on methodologies described in the literature.[1][4] Specific reagents and conditions will vary based on the chosen chiral auxiliary.

1. Iminolactone Synthesis: a. Synthesize the chiral auxiliary. For example, starting from commercially available (1S)-(+)-3-carene, a multi-step synthesis can yield the required chiral α-hydroxy ketone auxiliary.[1] b. Esterify the N-protected alanine with the chiral auxiliary. c. Deprotect the nitrogen and induce cyclization under appropriate conditions to form the tricyclic iminolactone.

2. Diastereoselective Alkylation: a. Dissolve the chiral iminolactone in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) and cool to -78°C. b. Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) dropwise to generate the enolate. Stir for approximately 1 hour. c. Add the methylating agent (e.g., methyl iodide). The choice of electrophile is critical; for methylation, CH₃I is standard. d. Allow the reaction to proceed at low temperature, monitoring by thin-layer chromatography (TLC) for the consumption of the starting material. e. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow it to warm to room temperature.

3. Hydrolysis and Purification: a. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layers, and concentrate under reduced pressure. b. Purify the diastereomeric product by silica gel column chromatography. c. Subject the purified intermediate to strong acidic hydrolysis (e.g., 6N HCl, reflux) to cleave the iminolactone and the chiral auxiliary. d. Separate the desired 2-Methyl-L-serine from the chiral auxiliary, often by ion-exchange chromatography or crystallization.

Part 3: Synthesis via Chiral Pool Precursors: The β-Lactone Route

This strategy leverages a pre-existing source of chirality, often established early in the synthesis using a powerful asymmetric reaction, and then elaborates the molecule from there.

Core Principle: Sharpless Dihydroxylation and Lactone Opening

A notable method begins with an achiral precursor like methacrylic acid and establishes the key stereocenter using a Sharpless Asymmetric Dihydroxylation (AD).[5]

  • Asymmetric Dihydroxylation: The double bond of a methacrylic acid derivative (e.g., a Weinreb amide) is dihydroxylated using an AD-mix reagent. The choice of ligand (AD-mix-α or AD-mix-β) determines the absolute stereochemistry of the resulting diol, providing excellent enantiocontrol (>94% ee).[5]

  • β-Lactone Formation: The chiral diol is then converted into a reactive β-lactone intermediate. Serine β-lactones are versatile building blocks, susceptible to ring-opening by a variety of nucleophiles.[5]

  • Nucleophilic Opening: The amino functionality is introduced by opening the lactone with an azide nucleophile (e.g., sodium azide). The attack occurs at the β-position, which will become the α-carbon of the final amino acid.

  • Final Steps: The resulting intermediate is then saponified and the azide is reduced (e.g., via catalytic hydrogenation) to the free amine, yielding the target 2-Methyl-L-serine.[5]

Visualization: β-Lactone Synthetic Pathway

G Start Methacrylic Acid Derivative AD Sharpless Asymmetric Dihydroxylation (AD-mix) Start->AD Diol Chiral Diol (High ee) AD->Diol Lactone β-Lactone Formation Diol->Lactone BetaLactone Boc-α-methyl-serine-β-lactone Lactone->BetaLactone Azide Nucleophilic Ring Opening (with Azide) BetaLactone->Azide AzideInt Azide Intermediate Azide->AzideInt Final Saponification & Azide Reduction AzideInt->Final Product 2-Methyl-L-serine Final->Product

Caption: Synthetic pathway to 2-Methyl-L-serine via a β-lactone intermediate.

Conclusion: A Multi-faceted Approach to a Challenging Target

The synthesis of 2-Methyl-L-serine is a prime example of how modern synthetic chemistry addresses the challenge of creating complex, stereodefined molecules. For large-scale, green, and highly enantioselective production, the biocatalytic approach using α-methylserine aldolase is unparalleled. It offers simplicity and exceptional purity under mild conditions.

When enzymatic methods are not feasible, asymmetric synthesis via chiral auxiliaries provides a robust and well-documented chemical route. The rigidity of cyclic iminolactone intermediates allows for excellent diastereocontrol during the critical C-C bond formation step. Finally, the chiral pool approach starting with a Sharpless dihydroxylation demonstrates the power of installing chirality early and carrying it through a versatile β-lactone intermediate.

The choice of method ultimately depends on the specific needs of the research program, including scale, available equipment (bioreactors vs. standard chemical glassware), cost, and the required level of enantiopurity. Each of these pathways, grounded in sound mechanistic principles, provides a reliable and authoritative foundation for accessing this valuable building block for advanced chemical and biological research.

References

An In-depth Technical Guide to 2-Methylserine: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Modern Drug Development

The landscape of pharmaceutical research is in a constant state of evolution, driven by the demand for more selective, potent, and safer therapeutic agents.[1] Scientists are increasingly leveraging innovative molecular tools to move beyond the limitations of traditional drug design. Among these, non-proteinogenic amino acids (NPAAs), which are not incorporated into proteins through standard cellular translation, have become powerful building blocks.[1][2] NPAAs offer a vast chemical space beyond the 20 canonical amino acids, providing an unparalleled ability to fine-tune molecular properties for therapeutic applications.[1][3]

This guide focuses on a particularly valuable NPAA: 2-Methylserine. This molecule is a derivative of the natural amino acid serine, distinguished by a methyl group substitution at the α-carbon.[4][5] This seemingly simple modification introduces a quaternary stereocenter, which imparts significant and desirable changes in the molecules that incorporate it.[6] Specifically, the α-methylation provides conformational constraints that can enhance biological activity, improve metabolic stability, and lead to more favorable pharmacokinetic profiles in peptide-based drug candidates.[6][7]

This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of this compound, including its physicochemical properties, stereospecific synthesis methodologies, known biological interactions, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties and Structural Significance

This compound's unique structure directly influences its utility in medicinal chemistry. The presence of the α-methyl group sterically hinders the peptide backbone, restricting the available conformational space. This rigidity can lock a peptide into a bioactive conformation, leading to increased potency and receptor selectivity.

PropertyValueReference
IUPAC Name (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer)[8]
Synonyms α-Methyl-L-serine, (S)-2-Methylserine[8][9]
CAS Number 16820-18-1 (L-isomer)[4]
Molecular Formula C4H9NO3[10]
Molecular Weight 119.12 g/mol [10][11]
Polarity Polar[5]
Solubility Water Soluble[5]

Synthesis of this compound: Strategies and Methodologies

The synthesis of enantiomerically pure this compound is a critical step in its application. Both chemical and enzymatic routes have been developed, each with distinct advantages.

Chemical Synthesis Approaches

The introduction of the α-methyl group with stereochemical control is the primary challenge in the chemical synthesis of this compound.

One effective strategy involves the diastereoselective methylation of a chiral cyclic derivative of L-serine .[6] This approach can be performed under cryogenic conditions to ensure high stereochemical fidelity.[6] Another established method is diastereomeric salt resolution , which provides rapid access to the desired enantiomer with very high purity.[6]

A conceptual approach for enantioselective synthesis is based on the Sharpless asymmetric dihydroxylation of a 2-methyl-2-propenoic acid derivative. This method creates a chiral diol precursor that can be further converted to this compound.[4]

This protocol outlines a conceptual method for the enantioselective synthesis of a diol precursor to this compound.

Materials:

  • Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (MeSO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • In a reaction flask, dissolve the AD-mix in a 1:1 mixture of tert-butanol and water at room temperature.

  • Add methanesulfonamide and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.[4]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the resulting crude diol by silica gel column chromatography.[4]

  • The purified diol can then be converted to this compound through subsequent chemical transformations.[4]

Enzymatic Synthesis of α-Methyl-L-serine

Enzymatic synthesis offers a highly specific and efficient alternative for producing the desired stereoisomer of this compound. The use of α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde is a well-established method.[4]

ParameterDetailsSource
Enzyme α-methylserine aldolaseRalstonia sp. AJ110405[4]
Substrates L-alanine, Formaldehyde[6]
Optimal Temperature 30°CRalstonia sp. AJ110405[4]
Cofactor Pyridoxal 5'-phosphate (PLP)Bosea sp. AJ110407[4]
Inhibition Excess formaldehyde (>10 mM)Ralstonia sp. AJ110405[4]
Yield 90%Recombinant E. coli expressing α-methylserine aldolase[4]

This protocol is adapted from methods utilizing α-methylserine aldolase.[4][6]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

  • L-alanine

  • Formaldehyde solution (10-100 mM)

  • Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

  • Incubator set to 30°C

  • Quenching solution (e.g., 5 N NaOH)

  • Analytical equipment (e.g., HPLC)

Procedure:

  • Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 0.1 mM PLP

    • Desired concentration of L-alanine

    • Desired concentration of formaldehyde (incrementally added to not exceed 10 mM at any given time to avoid enzyme inhibition).[4]

  • Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.[4]

  • Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.[4]

  • To monitor the reaction, an enzyme assay can be performed by taking aliquots at different time points to measure formaldehyde consumption or α-methyl-L-serine production.[4]

  • Stop the reaction by adding a quenching solution.[4]

  • Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a suitable analytical method, such as HPLC.[4]

Enzymatic_Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Prep Prepare Reaction Mixture (Buffer, PLP, L-Alanine, Formaldehyde) Enzyme Add α-methylserine aldolase Prep->Enzyme Incubate Incubate at 30°C (e.g., 16 hours) Enzyme->Incubate Quench Quench Reaction Incubate->Quench Analyze HPLC Analysis Quench->Analyze Purify Purification Analyze->Purify

Caption: Experimental Workflow: Enzymatic Synthesis of this compound.[6]

Biological Significance and Applications in Drug Discovery

The unique structural properties of this compound make it a valuable tool in medicinal chemistry. Its incorporation into peptides can lead to enhanced therapeutic properties.

Conformational Constraint and Enhanced Stability

The α-methyl group of this compound restricts the rotational freedom of the peptide backbone, leading to a more defined three-dimensional structure. This can pre-organize the peptide into its bioactive conformation, enhancing binding affinity to its target. Furthermore, the steric hindrance provided by the methyl group can protect the adjacent peptide bonds from proteolytic degradation, thereby increasing the metabolic stability and in vivo half-life of the peptide therapeutic.[6]

Potential Interaction with the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel involved in synaptic plasticity, learning, and memory.[4] Its activation requires both glutamate and a co-agonist, typically glycine or D-serine. As a derivative of serine, this compound is of interest for its potential to interact with the co-agonist binding site on the NMDA receptor.[4] While specific binding data for this compound is not extensively reported, this remains an area of active investigation.

NMDA_Signaling_Pathway cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Co_agonist Glycine / D-Serine (Potential site for this compound interaction) Co_agonist->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Kinases Activation of Ca²⁺-dependent Kinases Ca_influx->Kinases Plasticity Synaptic Plasticity (LTP/LTD) Kinases->Plasticity

Caption: NMDA Receptor activation and downstream signaling cascade.[6]

Analytical Techniques for this compound

Accurate quantification of this compound is essential for both synthetic and biological studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the quantification of this compound.

Materials:

  • HPLC system with a suitable detector (UV, fluorescence, or mass spectrometry)

  • Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[12]

  • Mobile phase A (e.g., aqueous buffer like ammonium formate)

  • Mobile phase B (e.g., acetonitrile)

  • This compound standard solutions of known concentrations

  • Sample preparation reagents (e.g., for protein precipitation)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.

    • For biological samples, perform protein precipitation and centrifuge to remove insoluble material.

    • Filter the final sample through a 0.22 µm syringe filter before injection.[4]

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run a gradient elution program, starting with a low percentage of mobile phase B and gradually increasing it.[4]

    • Detect the analytes using the appropriate detector.[12]

  • Quantification:

    • Integrate the peak area corresponding to this compound in both the standards and the samples.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[4]

HPLC_Workflow cluster_sample_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_quant 3. Quantification Standards Prepare Standards Inject Inject Sample Sample Prepare Sample (e.g., Protein Precipitation) Filter Filter (0.22 µm) Sample->Filter Filter->Inject Separate Gradient Elution Inject->Separate Detect Detection (UV/MS) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Compare to Calibration Curve Integrate->Calibrate Result Determine Concentration Calibrate->Result

Caption: General workflow for HPLC-based quantification of this compound.[4]

Conclusion and Future Directions

This compound is a powerful and versatile non-proteinogenic amino acid that offers significant advantages in drug discovery and development. Its ability to impart conformational rigidity and enhance metabolic stability makes it a valuable tool for optimizing peptide-based therapeutics. The availability of robust chemical and enzymatic synthetic routes allows for the efficient production of this unique building block.

Future research should continue to explore the full potential of this compound. This includes:

  • Systematic Structure-Activity Relationship (SAR) Studies: Incorporating this compound into a wider range of peptide scaffolds to fully elucidate its effects on biological activity and pharmacokinetic properties.

  • Exploration of Novel Biological Targets: Investigating the interaction of this compound and its derivatives with other receptors and enzymes beyond the NMDA receptor.

  • Development of Advanced Synthetic Methodologies: Further refinement of synthetic protocols to improve efficiency, scalability, and cost-effectiveness.

By continuing to investigate the unique properties of this compound, the scientific community can unlock new avenues for the design and development of next-generation therapeutics.

References

An In-depth Technical Guide to the Discovery and Origin of α-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of α-methylserine, a non-proteinogenic amino acid of significant interest in the fields of bioorganic chemistry and drug development. We will explore its discovery, natural and synthetic origins, and the profound impact of its unique structural properties on peptide and protein engineering. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of α-methylserine in their work.

Introduction: The Significance of a Methyl Group

In the realm of peptide and protein science, the addition of a single methyl group can dramatically alter the biological properties of a molecule. α-Methylserine, a derivative of the common amino acid L-serine, is a prime example of this principle. The introduction of a methyl group at the alpha-carbon position creates a chiral center and imparts significant conformational constraints on the peptide backbone. This seemingly minor modification can lead to enhanced enzymatic stability, improved receptor affinity, and the ability to induce specific secondary structures, making α-methylserine a valuable tool in the design of novel therapeutics.

Discovery and Natural Occurrence

The journey to understanding α-methylserine begins with the exploration of microbial metabolic pathways. While not a common component of proteins, α-methylserine has been identified as a key intermediate in the biosynthesis of certain natural products.

The Enzymatic Origin: α-Methylserine Aldolase

The primary route to naturally occurring α-methyl-L-serine is through the action of the enzyme α-methylserine aldolase . This enzyme was discovered through the screening of microorganisms capable of assimilating α-methyl-DL-serine.[1] Notably, strains of Ralstonia sp., Variovorax paradoxus, and Bosea sp. were found to possess this enzymatic activity.[2]

The enzyme catalyzes the reversible, pyridoxal 5'-phosphate-dependent aldol addition of formaldehyde to the α-carbon of L-alanine, yielding α-methyl-L-serine.[2][3] This reaction is highly stereoselective for the L-enantiomer of alanine.[1] The discovery of this tetrahydrofolate-independent enzyme has opened avenues for the biotechnological production of optically pure α-methyl-L-serine.[3]

A Building Block for Natural Products

α-Methylserine serves as a precursor in the biosynthesis of more complex molecules. For instance, in Streptomyces sp., it is the biosynthetic origin of the rare 4-methyloxazoline moiety found in the nonribosomal peptides JBIR-34 and -35.[4] An α-methylserine synthase, FmoH, produces the amino acid, which is then incorporated by a nonribosomal peptide synthetase, FmoA3, and cyclized to form the 4-methyloxazoline ring.[4] The exploration of such biosynthetic pathways continues to reveal the diverse roles of this unique amino acid in nature.

Synthesis of α-Methylserine: Chemical and Enzymatic Approaches

The unique properties of α-methylserine have driven the development of various synthetic routes, both chemical and enzymatic, to obtain this valuable building block in an optically pure form.

Enantiocontrolled Chemical Synthesis via a β-Lactone Intermediate

A robust and versatile method for the enantiocontrolled synthesis of α-methylserine and other α-methyl amino acids proceeds through a dibenzylated α-methylserine-β-lactone intermediate.[5][6][7] This approach offers excellent yields and stereochemical control.

The overall synthetic workflow can be visualized as follows:

G cluster_protection Protection cluster_saponification Saponification cluster_lactonization Lactonization cluster_opening Regioselective Opening cluster_deprotection Deprotection A H₂N-α-Me-Ser-OMe B Bn₂N-α-Me-Ser-OMe A->B BnBr, NaHCO₃ C Bn₂N-α-Me-Ser-OH B->C KOH, MeOH/H₂O D Bn₂N-α-Me-Ser-β-lactone C->D HBTU, TEA E Variety of α-Methyl Amino Acids D->E Organocuprates (R-MgX, Cu(I)) F Free α-Methyl Amino Acid E->F Hydrogenation (Pd/C)

Caption: Chemical synthesis workflow for α-methyl amino acids.

  • Dibenzylation: H₂N-α-Me-Ser-OMe is treated with benzyl bromide (BnBr) and sodium bicarbonate (NaHCO₃) in a tetrahydrofuran/dimethyl sulfoxide (THF/DMSO) solvent system to yield the dibenzylated product.[5]

  • Saponification: The methyl ester of the dibenzylated intermediate is saponified using potassium hydroxide (KOH) in a methanol/water (MeOH/H₂O) mixture to afford the corresponding carboxylic acid.[5]

  • Lactonization: The carboxylic acid is then subjected to lactonization using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and triethylamine (TEA) in dichloromethane (CH₂Cl₂) to form the desired β-lactone. This step has been shown to be high-yielding.[5][6]

From this key β-lactone intermediate, a wide array of α-methyl amino acids can be synthesized through regioselective ring-opening with various organocuprate reagents.[5][6]

Enzymatic Synthesis using α-Methylserine Aldolase

As previously mentioned, α-methylserine aldolase provides a green and highly specific route to α-methyl-L-serine. The enzyme can be purified from its native source or, more conveniently, expressed recombinantly in hosts like E. coli.[1][3]

G cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product A L-Alanine C α-Methylserine Aldolase (Pyridoxal 5'-phosphate) A->C B Formaldehyde B->C D α-Methyl-L-serine C->D

Caption: Enzymatic synthesis of α-methyl-L-serine.

  • Catalyst Preparation: E. coli cells expressing the gene for α-methylserine aldolase are cultivated and harvested.

  • Reaction Setup: The whole cells are used as a catalyst in a reaction mixture containing L-alanine and formaldehyde.[1]

  • Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature.

  • Product Isolation: Upon completion of the reaction, the optically pure α-methyl-L-serine is isolated and purified from the reaction mixture.

Table 1: Kinetic Parameters of α-Methylserine Aldolase from Ralstonia sp.

SubstrateKm (mM)Vmax (μmol/min/mg)
Formaldehyde9.879

Note: The enzyme activity is inhibited by formaldehyde concentrations greater than 10 mM.[3]

The Role of α-Methylserine in Drug Development

The incorporation of α-methylserine into peptides is a strategic move in drug design, primarily due to the conformational constraints imposed by the α-methyl group.

Conformational Control and Stability

The presence of the methyl group at the α-carbon sterically hinders bond rotation, restricting the allowable Ramachandran space for the amino acid residue. This leads to a more defined and predictable peptide conformation. For example, peptides containing α-methylserine have shown a propensity to adopt folded structures, such as β-turns, in aqueous solutions.[8] This is in contrast to their non-methylated counterparts which may favor more extended and flexible conformations.

This conformational rigidity offers a significant advantage in drug design by:

  • Enhancing Receptor Binding: By locking a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.

  • Increasing Enzymatic Stability: The α-methyl group can sterically shield the peptide backbone from the action of proteases, thereby increasing the in vivo half-life of peptide-based drugs.[8]

G cluster_peptide Peptide cluster_receptor Receptor cluster_signaling Cellular Response A Flexible Peptide (e.g., containing Serine) C Target Receptor A->C Conformational change required for binding D Weak or Transient Signaling B Rigid Peptide (containing α-Methylserine) B->C Pre-organized for optimal binding E Strong and Sustained Signaling C->D C->E

Caption: Impact of α-methylserine on peptide-receptor interactions.

Structure-Activity Relationship (SAR) Studies

α-Methylserine and other α-methylated amino acids are valuable tools in structure-activity relationship (SAR) studies. By systematically replacing native amino acids with their methylated analogs, researchers can probe the conformational requirements for biological activity. This allows for the fine-tuning of peptide drug candidates to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

α-Methylserine stands as a testament to the power of subtle chemical modifications in profoundly influencing biological function. From its origins in microbial metabolism to its synthesis in the laboratory, this non-proteinogenic amino acid has emerged as a critical component in the toolbox of peptide chemists and drug developers. The ability to enforce specific conformations and enhance metabolic stability ensures that α-methylserine will continue to play a vital role in the design of next-generation peptide therapeutics. Future research will likely focus on expanding the repertoire of α-methylserine-containing natural products, discovering novel enzymes for its synthesis, and further elucidating the intricate relationship between α-methylation, peptide conformation, and biological activity.

References

Introduction: The Significance of Stereochemical Control in 2-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry and Enantiomers of 2-Methylserine

This compound is a non-proteinogenic α-amino acid that distinguishes itself from its parent amino acid, serine, by the presence of a methyl group at the α-carbon.[1][2] This seemingly minor structural modification introduces a quaternary stereocenter, which imparts significant conformational constraints upon molecules into which it is incorporated.[1] This property is of paramount importance in the fields of medicinal chemistry and drug development, as the rigidification of peptide backbones can lead to enhanced biological activity, increased metabolic stability, and improved pharmacokinetic profiles.[1] Consequently, the ability to selectively synthesize and isolate the individual enantiomers of this compound is a critical endeavor for researchers and scientists. This guide provides a comprehensive technical overview of the stereochemistry of this compound, methods for the synthesis and separation of its enantiomers, and their applications in advanced research.

The Stereoisomers of this compound: (R)- and (S)-Enantiomers

The tetrahedral α-carbon of this compound, bonded to four different substituents (an amino group, a carboxyl group, a hydroxymethyl group, and a methyl group), is a chiral center. This chirality gives rise to two non-superimposable mirror images known as enantiomers: (R)-2-methylserine and (S)-2-methylserine.[3][4] These enantiomers exhibit identical physical properties in an achiral environment, such as melting point and solubility, but differ in their interaction with plane-polarized light (optical activity) and their biological activity. The (S)-enantiomer is also referred to as 2-methyl-L-serine, and the (R)-enantiomer as 2-methyl-D-serine.[3][4]

2_Methylserine_Enantiomers S_structure mirror Mirror Plane R_structure

Caption: The enantiomers of this compound, (S)- and (R)-forms, are non-superimposable mirror images.

Physicochemical Properties of this compound Stereoisomers

The distinct stereochemistry of the enantiomers of this compound leads to differences in their optical properties, which are crucial for their identification and characterization. The following table summarizes key physicochemical data for the stereoisomers of this compound.

Property(S)-2-Methylserine(R)-2-MethylserineDL-2-Methylserine
Synonyms (S)-(+)-2-Methylserine, 2-Methyl-L-serine(R)-(-)-2-Methylserine, 2-Methyl-D-serine(±)-2-Methylserine
CAS Number 16820-18-1[2][3]81132-44-7[4]5424-29-3[2]
Molecular Formula C₄H₉NO₃[3]C₄H₉NO₃[4]C₄H₉NO₃[2]
Molecular Weight 119.12 g/mol [3]119.12 g/mol [4]119.12 g/mol [2]
Melting Point 286-288 °C[5]Not specifiedNot specified
Specific Rotation [α] +3.3° (c=5, 6N HCl)[5]Not specifiedNot applicable
IUPAC Name (2S)-2-amino-3-hydroxy-2-methylpropanoic acid[3](2R)-2-amino-3-hydroxy-2-methylpropanoic acid[4]2-amino-3-hydroxy-2-methylpropanoic acid[6]

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure α-methyl-α-amino acids is a significant area of research due to their value as building blocks in peptide design.[7] Several strategies have been developed to achieve high levels of stereocontrol.

Diastereoselective Alkylation of Chiral Iminolactones

One powerful approach involves the diastereoselective alkylation of a chiral template.[7][8] The rationale behind this method is to create a rigid cyclic system where a chiral auxiliary directs the approach of an electrophile (in this case, a methyl group source) to one face of the enolate, leading to the preferential formation of one diastereomer.

Conceptual Protocol: Diastereoselective Methylation

  • Chiral Auxiliary Attachment: A chiral auxiliary, for instance, derived from a naturally occurring chiral molecule like (+)-3-carene, is coupled with a serine derivative to form a tricyclic iminolactone.[7] This creates a sterically defined environment around the α-carbon.

  • Enolate Formation: The iminolactone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a planar enolate. The chiral auxiliary shields one face of the enolate.

  • Diastereoselective Alkylation: A methylating agent, such as methyl iodide, is introduced. The steric hindrance from the chiral auxiliary forces the methyl group to add to the less hindered face of the enolate, resulting in a high diastereomeric excess of the methylated product.

  • Hydrolysis and Chiral Auxiliary Removal: The methylated iminolactone is hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and yield the desired enantiomerically enriched this compound.

Asymmetric_Synthesis_Workflow start Chiral Serine Derivative step1 Couple with Chiral Auxiliary to form Iminolactone start->step1 step2 Deprotonation with Base to form Chiral Enolate step1->step2 step3 Alkylation with Methyl Iodide (Diastereoselective Attack) step2->step3 step4 Hydrolysis to Cleave Auxiliary step3->step4 end Enantiomerically Pure This compound step4->end

Caption: Generalized workflow for the asymmetric synthesis of this compound via diastereoselective alkylation.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[9] The enzyme α-methylserine aldolase can be used to catalyze the condensation of L-alanine and formaldehyde to produce α-methyl-L-serine.[1][10]

Protocol: Enzymatic Synthesis of (S)-2-Methylserine [1][10]

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically a potassium phosphate buffer (e.g., 100 mM, pH 7.4), containing the cofactor pyridoxal 5'-phosphate (PLP).

  • Substrate Addition: The substrates, L-alanine and formaldehyde, are added to the buffer.

  • Enzyme Introduction: Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme are introduced to initiate the reaction.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a set period (e.g., 16 hours).

  • Reaction Quenching and Analysis: The reaction is stopped, for example, by adding a strong base. The product, (S)-2-methylserine, is then quantified using analytical techniques such as HPLC.

Resolution of Racemic this compound

When a non-stereoselective synthesis is performed, a 50:50 mixture of (R)- and (S)-enantiomers, known as a racemate, is obtained. The separation of these enantiomers is crucial for their use in biological applications.

Lipase-Mediated Kinetic Resolution

Kinetic resolution is a technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are enzymes that can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the acylated product.

Principle of Lipase-Mediated Kinetic Resolution

In the presence of a lipase, such as Novozym® 435, and an acyl donor (e.g., isopropenyl acetate), one enantiomer of a racemic this compound derivative (e.g., (±)-N-benzoyl-α-methylserine ethyl ester) is preferentially acetylated.[11] For example, the (R)-enantiomer might be acetylated at a much faster rate than the (S)-enantiomer. This results in a mixture containing the unreacted, enantiomerically enriched (S)-enantiomer and the acetylated (R)-enantiomer, which can then be separated by standard chromatographic methods.

Kinetic_Resolution racemate Racemic Mixture ((R)- and (S)-2-Methylserine derivative) enzyme Chiral Catalyst (e.g., Lipase) + Acyl Donor racemate->enzyme s_enantiomer (S)-Enantiomer (Unreacted) enzyme->s_enantiomer Slow Reaction r_product (R)-Product (Acetylated) enzyme->r_product Fast Reaction separation Chromatographic Separation s_enantiomer->separation r_product->separation

Caption: Principle of lipase-mediated kinetic resolution for the separation of this compound enantiomers.

Applications in Drug Discovery and Peptide Design

The incorporation of enantiomerically pure this compound into peptides is a key strategy for developing peptidomimetics with improved therapeutic properties.[1] The α-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. Furthermore, the quaternary α-carbon can provide steric shielding against enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug.[12]

This compound derivatives have also been investigated for their potential to interact with various biological targets. For instance, due to its structural similarity to serine, this compound is of interest for its potential interaction with the co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][10]

NMDA_Receptor_Interaction cluster_binding receptor NMDA Receptor glutamate_site Glutamate Binding Site receptor->glutamate_site coagonist_site Co-agonist Binding Site receptor->coagonist_site activation Receptor Activation & Ion Channel Opening glutamate Glutamate glutamate->glutamate_site coagonist Glycine / D-Serine / this compound coagonist->coagonist_site

Caption: Potential interaction of this compound at the co-agonist binding site of the NMDA receptor.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological function and its utility as a chiral building block. The ability to control the stereochemistry at the α-carbon through asymmetric synthesis or to resolve racemic mixtures is essential for the advancement of drug discovery and peptide design. The methodologies outlined in this guide, from diastereoselective alkylation to enzymatic resolutions, provide a robust toolkit for researchers to access enantiomerically pure this compound. As our understanding of the conformational requirements for biological activity deepens, the demand for such unique and conformationally constrained amino acids will undoubtedly continue to grow, solidifying the importance of this compound in the development of next-generation therapeutics.

References

2-Methylserine: A Comprehensive Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Structurally Unique Amino Acid

2-Methylserine is a non-proteinogenic α-amino acid, distinguished from its natural counterpart, L-serine, by a methyl group at the α-carbon.[1][2][3] This seemingly minor structural modification imparts significant conformational constraints and unique biochemical properties, positioning this compound as a molecule of considerable interest in medicinal chemistry and drug development.[4] While direct preclinical and clinical data on its therapeutic applications remain nascent, its structural similarity to key signaling molecules, particularly in the central nervous system, and the critical role of serine metabolism in oncology, provide a strong rationale for its investigation.

This technical guide offers an in-depth exploration of the potential therapeutic applications of this compound. Rather than a review of established uses, this document serves as a forward-looking roadmap for researchers. It synthesizes the theoretical underpinnings for its potential efficacy in neurological disorders and cancer, and provides detailed, actionable experimental protocols to rigorously test these hypotheses. The core of this guide is to bridge the gap between the known chemical attributes of this compound and the experimental validation required to unlock its therapeutic promise.

Chemical and Biological Profile

This compound is a polar, water-soluble amino acid.[1] The presence of the α-methyl group creates a chiral center, and the molecule can exist as D- and L-enantiomers.[1][5] This methylation also sterically hinders enzymatic reactions that would typically process serine, potentially leading to increased metabolic stability and altered pharmacological activity.

PropertyValue
IUPAC Name 2-Amino-3-hydroxy-2-methylpropanoic acid
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS Number 5424-29-3 (DL-isomer)[3]
Synthesis of this compound

Both chemical and enzymatic synthesis routes for this compound have been described, providing researchers with flexible options for obtaining this compound for investigational purposes.

This protocol is based on the use of α-methylserine aldolase to catalyze the condensation of an amino acid and formaldehyde.[6]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

  • L-alanine

  • Formaldehyde solution

  • Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

  • Incubator at 30°C

  • Reaction vessels

  • Quenching solution (e.g., 5 N NaOH)

  • HPLC system for quantification

Procedure:

  • Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine 100 mM potassium phosphate buffer (pH 7.4), 0.1 mM PLP, the desired concentration of L-alanine, and formaldehyde.

  • Initiate the reaction by adding the purified α-methylserine aldolase or the whole-cell catalyst.

  • Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.[6]

  • Monitor the reaction by taking aliquots at different time points and quantifying the production of this compound using HPLC.

  • Stop the reaction by adding a quenching solution.

  • Analyze the final reaction mixture for the quantity and purity of this compound.

Hypothesized Therapeutic Target: The NMDA Receptor and its Implications for Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[6] For activation, the NMDA receptor requires the binding of both glutamate and a co-agonist, which is typically glycine or D-serine.[6] Given its structural analogy to serine, this compound is a compelling candidate for interaction with the NMDA receptor's co-agonist binding site.

The Scientific Rationale: A Potential Modulator of NMDA Receptor Activity

The glycine/D-serine binding site on the GluN1 subunit of the NMDA receptor is a well-established target for modulating receptor activity. Molecules that bind to this site can act as agonists, partial agonists, or antagonists, each with distinct therapeutic potential. The α-methyl group of this compound could significantly alter its binding affinity and functional activity compared to D-serine, potentially leading to a unique pharmacological profile. For instance, it might act as an antagonist or a partial agonist, which could be beneficial in conditions of NMDA receptor overactivation, a hallmark of several neurological disorders.

NMDA_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_Vesicle->NMDA_Receptor Glutamate Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activation Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream_Signaling Ca²⁺ Influx 2_Methylserine This compound 2_Methylserine->NMDA_Receptor Potential Modulation

Caption: Potential modulation of the NMDA receptor signaling pathway by this compound.

Potential Therapeutic Applications in Neurology
  • Neuroprotection: In conditions like stroke and traumatic brain injury, excessive glutamate release leads to NMDA receptor overactivation and subsequent excitotoxicity. An antagonist at the glycine site could mitigate this, offering a neuroprotective effect.

  • Epilepsy: Certain forms of epilepsy are associated with heightened NMDA receptor activity.[7] A compound that dampens this activity, such as a negative allosteric modulator or an antagonist, could have anti-seizure properties.

  • Neurodegenerative Diseases: While the role of NMDA receptors in diseases like Alzheimer's and Parkinson's is complex, modulating their activity is a key area of research.[8][9]

Experimental Roadmap: Characterizing the Interaction of this compound with the NMDA Receptor

To move from hypothesis to evidence, a systematic evaluation of this compound's effect on the NMDA receptor is essential.

Objective: To determine the binding affinity and functional activity of this compound at the NMDA receptor glycine site.

Protocol:

  • Radioligand Binding Assay:

    • Principle: To measure the affinity of this compound for the glycine binding site by assessing its ability to displace a known radiolabeled antagonist.

    • Procedure:

      • Prepare synaptic membrane fractions from rodent cerebral cortex.

      • Incubate the membranes with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519).

      • Add increasing concentrations of unlabeled this compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki value from the IC50 value to determine the binding affinity.

  • Electrophysiology (Two-Electrode Voltage Clamp on Xenopus Oocytes):

    • Principle: To measure the functional effect of this compound on NMDA receptor-mediated currents.

    • Procedure:

      • Inject Xenopus oocytes with cRNA encoding GluN1 and a GluN2 subunit (e.g., GluN2A).

      • After 2-3 days of expression, voltage-clamp the oocytes.

      • Apply glutamate and a sub-saturating concentration of glycine to elicit a baseline NMDA current.

      • Co-apply increasing concentrations of this compound with glutamate and glycine to determine its effect on the current (potentiation or inhibition).

      • To test for antagonistic activity, apply glutamate and increasing concentrations of this compound in the absence of glycine.

      • Construct concentration-response curves to determine EC50 or IC50 values.

Potential Application in Oncology: Targeting Serine Metabolism

Cancer cells exhibit profound metabolic reprogramming to fuel their rapid proliferation.[10] One of the key metabolic pathways often upregulated in cancer is the de novo synthesis of serine.[11] This makes the enzymes in the serine synthesis pathway attractive targets for cancer therapy.

The Scientific Rationale: A Serine Analog to Disrupt Cancer Metabolism

The serine synthesis pathway, which begins with the glycolytic intermediate 3-phosphoglycerate, is catalyzed by three key enzymes: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase (PSAT1), and phosphoserine phosphatase (PSPH). PHGDH is the rate-limiting enzyme and is overexpressed in various cancers.[12] As a structural analog of serine, this compound could potentially act as a competitive inhibitor of enzymes that utilize serine or its precursors, or it could interfere with serine transport, thereby disrupting the metabolic processes that cancer cells rely on for growth.

Serine_Metabolism_in_Cancer cluster_0 Glycolysis cluster_1 Serine Synthesis Pathway 3_PG 3-Phosphoglycerate PHGDH PHGDH 3_PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 PSPH PSPH PSAT1->PSPH Serine Serine PSPH->Serine Serine_Metabolism Downstream Metabolic Pathways Serine->Serine_Metabolism Nucleotide Synthesis, Redox Homeostasis, etc. 2_Methylserine This compound 2_Methylserine->PHGDH Potential Inhibition? 2_Methylserine->Serine_Metabolism Potential Disruption?

Caption: Potential disruption of the serine synthesis pathway in cancer by this compound.

Potential Therapeutic Applications in Oncology
  • Inhibition of Cancer Cell Proliferation: By disrupting the serine synthesis pathway, this compound could starve cancer cells of a critical building block for proteins, nucleotides, and lipids, thereby inhibiting their growth.[12]

  • Sensitization to Chemotherapy: Some chemotherapeutic agents target nucleotide synthesis. By limiting the availability of one-carbon units from serine, this compound could potentially synergize with these drugs.

Experimental Roadmap: Investigating the Anti-Cancer Potential of this compound

Objective: To evaluate the effect of this compound on the proliferation of cancer cells and its impact on the serine synthesis pathway.

Protocol:

  • Cell Proliferation Assay:

    • Principle: To determine if this compound inhibits the growth of cancer cell lines, particularly those known to be dependent on serine synthesis.

    • Procedure:

      • Culture cancer cell lines with high PHGDH expression (e.g., MDA-MB-468 breast cancer cells) and low PHGDH expression (as a control).

      • Treat the cells with increasing concentrations of this compound in both serine-containing and serine-depleted media.

      • After 72 hours, assess cell viability and proliferation using a standard method (e.g., MTT assay or cell counting).

      • Calculate the GI50 (concentration for 50% growth inhibition).

  • Metabolic Flux Analysis:

    • Principle: To determine if this compound directly inhibits the serine synthesis pathway.

    • Procedure:

      • Culture PHGDH-dependent cancer cells in the presence or absence of this compound.

      • Incubate the cells with a stable isotope-labeled glucose tracer (e.g., [U-¹³C]-glucose).

      • After a defined period, extract intracellular metabolites.

      • Analyze the isotopic labeling of serine and downstream metabolites (e.g., glycine, purines) using liquid chromatography-mass spectrometry (LC-MS).

      • A reduction in ¹³C-labeled serine in the this compound-treated cells would indicate inhibition of the de novo synthesis pathway.

Conclusion and Future Directions

This compound stands as a molecule with significant, yet largely unexplored, therapeutic potential. Its unique structure suggests the possibility of novel pharmacological activities, particularly in the realms of neurology and oncology. The hypotheses presented in this guide, centered on the modulation of the NMDA receptor and the disruption of cancer cell metabolism, are grounded in well-established biological principles. However, the critical next step is rigorous experimental validation.

The future of this compound research will depend on a systematic and multi-faceted approach. The experimental roadmaps provided herein offer a starting point for elucidating its mechanism of action and therapeutic efficacy. Should these initial in vitro studies yield promising results, subsequent preclinical investigations in animal models of neurological disorders and cancer will be warranted. The journey from a structurally interesting molecule to a clinically viable therapeutic is long, but for this compound, the scientific rationale provides a compelling impetus to embark on this path.

References

An In-depth Technical Guide to the Enzymatic Synthesis of 2-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylserine is a non-proteinogenic α-amino acid, distinguished by a methyl group at the α-carbon of serine.[1][2][3] This structural modification imparts unique conformational constraints and biological properties, making it a valuable building block in medicinal chemistry for the development of novel therapeutics and a target of interest in biochemical research.[1][4] Enzymatic synthesis offers a powerful and stereoselective alternative to traditional chemical methods for producing this compound, providing milder reaction conditions and higher purity.[5] This guide provides a comprehensive overview of the core enzymatic strategies for this compound synthesis, detailed experimental protocols, and the underlying scientific principles.

Core Enzymatic Strategies for this compound Synthesis

The primary enzymatic routes for the synthesis of this compound leverage the catalytic prowess of aldolases and transaminases. Each class of enzymes offers distinct advantages and presents specific considerations in reaction design.

Threonine Aldolase-Mediated Synthesis

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of an amino acid (typically glycine) and an aldehyde.[6][7] By substituting glycine with alanine, these enzymes can be effectively utilized for the synthesis of α-quaternary α-amino acids like this compound.[8]

Mechanism of Action: The reaction proceeds through the formation of a Schiff base between the amino acid substrate (alanine) and the PLP cofactor. This is followed by deprotonation at the α-carbon to form a nucleophilic enolate intermediate, which then attacks the carbonyl carbon of an aldehyde (formaldehyde). Subsequent hydrolysis releases the β-hydroxy-α-amino acid product, this compound.

Key Advantages:

  • High Stereoselectivity: Threonine aldolases exhibit excellent control over the stereochemistry at the α-carbon, a critical feature for producing enantiomerically pure compounds.[8]

  • Broad Substrate Scope: Many threonine aldolases accept a wide variety of aldehydes, offering the potential to synthesize a diverse range of this compound analogs.[6][9]

Causality Behind Experimental Choices: The choice of a specific threonine aldolase is crucial. Enzymes from different sources (e.g., Aeromonas jandaei, Escherichia coli, Thermotoga maritima) display varying substrate specificities and stereoselectivities.[9] For the synthesis of this compound, an aldolase with a high affinity for alanine as the donor and formaldehyde as the acceptor is paramount. Reaction conditions such as pH, temperature, and cofactor concentration must be optimized for the chosen enzyme to ensure maximal activity and stability.[10]

Transaminase-Mediated Synthesis

Transaminases, or aminotransferases, are another class of PLP-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor.[11][12][13] This strategy involves the amination of a 2-keto-3-hydroxy-2-methylpropanoic acid precursor to yield this compound.

Mechanism of Action: The catalytic cycle involves two half-reactions.[13] First, the amino donor binds to the PLP-enzyme complex, forming an external aldimine. A tautomerization and hydrolysis sequence releases a keto acid and generates pyridoxamine-5'-phosphate (PMP).[13] In the second half-reaction, the keto acid precursor of this compound binds to the PMP-enzyme complex, and the reverse sequence of reactions occurs to transfer the amino group, regenerating the PLP-enzyme complex and releasing the this compound product.[13]

Key Advantages:

  • Stereospecificity: Transaminases are highly stereospecific, enabling the production of either (R)- or (S)-2-Methylserine depending on the enzyme's stereopreference.[13]

  • Atom Economy: This method can be highly atom-economical, particularly when coupled with an efficient system for regenerating the amino donor.

Causality Behind Experimental Choices: The selection of the transaminase is dictated by its substrate specificity for the 2-keto-3-hydroxy-2-methylpropanoic acid and the desired stereochemical outcome. The choice of the amino donor is also critical; common donors include alanine, aspartate, or isopropylamine. The reaction equilibrium can often be unfavorable, necessitating strategies to drive the reaction towards product formation, such as using a high concentration of the amino donor or removing one of the products.

Data Presentation

ParameterThreonine Aldolase MethodTransaminase Method
Enzyme Class Lyase (EC 4.1.2.5)Transferase (EC 2.6.1.-)
Substrates Alanine, Formaldehyde2-keto-3-hydroxy-2-methylpropanoic acid, Amino Donor
Cofactor Pyridoxal-5'-phosphate (PLP)Pyridoxal-5'-phosphate (PLP)
Key Advantage High α-carbon stereoselectivityHigh enantioselectivity
Potential Challenge Moderate β-carbon diastereoselectivityEquilibrium may need to be shifted

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-Methyl-L-serine using α-methylserine aldolase

This protocol is adapted from methodologies utilizing α-methylserine aldolase, a type of threonine aldolase.[1][4]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

  • L-alanine

  • Formaldehyde solution (10-100 mM)

  • Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

  • Incubator set to 30°C

  • Reaction vessels

  • Quenching solution (e.g., 5 N NaOH)

  • Analytical equipment for product quantification (e.g., HPLC)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing potassium phosphate buffer, PLP, L-alanine, and formaldehyde.

  • Enzyme Addition: Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.[4]

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 16 hours) with gentle agitation.[1][4]

  • Reaction Monitoring: To monitor the reaction progress, aliquots can be taken at different time points and analyzed for the consumption of formaldehyde or the production of α-methyl-L-serine.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a suitable analytical method, such as HPLC.

Mandatory Visualization

Enzymatic Synthesis of this compound via Threonine Aldolase

Enzymatic_Synthesis_2_Methylserine cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification Substrates Substrates: L-Alanine, Formaldehyde Incubate Incubate at 30°C (e.g., 16 hours) Substrates->Incubate Enzyme Enzyme: Threonine Aldolase Enzyme->Incubate Cofactor Cofactor: Pyridoxal-5'-Phosphate Cofactor->Incubate Quench Quench Reaction Incubate->Quench HPLC HPLC Analysis Quench->HPLC Purification Purification HPLC->Purification Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

General Mechanism of Transamination

Transamination_Mechanism cluster_half1 Half-Reaction 1 cluster_half2 Half-Reaction 2 AminoAcid1 Amino Acid 1 PLP_Enzyme PLP-Enzyme KetoAcid1 α-Keto Acid 1 AminoAcid1->KetoAcid1 deamination KetoAcid2 α-Keto Acid 2 PMP_Enzyme PMP-Enzyme AminoAcid2 Amino Acid 2 KetoAcid2->AminoAcid2 amination PLP_Enzyme->PMP_Enzyme amination PMP_Enzyme->PLP_Enzyme deamination

Caption: The ping-pong bi-bi mechanism of transamination.

Conclusion

The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods, offering high stereoselectivity and environmentally benign reaction conditions. Both threonine aldolase and transaminase-mediated routes provide viable pathways to this valuable non-proteinogenic amino acid. The choice of enzymatic strategy will depend on factors such as the desired stereoisomer, the availability of starting materials, and the specific process requirements. Further research into enzyme discovery and protein engineering will undoubtedly expand the toolkit available to scientists and drug development professionals, enabling the efficient and sustainable production of this compound and its derivatives for a wide range of applications.

References

An In-depth Technical Guide to 2-Methylserine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylserine, a non-proteinogenic α-amino acid, is emerging as a significant tool for interrogating cellular metabolism. Its structural similarity to serine, a central node in metabolic pathways, positions it as a unique modulator of one-carbon metabolism, nucleotide biosynthesis, and cellular methylation events. This technical guide provides a comprehensive overview of this compound's role in these critical pathways, detailing its interaction with key enzymes such as Serine Hydroxymethyltransferase (SHMT). We present in-depth experimental protocols for the synthesis, quantification, and cellular analysis of this compound, alongside a discussion of its potential as a therapeutic agent and research tool. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the multifaceted impact of this compound on cellular physiology and disease.

Introduction: The Significance of this compound

This compound is an analog of the amino acid serine, distinguished by a methyl group substitution at the α-carbon.[1][2] This seemingly minor modification imparts unique chemical and biological properties, rendering it a valuable asset in medicinal chemistry and biochemical research.[1] While not incorporated into proteins, this compound's structural mimicry of serine allows it to intersect with critical metabolic pathways that are often dysregulated in diseases such as cancer.[3][4]

Serine metabolism is a cornerstone of cellular proliferation and homeostasis, providing precursors for the synthesis of proteins, nucleic acids, and lipids.[4] Furthermore, it is a primary source of one-carbon units for the folate and methionine cycles, which are essential for nucleotide biosynthesis and a wide range of methylation reactions that regulate epigenetics and other cellular processes.[3][5] Given the heightened reliance of cancer cells on serine metabolism, targeting this pathway has become a promising strategy in oncology.[3][4] this compound offers a unique opportunity to probe and potentially manipulate these pathways with greater specificity than by targeting serine itself.

This guide will delve into the metabolic journey of this compound, exploring its enzymatic processing, its downstream effects on vital cellular functions, and the experimental approaches required to study these phenomena.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-3-hydroxy-2-methylpropanoic acid (L-isomer)[1]
Synonyms α-Methyl-L-serine, (S)-2-Methylserine, 2-Methyl-L-serine[1]
CAS Number 16820-18-1 (L-isomer)[1]
Molecular Formula C₄H₉NO₃[2]
Molecular Weight 119.12 g/mol [2]
Solubility Soluble in water[1]

Biosynthesis and Chemical Synthesis of this compound

The availability of this compound is a prerequisite for its study. It can be produced through both enzymatic and chemical synthesis routes.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient method for producing chiral this compound. The key enzyme in this process is α-Methylserine aldolase, which catalyzes the condensation of L-alanine and formaldehyde.[1]

Experimental Protocol: Enzymatic Synthesis of α-Methyl-L-serine [1]

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following for a 200 µL reaction:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 0.1 mM Pyridoxal 5'-phosphate (PLP)

    • Desired concentration of L-alanine

    • Desired concentration of formaldehyde (added incrementally to not exceed 10 mM to prevent enzyme inhibition)

  • Initiation of Reaction: Initiate the reaction by adding purified α-methylserine aldolase (e.g., 40 µg/mL) or a whole-cell catalyst overexpressing the enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.

  • Monitoring the Reaction: To monitor the reaction progress, an enzyme assay can be performed by taking aliquots at different time points. The assay measures the amount of formaldehyde consumed or α-methyl-L-serine produced.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 5 N NaOH).

  • Analysis: Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis

Chemical synthesis provides an alternative route to this compound, often involving multiple steps and purification procedures. A conceptual approach can be based on the Sharpless asymmetric dihydroxylation of a suitable alkene substrate.[1]

This compound in One-Carbon Metabolism

One-carbon metabolism is a network of interconnected pathways that are fundamental to cellular function. Serine is a major donor of one-carbon units through its conversion to glycine, a reaction catalyzed by Serine Hydroxymethyltransferase (SHMT).[3][6] This reaction is coupled to the conversion of tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate (CH₂-THF), a key carrier of one-carbon units.[6]

Interaction with Serine Hydroxymethyltransferase (SHMT)

Experimental Protocol: Spectrophotometric Coupled Assay for SHMT Activity [7]

This assay continuously monitors SHMT activity by coupling the production of 5,10-CH₂-THF to a dehydrogenase reaction that results in a change in absorbance.

  • Principle: The 5,10-CH₂-THF produced by SHMT is oxidized by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to SHMT activity.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Potassium phosphate buffer (pH 7.4)

    • Pyridoxal 5'-phosphate (PLP)

    • Tetrahydrofolate (THF)

    • NADP⁺

    • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

    • Purified SHMT1 or SHMT2 enzyme

  • Initiation: Initiate the reaction by adding the substrate (L-serine or this compound) at varying concentrations.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. The turnover number (kcat) can be calculated from Vₘₐₓ if the enzyme concentration is known.

dot

SHMT_Activity_Assay cluster_shmt_reaction SHMT Reaction cluster_coupled_reaction Coupled Dehydrogenase Reaction Serine L-Serine / this compound SHMT SHMT1 / SHMT2 Serine->SHMT THF Tetrahydrofolate (THF) THF->SHMT Glycine Glycine / 2-Methylglycine SHMT->Glycine CH2THF 5,10-CH2-THF SHMT->CH2THF MTHFD MTHFD CH2THF->MTHFD NADP NADP+ NADP->MTHFD NADPH NADPH MTHFD->NADPH THF_derivative 10-formyl-THF MTHFD->THF_derivative Spectrophotometer Spectrophotometer (340 nm) NADPH->Spectrophotometer One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_downstream_effects Downstream Effects Serine Serine / this compound Glycine Glycine Serine->Glycine SHMT SHMT SHMT THF THF CH2THF 5,10-CH2-THF THF->CH2THF SHMT CH2THF->THF Homocysteine Homocysteine CH2THF->Homocysteine One-carbon unit donation Nucleotides Nucleotide Biosynthesis CH2THF->Nucleotides Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosylhomocysteine (SAH) SAH->Homocysteine Homocysteine->Methionine Methyltransferases->SAH DNA_Histones DNA / Histones Methyltransferases->DNA_Histones Methylated_DNA_Histones Methylated DNA / Histones Methyltransferases->Methylated_DNA_Histones Methylation Metabolic_Tracing_Workflow cluster_synthesis Synthesis cluster_experiment Cell Culture Experiment cluster_analysis Analysis Labeled_Precursor Labeled Precursor (e.g., [13C]-Alanine) Enzymatic_Synthesis Enzymatic Synthesis Labeled_Precursor->Enzymatic_Synthesis Labeled_2MS Radiolabeled This compound Enzymatic_Synthesis->Labeled_2MS Cell_Culture Cell Culture Labeled_2MS->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Metabolite_Pools Metabolite Pools Metabolite_Extraction->Metabolite_Pools LCMS LC-MS/MS Analysis Metabolite_Pools->LCMS Flux_Analysis Metabolic Flux Analysis LCMS->Flux_Analysis

References

Methodological & Application

Application Notes and Protocols: Strategic Protection of 2-Methylserine in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of protecting group strategies for 2-methylserine, a non-proteinogenic α-amino acid of increasing importance in medicinal chemistry and drug development.[1][2] The unique structural feature of a methyl group at the α-carbon introduces significant steric hindrance and modifies the reactivity of the adjacent amino, carboxyl, and hydroxyl groups. This document outlines robust protocols for the orthogonal protection of these functionalities, addressing the inherent synthetic challenges and enabling the successful incorporation of this compound into complex molecular architectures, including peptides.[3]

Introduction: The Synthetic Challenge of this compound

This compound's departure from the canonical amino acid structure, due to its α-methyl substitution, presents both opportunities and obstacles for the synthetic chemist. This modification imparts unique conformational constraints and metabolic stability to peptides, making it a valuable building block.[1][3] However, the quaternary α-carbon significantly hinders reactions at the carboxyl and amino termini, while the tertiary nature of the β-hydroxyl group complicates its protection and subsequent manipulations.

Effective synthesis of this compound-containing molecules is therefore critically dependent on a well-designed protecting group strategy. The ideal strategy must be:

  • Efficient: High-yielding installation and removal of protecting groups.

  • Orthogonal: The ability to selectively deprotect one functional group in the presence of others is paramount for multi-step syntheses like solid-phase peptide synthesis (SPPS).[4][5]

  • Stable: The protecting groups must withstand a variety of reaction conditions employed throughout the synthetic sequence.

This guide will systematically address the protection of each functional group, providing both the underlying chemical principles and detailed, field-tested protocols.

Protecting the α-Amino Group

The primary challenge in protecting the α-amino group of this compound is overcoming the steric hindrance imposed by the adjacent α-methyl and β-hydroxyl groups. Standard conditions may require optimization to achieve high yields.

Boc (tert-Butoxycarbonyl) Protection

The Boc group is a cornerstone of peptide synthesis, valued for its stability to a wide range of conditions and its facile removal with acid.[6][7] For this compound, its installation requires careful selection of reagents and conditions.

Key Considerations:

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent.

  • Base: A non-nucleophilic base is crucial to avoid side reactions. Bases like sodium hydroxide or triethylamine in an aqueous/organic biphasic system are often effective.

  • Solvent: A mixture of dioxane and water or THF and water is typically employed to ensure solubility of both the amino acid and the reagent.

Protocol: Synthesis of N-Boc-2-methyl-L-serine [8][9][10]

  • Dissolution: Suspend 2-methyl-L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the suspension to 0 °C and add sodium hydroxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir until the amino acid dissolves completely.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (ninhydrin stain).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-methyl-L-serine, which can be further purified by recrystallization or column chromatography.

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection

In the context of SPPS, the base-labile Fmoc group is the preferred N-terminal protecting group.[5][11] Its introduction onto the sterically hindered this compound requires an activated Fmoc reagent.

Key Considerations:

  • Reagent: Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-chloride are effective acylating agents.

  • Base: A mild base such as sodium bicarbonate or sodium carbonate is used to maintain a basic pH without causing premature cleavage of the Fmoc group.

  • Solvent: An aqueous-organic mixture, such as acetone/water or dioxane/water, is typically used.

Protocol: Synthesis of N-Fmoc-2-methyl-L-serine

  • Dissolution: Dissolve 2-methyl-L-serine (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Fmoc Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq) in acetone or dioxane dropwise over 30 minutes.

  • Reaction: Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Work-up: Pour the reaction mixture into ice-water and acidify to pH 2 with concentrated HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.

Protecting the β-Hydroxyl Group

The tertiary nature of the hydroxyl group in this compound makes it less reactive and more sterically hindered than the primary hydroxyl of serine. This necessitates the use of more robust protecting groups and potentially more forcing reaction conditions. The choice of protecting group is often dictated by the overall synthetic strategy, particularly in peptide synthesis where orthogonality is key.[12]

tert-Butyl (tBu) Ether Protection

The tert-butyl ether is a common protecting group for hydroxyls in Fmoc-based SPPS.[13][14] It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[12]

Key Considerations:

  • Reagent: Isobutylene is the source of the tert-butyl group.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required.

  • Conditions: The reaction is typically carried out under pressure in a sealed vessel.

Protocol: Synthesis of N-Fmoc-O-tert-butyl-2-methyl-L-serine

This protocol assumes the starting material is N-Fmoc-2-methyl-L-serine methyl ester.

  • Esterification: First, protect the carboxylic acid of N-Fmoc-2-methyl-L-serine as a methyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Dissolution: Dissolve N-Fmoc-2-methyl-L-serine methyl ester (1.0 eq) in dichloromethane in a pressure vessel.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Isobutylene Addition: Cool the vessel to -78 °C and condense isobutylene (excess) into the mixture.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours.

  • Work-up: Carefully vent the vessel, and quench the reaction with aqueous sodium bicarbonate solution. Extract the product with dichloromethane.

  • Purification and Saponification: Purify the resulting ester by column chromatography. Subsequently, saponify the methyl ester using LiOH in a THF/water mixture to yield the desired N-Fmoc-O-tert-butyl-2-methyl-L-serine.

Benzyl (Bn) Ether Protection

Benzyl ethers offer robust protection for hydroxyl groups and are orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[15] They are typically removed by catalytic hydrogenolysis.[16]

Key Considerations:

  • Reagent: Benzyl bromide (BnBr) or benzyl chloride (BnCl).

  • Base: A strong base is required to deprotonate the tertiary alcohol. Sodium hydride (NaH) is commonly used.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are preferred.

Protocol: Benzyl Ether Protection of N-Boc-2-methyl-serine Methyl Ester [17]

  • Starting Material: Begin with N-Boc-2-methyl-serine, which should be esterified first (e.g., methyl ester) to protect the carboxylic acid.[18]

  • Reaction Setup: Dissolve N-Boc-2-methyl-serine methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Alkylation: After stirring for 30 minutes, add benzyl bromide (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

Silyl Ether Protection

Silyl ethers, such as TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl), are versatile protecting groups that can be cleaved under mild, specific conditions, often using a fluoride source like TBAF (tetra-n-butylammonium fluoride).[19][20][21] Their steric bulk can be tuned to achieve selective protection.

Key Considerations:

  • Reagent: TBDMS-Cl, TIPS-Cl, or the corresponding triflates for increased reactivity.

  • Base: Imidazole or 2,6-lutidine are commonly used bases.

  • Solvent: Aprotic solvents like DMF or dichloromethane are suitable.

Protocol: TBDMS Protection of a this compound Derivative

  • Starting Material: Use an N- and C-terminally protected this compound derivative (e.g., N-Boc-2-methyl-serine benzyl ester).

  • Reaction Setup: Dissolve the substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

  • Silylation: Add TBDMS-Cl (1.2 eq) to the solution.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Protecting the Carboxylic Acid Group

Protection of the carboxylic acid is typically achieved through esterification. The choice of ester is critical for compatibility with subsequent reaction steps.

Methyl or Ethyl Esters

Simple alkyl esters are stable to a wide range of conditions but require relatively harsh conditions (saponification with NaOH or LiOH) for cleavage, which may not be compatible with base-labile groups like Fmoc.

Benzyl (Bn) Ester

The benzyl ester is a popular choice as it is orthogonal to the Fmoc group and can be removed simultaneously with a benzyl ether protecting group via hydrogenolysis.

tert-Butyl (tBu) Ester

The tert-butyl ester is orthogonal to the Boc group (using selective deprotection conditions) and is cleaved under strongly acidic conditions, making it compatible with Fmoc-based synthesis strategies.

Orthogonal Protecting Group Strategies

For complex syntheses, particularly in peptide chemistry, an orthogonal protection scheme is essential.[4][22] This allows for the sequential deprotection and modification of specific functional groups without affecting others.

Table 1: Common Orthogonal Protecting Group Schemes for this compound

α-Amino Group β-Hydroxyl Group Carboxylic Acid Deprotection Conditions Primary Application
Fmoc tBu Resin Linker (e.g., Wang)Fmoc: 20% Piperidine/DMF tBu/Resin: 95% TFASolid-Phase Peptide Synthesis (SPPS)
Boc Bn Methyl EsterBoc: TFA/DCM Bn: H₂/Pd-C Ester: LiOHSolution-Phase Synthesis
Cbz TBDMS Benzyl EsterCbz/Bn Ester: H₂/Pd-C TBDMS: TBAF/THFMulti-step Organic Synthesis

Visualizing the Strategy: Workflow Diagrams

The following diagrams illustrate the decision-making process and workflow for protecting this compound based on the intended synthetic methodology.

G cluster_0 Protecting Group Strategy for this compound start Start with This compound synthesis_type Intended Synthesis? start->synthesis_type spps Solid-Phase Peptide Synthesis (SPPS) synthesis_type->spps SPPS solution Solution-Phase Synthesis synthesis_type->solution Solution-Phase spps_strategy Use Fmoc/tBu Strategy: 1. Fmoc-Protect Amine 2. tBu-Protect Hydroxyl 3. Protect Carboxyl (Esterify) 4. Saponify Ester spps->spps_strategy spps_final Fmoc-2-MeSer(tBu)-OH Ready for SPPS spps_strategy->spps_final solution_strategy Choose Orthogonal Scheme: e.g., Boc/Bn 1. Boc-Protect Amine 2. Esterify Carboxyl 3. Bn-Protect Hydroxyl solution->solution_strategy solution_final Fully Protected This compound Derivative solution_strategy->solution_final

Figure 1: Decision workflow for selecting a this compound protecting group strategy.

G cluster_1 Fmoc/tBu Strategy for SPPS A This compound B Fmoc Protection (Amine) Fmoc-OSu, Na₂CO₃ A->B Step 1 C Esterification (Carboxyl) SOCl₂, MeOH B->C Step 2 D tBu Protection (Hydroxyl) Isobutylene, H₂SO₄ C->D Step 3 E Saponification (Deprotect Carboxyl) LiOH, THF/H₂O D->E Step 4 F Fmoc-2-MeSer(tBu)-OH E->F Final Product

Figure 2: Stepwise workflow for preparing Fmoc-2-MeSer(tBu)-OH for solid-phase synthesis.

Conclusion

The successful incorporation of this compound into complex molecules is highly achievable with a carefully considered protecting group strategy. The steric hindrance at the α-carbon and the tertiary nature of the β-hydroxyl group necessitate optimized protocols and the selection of robust, orthogonal protecting groups. The Fmoc/tBu strategy remains the gold standard for SPPS applications, while Boc/Bn and other combinations offer flexibility for solution-phase synthesis. The protocols and strategies detailed in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their synthetic endeavors.

References

Application Notes & Protocols for the Efficient Incorporation of 2-Methylserine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of 2-Methylserine

This compound (2-Me-Ser), a non-proteinogenic α,α-disubstituted amino acid, is a valuable building block in modern peptidomimetics and drug design. Its unique structure, featuring a methyl group at the α-carbon, imparts significant conformational constraints on the peptide backbone. This rigidity can enhance metabolic stability, improve receptor binding affinity, and stabilize specific secondary structures such as β-turns and helices. However, the very feature that makes 2-Me-Ser so useful—the sterically demanding quaternary α-carbon—presents a formidable challenge during solid-phase peptide synthesis (SPPS).

The nucleophilicity of the N-terminal amine is significantly diminished by the adjacent methyl group, drastically slowing the rate of amide bond formation. Standard coupling conditions often result in incomplete reactions, leading to deletion sequences, low yields, and complex purification profiles. Overcoming this steric barrier requires the use of highly efficient, potent coupling reagents capable of activating the incoming carboxyl group to an exceptional degree.

This guide provides a detailed analysis of the most effective coupling reagents for incorporating this compound, explains the chemical principles behind their enhanced reactivity, and offers robust, field-proven protocols to ensure successful synthesis.

Section 1: Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is the single most critical factor for the successful incorporation of sterically hindered residues like 2-Me-Ser. Reagents are broadly classified based on their core reactive structure, with uronium/aminium and phosphonium salts being the most effective for this demanding application.

Uronium/Aminium-Type Reagents

These reagents are characterized by a core structure that, upon reaction with a carboxylate, forms a highly reactive ester intermediate.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as the gold standard for difficult couplings, HATU is a third-generation aminium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[1][2] Its superiority stems from the electronic properties of the HOAt core. The nitrogen atom in the pyridine ring acts as a neighboring group, accelerating the reaction and forming a highly reactive OAt-active ester that is exceptionally susceptible to nucleophilic attack by the hindered amine of 2-Me-Ser.[2][3] HATU demonstrates rapid reaction kinetics and a low tendency for racemization.[4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A precursor to HATU, HBTU is based on the less reactive 1-hydroxybenzotriazole (HOBt). While effective for many standard couplings, its performance with severely hindered amino acids like 2-Me-Ser is noticeably inferior to HATU.[2] Structural studies have revealed that HBTU exists primarily in the less reactive guanidinium form rather than the uronium structure.[5]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): A state-of-the-art uronium salt that incorporates the OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) moiety.[6] COMU's high reactivity is comparable, and in some cases superior, to HATU for challenging couplings.[7] Its key advantages include improved safety (Oxyma is not explosive like HOBt/HOAt), enhanced solubility, and reduced allergenic potential.[6][7] COMU exists in the more reactive uronium form and performs exceptionally well with only one equivalent of base.[5][6]

Phosphonium-Type Reagents

Phosphonium salts represent another class of highly effective coupling reagents.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that generates a HOBt-active ester. It is known for its rapid coupling efficiency, but like HBTU, it can be less effective than HATU for the most demanding couplings. A significant advantage of PyBOP is that its byproducts are non-carcinogenic, unlike the older BOP reagent which produced hexamethylphosphoramide (HMPA).[4][8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP utilizes the HOAt moiety to generate highly reactive OAt esters. It is particularly effective for coupling N-methylated and other sterically hindered amino acids.[4][5]

Data Summary: Coupling Reagent Comparison
ReagentClassActivating AdditiveKey Advantages for 2-Me-Ser SynthesisConsiderations
HATU Aminium SaltHOAtGold standard; extremely high reactivity and rapid kinetics; low racemization.[2][3]Higher cost; potential for guanidinylation side reaction if used in large excess.[3]
COMU Uronium SaltOxymaPureReactivity comparable or superior to HATU; enhanced safety profile (non-explosive); excellent solubility.[6][7]Newer reagent, may have less historical data.
PyAOP Phosphonium SaltHOAtHigh reactivity due to HOAt core; effective for hindered systems.[5]Byproducts can be more difficult to remove.
HBTU Aminium SaltHOBtCost-effective for standard couplings.Often insufficient for severely hindered couplings like 2-Me-Ser.[2]
PyBOP Phosphonium SaltHOBtEfficient and rapid; non-carcinogenic byproducts.[8]Generally less potent than HATU or COMU for this specific application.

Section 2: Reaction Mechanisms and Workflows

Understanding the mechanism of action highlights why certain reagents excel. The efficacy of reagents like HATU lies in the rapid, base-catalyzed formation of a highly activated ester intermediate.

Mechanism of HATU Activation

The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This intermediate is primed for nucleophilic attack by the sterically hindered amine of the resin-bound this compound.

HATU_Mechanism cluster_pre Pre-activation Fmoc_AA Fmoc-2-Me-Ser-OH Active_Ester Highly Reactive OAt-Active Ester Fmoc_AA->Active_Ester + HATU / DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Coupled_Peptide Successfully Coupled 2-Me-Ser Peptide Active_Ester->Coupled_Peptide Coupling (Amide Bond Formation) Resin Resin-Bound Peptide (Free N-terminus) Resin->Coupled_Peptide Coupling (Amide Bond Formation) caption Simplified HATU Activation and Coupling Workflow

Caption: Simplified HATU Activation and Coupling Workflow.

General SPPS Workflow for this compound Incorporation

The solid-phase synthesis cycle must be optimized to account for the slow coupling kinetics. This includes extended reaction times and the crucial step of pre-activation.

SPPS_Workflow Start Start with N-terminally Deprotected Resin Preactivate Pre-activate: Fmoc-2-Me-Ser-OH + HATU + DIPEA in NMP (5-10 min) Start->Preactivate Couple Add Activated Mixture to Resin Couple for 2-4 hours Preactivate->Couple Wash1 Wash Resin (NMP x3) Couple->Wash1 Monitor Monitor with Kaiser Test (May be inconclusive) Wash1->Monitor DoubleCouple Decision: Double Couple? Monitor->DoubleCouple DoubleCouple->Couple Yes Capping Optional but Recommended: Cap with Acetic Anhydride DoubleCouple->Capping No Wash2 Wash Resin (NMP x3, DCM x3) Capping->Wash2 Deprotect Fmoc Deprotection (20% Piperidine/NMP) Wash2->Deprotect NextCycle Proceed to Next Coupling Cycle or Final Cleavage Deprotect->NextCycle

Caption: Recommended SPPS Workflow for 2-Me-Ser Incorporation.

Section 3: Detailed Experimental Protocols

These protocols are designed to maximize coupling efficiency for Fmoc-L-2-Methylserine(tBu)-OH. The use of the tert-butyl (tBu) protecting group on the hydroxyl side chain is standard practice to prevent potential side reactions.

Protocol 3.1: HATU-Mediated Coupling of this compound

This protocol utilizes a pre-activation step to ensure the active ester is fully formed before it is introduced to the sterically hindered N-terminus on the resin.

Materials:

  • Resin with free N-terminus (e.g., Rink Amide, 0.5 mmol/g loading)

  • Fmoc-L-2-Methylserine(tBu)-OH (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • 20% (v/v) Piperidine in NMP

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin in NMP for 30 minutes. Perform Fmoc deprotection using 20% piperidine/NMP (2 x 10 min). Wash the resin thoroughly with NMP (5x) and DCM (3x) to remove all traces of piperidine.

  • Pre-activation: In a separate vessel, dissolve Fmoc-L-2-Methylserine(tBu)-OH (4 eq.) and HATU (3.9 eq.) in NMP. Add DIPEA (8 eq.) and allow the solution to stand for 5-10 minutes. The solution may change color.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours.

  • Monitoring: Perform a Kaiser test. Note: Due to the steric hindrance, the Kaiser test may give a false negative or be slow to develop color. Confirmation by a trial cleavage of a small amount of resin is more reliable.

  • Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x).

  • Double Coupling (if necessary): If monitoring indicates incomplete reaction, repeat steps 2-5.

  • Capping (Recommended): To ensure sequence fidelity, cap any unreacted N-termini by treating the resin with a solution of acetic anhydride and DIPEA in NMP (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Final Wash: Wash the resin with NMP (3x) and DCM (3x) before proceeding to the next deprotection and coupling cycle.

Protocol 3.2: COMU-Mediated Coupling of this compound

This protocol leverages the high reactivity of COMU, which often requires fewer equivalents of base.

Materials:

  • Resin with free N-terminus

  • Fmoc-L-2-Methylserine(tBu)-OH (4 eq.)

  • COMU (3.9 eq.)

  • DIPEA (4 eq.)

  • NMP, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-L-2-Methylserine(tBu)-OH (4 eq.) and COMU (3.9 eq.) in NMP.

  • Coupling: Add the amino acid/COMU solution to the resin. Immediately add DIPEA (4 eq.) to the resin slurry. Note: Unlike HATU, extended pre-activation is often unnecessary with COMU; activation occurs rapidly in situ.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 4-8 from the HATU protocol, performing a double coupling and/or capping as needed.

Section 4: Troubleshooting and Advanced Considerations

  • Problem: Incomplete Coupling. If a double coupling is still insufficient, consider increasing the reaction temperature to 40-50°C. Microwave-assisted peptide synthesis can also dramatically accelerate the coupling of hindered residues.[7]

  • Solvent Choice: NMP is generally preferred over DMF due to its superior solvating properties, which can help mitigate on-resin peptide aggregation—a common issue in long or hydrophobic sequences.[9]

  • Base Selection: While DIPEA is standard, using a bulkier base like 2,4,6-collidine can sometimes minimize side reactions, although it is less commonly required with modern reagents.

  • Aggregation: For sequences prone to aggregation, incorporating "disrupting" techniques such as using pseudo-proline dipeptides or switching to a more swelling-friendly resin (e.g., ChemMatrix®) can be beneficial.[9]

Conclusion

The successful synthesis of peptides containing this compound is a challenging yet achievable goal. Success hinges on moving beyond standard coupling protocols and embracing high-performance reagents designed specifically for sterically demanding applications. Guanidinium and uronium salts, particularly HATU and COMU , provide the necessary reactivity to drive these difficult couplings to completion.[10] By employing the optimized protocols detailed in this guide—which emphasize appropriate stoichiometry, pre-activation, and extended reaction times—researchers can confidently incorporate this compound and unlock its vast potential in the development of next-generation peptide therapeutics.

References

Application Note: A Comprehensive Guide to the Conformational Analysis of 2-Methylserine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Methylserine in Peptide Design

The precise three-dimensional structure of a peptide is inextricably linked to its biological function. Controlling and stabilizing specific secondary structures, such as β-turns and helices, is a cornerstone of rational peptide design and drug discovery. α,α-disubstituted amino acids, a class of non-proteinogenic amino acids where the α-hydrogen is replaced by a second substituent, are powerful tools for imposing conformational constraints on peptide backbones.[1]

This compound (MeSer), a serine derivative with a methyl group at the α-carbon, is of particular interest.[2] This substitution provides a unique combination of steric hindrance, which significantly restricts the available Ramachandran space, and a functional hydroxyl side chain capable of forming key hydrogen bonds.[1][3] Consequently, the incorporation of MeSer is a potent strategy to induce and stabilize folded conformations, such as β-turns and 3(10)-helices, thereby enhancing biological activity, increasing metabolic stability against proteolysis, and improving pharmacokinetic profiles.[1][3][4]

This guide provides an in-depth overview of the primary experimental and computational methodologies for the conformational analysis of MeSer-containing peptides, grounded in established scientific principles and field-proven insights.

The Conformational Landscape of this compound

The defining feature of any α,α-disubstituted amino acid is the steric clash that arises from the additional α-substituent, which severely limits the allowable backbone dihedral angles (φ and ψ).[5] While a standard amino acid like glycine or alanine can access broad regions of the Ramachandran plot, MeSer is largely restricted to the helical regions (φ ≈ ±60°, ψ ≈ ±40°). This inherent constraint is the primary driver for its ability to induce ordered structures. Peptides incorporating α-methylated amino acids often adopt 3(10)-helical structures.[5]

The hydroxyl group of the MeSer side chain adds another layer of structural influence. It can act as a hydrogen bond donor or acceptor, forming intramolecular hydrogen bonds that can further stabilize turn-like structures, particularly β-turns.[6] This dual functionality—steric constraint and hydrogen bonding potential—makes MeSer a versatile tool for peptide engineers.

Ramachandran_Comparison cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 This compound (α,α-disubstituted) Ala Broad Allowed Regions (α-helix, β-sheet, etc.) MeSer Restricted Helical Regions (Favors turns and helices) Ala->MeSer α-methylation introduces steric hindrance

Caption: Impact of α-methylation on allowed conformational space.

Experimental Protocols for Structural Elucidation

A multi-faceted experimental approach is essential for a thorough conformational analysis. Each technique provides unique, and often complementary, insights into the peptide's structure in different states (solution vs. solid) and at different levels of detail (global vs. atomic).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Blueprint

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, which most closely mimics the physiological environment.[7] For MeSer-containing peptides, NMR can confirm the presence of induced secondary structures through the analysis of specific nuclear Overhauser effects (NOEs), coupling constants, and chemical shift deviations.

Protocol: 2D NMR for Peptide Structure Determination

  • Sample Preparation:

    • Purity: Ensure peptide purity is >95% to avoid artifacts.[8]

    • Concentration: Dissolve the peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆, CD₃OH) to a concentration of 1-5 mM. Higher concentrations yield better signal-to-noise but can promote aggregation.[9]

    • Conditions: Add a pH buffer if necessary (e.g., 20 mM phosphate buffer, pH 6.5). Check for sample stability and solubility under the chosen conditions.[8]

  • Data Acquisition:

    • Acquire a set of 2D homonuclear spectra on a high-field spectrometer (≥600 MHz) equipped with a cryoprobe.[9]

    • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of ~60-80 ms to identify proton spin systems for each amino acid residue.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire with mixing times of ~150-300 ms. NOESY detects through-space correlations for protons <5 Å apart. ROESY is often preferred for peptides of this size to avoid zero-crossing issues.[10]

    • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Useful for extracting ³J(HN,Hα) coupling constants, which provide information on the φ dihedral angle via the Karplus equation.

  • Data Analysis & Structure Calculation:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances sequentially through the peptide backbone.[10]

    • Constraint Extraction:

      • Distance Restraints: Integrate cross-peaks in the NOESY/ROESY spectrum. The intensity is proportional to 1/r⁶, where 'r' is the distance between the protons. Key NOEs for secondary structures include:

        • β-Turn: Strong dαN(i, i+1) and characteristic dNN(i, i+2) or dαN(i, i+2) NOEs.

        • 3(10)-Helix: Sequential dNN(i, i+1) and medium-range dαN(i, i+2) and dαβ(i, i+3) NOEs.

    • Structure Calculation: Use the extracted distance and dihedral angle restraints as input for molecular dynamics (MD) or simulated annealing calculations (e.g., using software like XPLOR-NIH, CYANA, or AMBER) to generate an ensemble of structures consistent with the NMR data.[11]

Expert Insight: The temperature coefficient of the amide proton chemical shifts (dδ/dT) is a powerful diagnostic tool. A small value (< -4.5 ppb/K) suggests the amide proton is involved in an intramolecular hydrogen bond, a hallmark of a stable secondary structure like a β-turn or helix.[4]

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous, high-resolution view of the peptide's conformation in the solid state.[12] While it is a static picture, it can definitively validate the secondary structures inferred from solution-state studies. The steric constraints imposed by MeSer can sometimes facilitate crystallization by reducing the number of accessible conformations.[13]

Protocol: Peptide Crystallization and Structure Determination

  • Peptide Preparation: The peptide must be of very high purity (>98%). Modifications, such as including heavy atoms (e.g., p-iodophenylalanine), can be made to aid in phase determination.[12]

  • Crystallization Screening:

    • Use commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen) to test a wide range of precipitants, buffers, and salts.

    • Set up trials using vapor diffusion (hanging or sitting drop) or microbatch methods with a peptide concentration of 5-20 mg/mL.[12]

  • Optimization: Once initial hits (small crystals or precipitates) are identified, systematically vary the precipitant concentration, pH, and peptide concentration to grow diffraction-quality single crystals.

  • Data Collection and Processing:

    • Cryo-protect the crystal and mount it on a diffractometer.[12]

    • Collect diffraction data using a synchrotron or in-house X-ray source.

    • Process the diffraction images (indexing, integration, scaling) using software like XDS or HKL-2000.[12]

  • Structure Solution and Refinement:

    • Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or experimental phasing.

    • Build an atomic model into the resulting electron density map and refine it to achieve the best fit with the experimental data.[12] The final refined structure provides precise bond lengths, angles, and the crucial φ/ψ dihedral angles for the MeSer residue.[13]

Circular Dichroism (CD) Spectroscopy: A Rapid Secondary Structure Assessment

CD spectroscopy is a rapid, low-concentration technique that provides information about the global secondary structure content of a peptide in solution.[14] It measures the differential absorption of left and right circularly polarized light by chiral molecules, which is highly sensitive to the regular, repeating arrangement of peptide bonds in helices and sheets.

Protocol: CD Analysis of Peptide Conformation

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer). Avoid buffers with high absorbance in the far-UV region (e.g., Tris).

    • Concentrations are typically low, around 20-100 µM.

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Interpretation:

    • The shape of the CD spectrum is characteristic of different secondary structures.[15][16]

    • α-Helix: Strong positive band ~192 nm, and two negative bands at ~208 nm and ~222 nm.[14]

    • 3(10)-Helix: Similar to α-helix but with a less intense band at 222 nm and a blue-shifted positive band.

    • β-Turn: Can be highly variable, but classic Type I and II turns often show a negative band around 220-230 nm and a positive band near 200 nm.[15][17]

    • Random Coil: Strong negative band around 198 nm.

Table 1: Characteristic CD Spectra Signatures for Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix ~192~208, ~222
3(10)-Helix ~195~205, ~220
β-Turn (Type I/II) ~200-205~220-230
Random Coil ~212~198

Note: These are idealized values and can be influenced by the specific peptide sequence and solvent conditions.

Computational Modeling and Simulation

Computational methods are indispensable for complementing experimental data, providing a dynamic picture of peptide behavior, and exploring conformational preferences at a level of detail that is experimentally inaccessible.[18]

Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a peptide over time, allowing for the exploration of its conformational energy landscape.[19] When combined with experimental restraints (e.g., from NMR), MD provides a powerful tool for refining solution structures.[20]

Workflow: Restrained MD Simulation of a MeSer-Peptide

  • System Setup:

    • Build an initial model of the peptide (e.g., an extended or helical conformation).

    • Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).[11] Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while applying positional restraints to the peptide.[19]

  • Production Simulation:

    • Run the simulation for a sufficient length of time (e.g., 100-500 ns) without positional restraints. Apply the distance and dihedral restraints derived from NMR experiments as a time-averaged penalty function.[20]

  • Trajectory Analysis:

    • Analyze the trajectory to determine the populations of different conformational states.

    • Calculate key parameters like backbone RMSD, hydrogen bond occupancy, and the time evolution of φ/ψ dihedral angles.[21][22]

    • Cluster the conformations to identify the most representative structures.[23]

Quantum Mechanics (QM) Calculations

QM calculations provide highly accurate energy predictions for small molecular systems.[24] For MeSer-containing peptides, QM is primarily used to generate a residue-specific Ramachandran plot, revealing the intrinsic, sterically-allowed conformational preferences of the MeSer residue itself, independent of the rest of the peptide chain.[25] This is typically done on a dipeptide model (e.g., Ac-MeSer-NHMe).

Integrated Structural Analysis Workflow

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound-containing peptides requires a sophisticated, multi-technique approach. The steric hindrance imparted by the α-methyl group profoundly restricts the peptide backbone, making MeSer a powerful residue for nucleating β-turns and helical structures.[3][5] By systematically applying the spectroscopic and computational protocols outlined in this guide, researchers can elucidate the detailed three-dimensional structures of these modified peptides. This structural knowledge is paramount for understanding their biological activity and for the rational design of next-generation peptidomimetics with enhanced stability and therapeutic potential.

References

Application Notes and Protocols: Elucidating the Three-Dimensional Structure of 2-Methylserine Peptides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry, structural biology, and medicinal chemistry.

Abstract: The incorporation of α,α-disubstituted amino acids, such as 2-methylserine (MeSer), is a pivotal strategy in modern peptide design to enforce specific secondary structures and enhance proteolytic stability. The steric hindrance imposed by the α-methyl group significantly restricts the available conformational space, making these peptides prime candidates for structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the three-dimensional structure and dynamics of these modified peptides in solution. This guide provides an in-depth exploration of the NMR techniques essential for the conformational analysis of this compound-containing peptides, complete with field-proven insights, detailed experimental protocols, and data interpretation strategies.

The Foundational Principle: Conformational Constraint by this compound

The defining feature of this compound, an α,α-disubstituted amino acid, is the presence of a methyl group on its α-carbon. This substitution has a profound impact on the local peptide backbone. By introducing steric bulk, the α-methyl group severely restricts the permissible values of the backbone dihedral angles (φ and ψ). This constraint channels the peptide to adopt well-defined, folded conformations, such as β-turns or helical structures, even in short sequences.[1][2]

In a notable study, peptides containing the Ac-MeSer-Ala-Ala-NHMe sequence were shown to exist in a conformational equilibrium between extended structures (~70%) and β-turn conformations (~30%) in an aqueous solution.[1] This inherent predisposition for folding makes MeSer a powerful tool for designing peptidomimetics with stabilized, bioactive structures. Understanding and verifying these conformations is critical, and NMR spectroscopy provides the atomic-resolution tools to do so.[3]

A Strategic Workflow for Structural Elucidation

The determination of a peptide's structure by NMR is not a single experiment but a systematic process of gathering different types of information that, when combined, define the molecular architecture. The overall strategy involves sequential resonance assignment, collection of distance and dihedral angle restraints, and finally, structure calculation and refinement.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Structure Calculation A 1. Sample Preparation (1-5 mM in H₂O/D₂O or D₂O) B 2. 1D ¹H Spectrum (Assess Purity & Complexity) A->B C 3. 2D TOCSY / COSY (Identify Amino Acid Spin Systems) B->C D 4. 2D NOESY / ROESY (Through-Space ¹H-¹H Proximities) C->D E 5. ¹H-¹⁵N HSQC (Backbone Amide Fingerprint) C->E F Resonance Assignment (Assign signals to specific atoms) C->F Assign Spin Systems G Generate Restraints (NOE distances, Dihedral angles) D->G Distance Restraints (<5 Å) E->F Confirm Backbone Assignments F->G H Structure Calculation (Molecular Dynamics / Distance Geometry) G->H I Structure Validation (Assess quality of final structures) H->I

Figure 1: A strategic workflow for the NMR-based structural determination of this compound peptides.

Core Experimental Protocols and Application Notes

Success in NMR structural analysis hinges on the quality of the data acquired. This section provides detailed, step-by-step protocols for the most critical experiments.

Protocol 1: Peptide Sample Preparation

The quality of the final NMR spectra is critically dependent on the sample. Purity, concentration, and stability are paramount.

Methodology:

  • Peptide Synthesis and Purification: Synthesize the this compound peptide using solid-phase peptide synthesis (SPPS). Note that coupling sterically hindered residues like MeSer may require stronger coupling agents (e.g., HATU) and extended reaction times.[1] Purify the peptide to >95% using reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide from a water/acetonitrile mixture to obtain a fluffy white powder.

  • Solvent Selection: Dissolve the lyophilized peptide in the desired NMR solvent. For observing exchangeable amide protons, a mixture of 90% H₂O / 10% D₂O is standard.[4] For simplifying the spectrum by exchanging all labile protons, 100% D₂O can be used.

  • Concentration: Aim for a peptide concentration between 1-5 mM. Higher concentrations improve signal-to-noise but can lead to aggregation, which broadens NMR signals.[5]

  • pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6). This can be done by adding microliter amounts of dilute HCl or NaOH in D₂O.

  • Transfer to NMR Tube: Transfer approximately 500-600 µL of the final solution into a high-quality NMR tube (e.g., Shigemi or standard).

Protocol 2: Through-Bond Correlations (2D TOCSY)

Total Correlation Spectroscopy (TOCSY) is the workhorse experiment for identifying the complete proton spin systems of individual amino acid residues. It correlates all protons within a coupled network, regardless of whether they are directly coupled.

Causality: By identifying all protons belonging to a single residue (e.g., Hα, Hβ, Hγ for a Leu residue), we can begin the process of sequence-specific assignment.[4][6]

Methodology:

  • Instrument Setup: Tune and match the probe for the ¹H frequency. Lock onto the deuterium signal from the solvent. Perform shimming to optimize magnetic field homogeneity.

  • Acquire a 1D ¹H Spectrum: Use a standard pulse program (e.g., zgpr on Bruker systems for water suppression) to acquire a reference 1D spectrum.[7] Calibrate the 90° pulse width.

  • Setup the 2D TOCSY Experiment:

    • Pulse Program: Select a TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph on Bruker systems).[7]

    • Spectral Width (SW): Set the spectral width in both dimensions to cover all proton signals (typically 12-16 ppm).

    • Mixing Time (d9/p13): This is a critical parameter. A mixing time of 60-80 ms is standard and allows magnetization to propagate through most amino acid side chains.[7]

    • Acquisition Parameters: Set the number of scans (NS), dummy scans (DS), and number of increments in the indirect dimension (typically 256-512).

  • Data Processing: After acquisition, process the data using software like TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phase correction, and baseline correction.

Protocol 3: Through-Space Correlations (2D ROESY)

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that provides information about the spatial proximity of protons (typically < 5 Å).[8][9] For peptides, which often fall into an intermediate molecular weight range where the standard NOE can be zero or very weak, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is often more reliable as the ROE is always positive.[8][9]

Causality: ROESY cross-peaks directly translate into interproton distance restraints, which are the primary source of information for calculating the 3D structure.[10]

Methodology:

  • Instrument Setup: Same as for the TOCSY experiment.

  • Setup the 2D ROESY Experiment:

    • Pulse Program: Select a ROESY pulse sequence with water suppression (e.g., roesyesgpph on Bruker systems).[7]

    • Spectral Width (SW): Set identically to the TOCSY experiment for easy comparison.

    • Mixing Time (p15): A typical ROESY mixing time for peptides is between 150-250 ms.[7] This duration needs to be optimized to maximize signal while minimizing artifacts from spin diffusion.

    • Acquisition Parameters: Similar to the TOCSY experiment.

  • Data Processing: Process the data as described for the TOCSY experiment. ROESY cross-peaks will have the opposite phase to the diagonal peaks.

Protocol 4: Backbone Fingerprinting (¹H-¹⁵N HSQC)

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides a 2D correlation map between protons and their directly attached heteronuclei, such as ¹⁵N. Each non-proline residue gives rise to a single peak corresponding to its backbone amide N-H group, creating a unique "fingerprint" of the peptide.[11][12]

Causality: This experiment is invaluable for resolving signal overlap in the crowded amide region of the ¹H spectrum.[13] It confirms backbone assignments and is sensitive to the chemical environment, making it a powerful probe of conformation and dynamics.[14]

Methodology:

  • Instrument Setup: Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • Setup the ¹H-¹⁵N HSQC Experiment:

    • Pulse Program: Select a sensitivity-enhanced HSQC pulse sequence with water suppression (e.g., hsqcetf3gpsi on Bruker systems).

    • Spectral Width (SW): Set the ¹H dimension as before (~12 ppm). For the ¹⁵N dimension, a typical width is ~35 ppm, centered around 118 ppm.

    • Acquisition Parameters: The experiment time can be long due to the low natural abundance of ¹⁵N (0.37%). A sufficient number of scans is required to achieve good signal-to-noise. If feasible, using a ¹⁵N-labeled peptide dramatically reduces experiment time.

  • Data Processing: Process the 2D data to yield the final spectrum showing ¹H chemical shifts on one axis and ¹⁵N on the other.

Data Analysis: From Spectra to Structure

The analysis of the acquired NMR data is a meticulous process that translates spectral peaks into a three-dimensional model.

G A 1. TOCSY Analysis Identify intra-residue spin systems B 2. NOESY/ROESY Analysis Identify inter-residue (sequential) NOEs e.g., Hα(i) to HN(i+1) A->B C 3. Sequential Assignment Walk along the peptide backbone using NOEs to link spin systems B->C D 4. Restraint Generation - Classify ROE peaks (strong, medium, weak) into distance ranges - Measure ³J(HN,Hα) couplings for dihedral angle restraints C->D E 5. Structure Calculation Use software (CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with restraints D->E F 6. Refinement & Validation - Refine structures in a force field - Check for restraint violations and stereochemical quality E->F

Figure 2: Workflow for NMR data analysis and structure calculation.

Quantitative Data Summary

The following table summarizes key NMR parameters used in the conformational analysis of peptides, including those containing this compound.

ParameterNMR ExperimentInformation DerivedTypical Values / Observations
¹H Chemical Shift (δ) 1D ¹H, All 2DLocal electronic environment. Hα shifts are sensitive to secondary structure.Dispersed HN signals (e.g., >8.5 ppm) suggest stable H-bonds.
³J(HN,Hα) Coupling 1D ¹H, COSYBackbone dihedral angle φ.Small values (~4-6 Hz) suggest α-helical regions; large values (~8-10 Hz) suggest β-sheet or extended structures.
ROE/NOE Intensity ROESY/NOESYInterproton distance (r).Strong ROE: r ≈ 1.8-2.7 Å; Medium ROE: r ≈ 1.8-3.5 Å; Weak ROE: r ≈ 1.8-5.0 Å.
¹⁵N Chemical Shift (δ) ¹H-¹⁵N HSQCBackbone conformation and hydrogen bonding.Downfield shifted ¹⁵N signals can indicate participation in a hydrogen bond.
Temp. Coefficient (dδ/dT) 1D ¹H or ¹H-¹⁵N HSQCSolvent accessibility of amide protons.Small values (< -4.5 ppb/K) indicate a solvent-shielded or H-bonded proton.

Conclusion and Outlook

The protocols and strategies outlined in this guide provide a robust framework for the detailed structural analysis of this compound-containing peptides. The conformational constraints imposed by the MeSer residue often lead to well-defined structures that are highly amenable to NMR investigation. By systematically applying TOCSY, ROESY, and HSQC experiments, researchers can obtain the necessary restraints to generate high-resolution 3D structures. This structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of next-generation peptide therapeutics with enhanced potency, selectivity, and stability.

References

Application Note: Mass Spectrometry Analysis of Peptides with 2-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Fragmentation, and Interpretation

Introduction

In the landscape of therapeutic peptide development and chemical biology, the incorporation of non-proteinogenic amino acids is a key strategy for enhancing proteolytic stability, constraining conformation, and modulating biological activity. Among these, α-methylated amino acids, such as 2-Methylserine (α-Me-Ser), are of significant interest. The addition of a methyl group to the α-carbon of the serine residue introduces a sterically hindered chiral center, which can profoundly influence peptide structure and resistance to enzymatic degradation.[1]

However, this same structural feature presents a unique set of challenges for routine characterization by mass spectrometry. Standard peptide sequencing algorithms and interpretation workflows, optimized for the 20 canonical amino acids, often fail to correctly identify and localize α-methylated residues. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides containing this compound. We will delve into the unique fragmentation patterns observed, provide detailed protocols for LC-MS/MS analysis, and offer insights into data interpretation, ensuring confident characterization of these modified peptides.

The Challenge: Understanding the Unique Fragmentation of this compound

The cornerstone of tandem mass spectrometry (MS/MS) for peptide sequencing is the predictable fragmentation of the peptide backbone along the amide bonds when subjected to collisional activation, yielding characteristic b- and y-type ions.[2][3] The presence of the α-methyl group in this compound, however, fundamentally alters these fragmentation pathways.

Collision-Induced Dissociation (CID) Behavior

Under low-energy CID conditions, the fragmentation of peptides containing α-methylated amino acids is often dominated by pathways that differ significantly from standard peptides.[4]

  • Suppression of N-terminal Cleavage: The steric hindrance imposed by the α-methyl group often suppresses the cleavage of the amide bond on the N-terminal side of the this compound residue. This leads to a lower abundance or complete absence of the corresponding y-ion.

  • Characteristic C-terminal Cleavage: Conversely, cleavage on the C-terminal side of the this compound residue is often observed, but it can proceed through rearrangement mechanisms, leading to non-standard fragment ions.

  • Formation of Oxazolone Structures and Neutral Losses: A predominant fragmentation route involves the formation of a cyclic oxazolone structure at the C-terminus of the b-ion containing the this compound. This can be accompanied by the neutral loss of the C-terminal adjacent amino acid. This type of rearrangement can lead to misidentification by standard sequencing algorithms.[4][5]

The diagram below illustrates the key differences in CID fragmentation between a standard serine-containing peptide and a this compound-containing peptide.

fragmentation_pathway cluster_0 Standard Serine Peptide Fragmentation (CID) cluster_1 This compound Peptide Fragmentation (CID) Pep_Ser ...-NH-CH(R)-CO-|-NH-CH(CH₂OH)-CO-|-NH-CH(R')-CO-... b_ion_Ser b-ion ...-NH-CH(R)-CO⁺ Pep_Ser->b_ion_Ser b-cleavage y_ion_Ser y-ion ⁺H₂N-CH(CH₂OH)-CO-... Pep_Ser->y_ion_Ser y-cleavage Pep_MeSer ...-NH-CH(R)-CO-|-NH-C(CH₃)(CH₂OH)-CO-|-NH-CH(R')-CO-... b_ion_MeSer b-ion (Oxazolone) + Neutral Loss ...-NH-CH(R)-CO-NH-C(CH₃)(CH₂OH)-CO⁺ Pep_MeSer->b_ion_MeSer Dominant C-terminal cleavage + rearrangement y_ion_MeSer y-ion (Suppressed) ⁺H₂N-C(CH₃)(CH₂OH)-CO-... Pep_MeSer->y_ion_MeSer N-terminal cleavage (Suppressed)

Caption: Comparative fragmentation pathways for serine vs. This compound peptides.

Alternative Fragmentation Techniques: ETD/ECD

Electron-based fragmentation methods, such as Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD), offer a significant advantage for analyzing peptides with labile modifications or unusual structures like this compound.[6][7][8] These techniques induce cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[9]

The key benefits of using ETD/ECD for this compound peptides are:

  • Preservation of Side Chains: ETD/ECD are non-ergodic processes, meaning fragmentation occurs faster than energy randomization, which helps to keep the labile hydroxyl group on the serine side chain intact.

  • Backbone-centric Fragmentation: Cleavage is less influenced by the steric hindrance of the α-methyl group compared to CID.

  • Unambiguous Localization: The resulting c- and z-ion series can provide more straightforward localization of the this compound residue within the peptide sequence.

Experimental Design and Protocols

A robust analytical method is crucial for the successful characterization of this compound-containing peptides. The following sections provide detailed protocols and considerations for each stage of the analysis.

Overall Workflow

The diagram below outlines the recommended workflow for the analysis of peptides containing this compound.

workflow SamplePrep 1. Sample Preparation (Desalting, Quantification) LC 2. Liquid Chromatography (Reversed-Phase Separation) SamplePrep->LC Inject MS_Acq 3. MS Data Acquisition (Full MS and MS/MS) LC->MS_Acq Elute & Ionize Data_Analysis 4. Data Analysis (Manual & Software-Assisted) MS_Acq->Data_Analysis Raw Data Interpretation 5. Interpretation & Reporting Data_Analysis->Interpretation Identified Peptides

Caption: General workflow for LC-MS/MS analysis of this compound peptides.

Protocol 1: Sample Preparation

Proper sample preparation is essential to ensure high-quality data and prevent ion suppression.

  • Peptide Quantification: Accurately determine the peptide concentration using a suitable method (e.g., BCA assay or fluorescent dye-based assay).

  • Desalting: Use a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and other contaminants that can interfere with electrospray ionization.

    • Equilibrate the C18 tip with 100% acetonitrile (ACN).

    • Wash the tip with 0.1% formic acid (FA) in water.

    • Load the peptide sample onto the tip.

    • Wash the loaded tip with 0.1% FA in water to remove salts.

    • Elute the peptide with a solution of 50-80% ACN with 0.1% FA.

  • Final Preparation: Dry the eluted peptide in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% FA in water).

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for a typical LC-MS/MS analysis on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[10]

Liquid Chromatography (LC) Parameters:

ParameterRecommended SettingRationale
Column C18 reversed-phase, 1.7-2.1 µm particle sizeProvides good retention and separation for a wide range of peptides.
Mobile Phase A 0.1% Formic Acid in WaterStandard mobile phase for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for peptide elution.[11]
Gradient 5-40% B over 30-60 minutesA shallow gradient is recommended to ensure good separation of any isomers.
Flow Rate 200-400 nL/min (nano-LC) or 200-400 µL/min (analytical scale)Dependent on the LC system and column dimensions.
Column Temp. 40-50 °CImproves peak shape and reproducibility.

Mass Spectrometry (MS) Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI)Peptides readily form positive ions.
Full MS Scan Range 350-1500 m/zCovers the typical mass range for doubly and triply charged peptides.
Full MS Resolution >60,000High resolution is crucial for accurate mass determination and charge state assignment.
Data Acquisition Data-Dependent Acquisition (DDA)Automatically selects the most abundant precursor ions for fragmentation.
MS/MS Fragmentation CID/HCD and ETDAcquire both types of spectra to get complementary fragmentation information.[12][13]
CID/HCD Collision Energy Stepped or normalized collision energy (e.g., 25, 30, 35%)Optimizes fragmentation for different peptide sizes and charge states.
ETD Reaction Time Calibrate based on instrument and charge stateOptimize for sufficient fragmentation without excessive side reactions.
MS/MS Resolution >15,000Ensures accurate fragment ion mass measurement.

Data Analysis and Interpretation

The analysis of data from this compound-containing peptides requires a combination of automated software searches and careful manual inspection of the spectra.

Software Configuration

When using database search algorithms (e.g., Mascot, Sequest, MaxQuant), it is essential to configure the software to recognize this compound.

  • Define a Custom Modification: this compound is not a standard residue. You must define it as a custom modification.

    • Modification Name: this compound

    • Target Residue: Serine (S)

    • Mass Shift: +14.01565 Da (CH₂)

  • Enzyme Specificity: Set the enzyme specificity according to the protease used for digestion (e.g., Trypsin/P).[14]

  • Variable Modifications: Include other potential modifications such as oxidation of methionine.

  • Fragment Ion Tolerance: Set a narrow mass tolerance for fragment ions (e.g., <10 ppm for high-resolution data) to improve the accuracy of matches.

Manual Spectra Interpretation: What to Look For

Manual validation of peptide spectrum matches (PSMs) is critical. When examining an MS/MS spectrum of a putative this compound peptide, look for the following diagnostic evidence:

FeatureDescriptionImplication
Mass Shift in b- or y-ion Series A gap of 101.04768 Da (mass of this compound residue) in the b- or y-ion series.Indicates the presence of the modified residue.
Suppressed y-ion Low abundance or absence of the y-ion immediately N-terminal to the 2-Me-Ser residue.Characteristic of CID fragmentation at this site.
Unassigned Dominant Peaks Presence of high-intensity peaks that cannot be assigned to standard b- or y-ions.May correspond to rearrangement products or neutral losses.
Complementary ETD Data A clear c- and z-ion series that confirms the peptide backbone sequence.[15]Provides orthogonal evidence for the sequence and modification site.

Conclusion

The analysis of peptides containing this compound by mass spectrometry presents unique challenges but can be addressed with a systematic and informed approach. Understanding the characteristic fragmentation patterns, particularly the suppression of cleavage N-terminal to the modification site and the potential for rearrangements under CID, is paramount. By employing a dual fragmentation strategy that combines CID/HCD with ETD/ECD, researchers can acquire complementary data that facilitates confident sequence assignment and localization of the this compound residue. The detailed protocols and data analysis strategies outlined in this application note provide a comprehensive framework for scientists in drug discovery and proteomics to successfully characterize these important modified peptides, ensuring data integrity and accelerating their research endeavors.

References

Application Notes & Protocols: Utilizing 2-Methylserine to Induce and Stabilize Specific Peptide Secondary Structures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control of peptide conformation is a cornerstone of modern drug design and biomaterial engineering.[1][2] Peptides often suffer from conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation.[2][3] The incorporation of non-proteinogenic, α,α-disubstituted amino acids is a powerful strategy to surmount these challenges by introducing conformational constraints.[4][5] This guide provides a detailed technical overview and field-proven protocols for using 2-Methylserine (α-MeSer), a unique α,α-disubstituted amino acid, to induce and stabilize specific secondary structures such as β-turns and helices in synthetic peptides. We will explore the underlying mechanistic principles and provide step-by-step methodologies for peptide synthesis, purification, and comprehensive structural analysis.

Introduction: The Power of Conformational Constraint

Bioactive peptides derive their function from their three-dimensional structure.[6] However, short linear peptides in solution often exist as an ensemble of rapidly interconverting conformers, a state of high conformational entropy.[2] Upon binding to a biological target, the peptide must adopt a single, specific "bioactive" conformation, a process that is entropically unfavorable and diminishes binding affinity.

By incorporating residues like this compound, we can pre-organize the peptide into its desired secondary structure, reducing the entropic penalty of binding and enhancing potency.[2][4] The unique structural feature of this compound is a quaternary stereocenter at the α-carbon, which imparts significant conformational constraints.[4] This pre-organization can lead to:

  • Enhanced Biological Activity: By mimicking the bioactive conformation, the peptide can have a higher affinity for its target receptor.

  • Increased Metabolic Stability: The steric hindrance provided by the α-methyl group can shield the peptide backbone from enzymatic cleavage, prolonging its half-life.[4]

  • Improved Pharmacokinetic Profiles: Enhanced stability and defined structure contribute to more predictable behavior in biological systems.[4]

Mechanism of this compound-Induced Structural Control

The conformational freedom of a peptide backbone is primarily described by the torsional angles phi (φ) and psi (ψ) of each amino acid residue. In a standard amino acid, a wide range of these angles is permissible, as visualized on a Ramachandran plot.

The introduction of a methyl group at the α-carbon of serine creates significant steric hindrance. This additional bulk severely restricts the allowable φ and ψ angles, forcing the peptide backbone into a limited set of conformations.[5] Specifically, this compound strongly favors folded structures, such as β-turns and helical conformations, over fully extended ones.[5][7] A study comparing a model tripeptide containing this compound with its natural threonine counterpart revealed that the this compound peptide existed as a mixture of extended structures (~70%) and β-turn conformations (~30%), whereas the threonine version was predominantly extended.[5][7] This demonstrates the potent ability of this compound to act as a turn-inducer.

G cluster_0 Standard Amino Acid (e.g., Serine) cluster_1 α,α-Disubstituted Amino Acid (this compound) ser Serine Residue Cα-H Wide range of φ, ψ angles flex High Conformational Flexibility ser->flex Allows meser This compound Residue Cα-CH₃ Restricted φ, ψ angles rigid Induced Secondary Structure (β-Turn, Helix) meser->rigid Enforces steric Steric Hindrance from α-methyl group title Mechanism of this compound Conformational Constraint steric->meser causes

Caption: Steric hindrance from the α-methyl group in this compound restricts backbone angles.

Experimental Guide: From Synthesis to Structural Elucidation

This section provides comprehensive protocols for the synthesis and analysis of peptides containing this compound. The overall workflow involves solid-phase peptide synthesis (SPPS), purification by high-performance liquid chromatography (HPLC), identity confirmation by mass spectrometry (MS), and finally, structural characterization by Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow start Peptide Design spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification verification Mass Spectrometry (Identity/Purity Check) purification->verification cd Circular Dichroism (Global Secondary Structure) verification->cd Purity >95% nmr 2D NMR Spectroscopy (Residue-Specific Structure) verification->nmr Purity >95% analysis Structure Calculation & Conformational Analysis cd->analysis nmr->analysis

Caption: Experimental workflow for synthesis and analysis of this compound peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered this compound residue requires optimized coupling conditions compared to standard Fmoc-SPPS protocols.[5]

Materials:

  • Fmoc-L-2-Methylserine(tBu)-OH

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HBTU/HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Phenol/H₂O/EDT - 87.5:5:5:2.5)[8]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[9]

  • First Amino Acid Coupling: Couple the first C-terminal amino acid to the resin using standard procedures.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[9]

  • Amino Acid Activation & Coupling (Standard Residues):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU/HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to react for 45-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Optimized Coupling for this compound:

    • Rationale: The quaternary α-carbon of this compound sterically hinders the coupling reaction. To achieve high coupling efficiency, a more potent activating agent (HATU is preferred) and extended reaction times or a double-coupling strategy are necessary.

    • Activation: Dissolve Fmoc-L-2-Methylserine(tBu)-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Coupling: Add the activation mixture to the deprotected resin and allow it to react for at least 2-4 hours.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, wash the resin and repeat the coupling step (double coupling).

  • Repeat Cycles: Repeat steps 3-5 for each amino acid in the sequence until the full peptide is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 3.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Protocol: Peptide Purification and Verification
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC (RP-HPLC) on a C18 column. Collect fractions corresponding to the main product peak.

  • Verification: Analyze the purified fractions using LC-MS or MALDI-TOF mass spectrometry to confirm the molecular weight matches the theoretical mass of the desired peptide. Pool fractions with >95% purity and lyophilize.

Protocol: Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that provides information about the overall secondary structure content of a peptide in solution.[10][11]

Sample Preparation:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • The final peptide concentration for measurement should be between 0.05 - 0.5 mg/mL.[11][12]

Data Acquisition:

  • Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[11]

  • Use a quartz cuvette with a 1 mm path length.

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the peptide sample from 260 nm down to 190 nm.

  • Subtract the buffer baseline from the sample spectrum.

  • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ].

Data Interpretation:

Secondary StructureMinimum Wavelength (nm)Maximum Wavelength (nm)Crossover (nm)
α-Helix ~222 (strong), ~208 (strong)~192~200
β-Sheet ~217~195~205
β-Turn Varies, often weak signal with minimum ~205-230 nm~185-195 nmN/A
Random Coil ~198N/A (positive band >210 nm)~208

Table 1: Characteristic CD spectral features for common peptide secondary structures.

Protocol: Structural Analysis by 2D NMR Spectroscopy

NMR provides high-resolution, residue-specific structural information.[13][14]

Sample Preparation:

  • Dissolve 1-5 mg of the lyophilized peptide in 500 µL of a 90% H₂O / 10% D₂O mixture. The D₂O provides a lock signal for the spectrometer.

  • Adjust the pH to the desired value (typically between 4-6 to slow amide proton exchange).

Data Acquisition: Acquire a set of 2D NMR experiments, typically including:

  • TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system (i.e., all protons connected through bonds).[14][15] It is used to identify and assign the amino acid types.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: This experiment identifies protons that are close to each other in space (<5 Å), even if they are far apart in the primary sequence.[14] This is the primary source of distance restraints for structure calculation.

Data Interpretation:

  • Spin System Assignment: Use the TOCSY spectrum to identify the unique pattern of cross-peaks for each amino acid. The this compound residue will be identifiable by its characteristic Cβ protons and the absence of a Cα proton.

  • Sequential Assignment: Use the NOESY spectrum to "walk" along the peptide backbone. Look for NOEs between the amide proton (NH) of one residue and the α-proton (Hα) of the preceding residue (dαN(i, i+1)).

  • Structure-Defining NOEs: The presence of specific short- or medium-range NOEs is indicative of secondary structures:

    • Helices: Strong sequential dNN(i, i+1) NOEs are characteristic. Medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs are definitive hallmarks of helical structures.

    • β-Turns: A strong NOE between the NH of residue i+2 and the NH of residue i+3, and a key NOE between the Hα of residue i+1 and the NH of residue i+2 are often observed.

    • Extended/β-Sheet: Strong sequential dαN(i, i+1) NOEs with weak or absent dNN(i, i+1) NOEs suggest an extended conformation.

G cluster_0 NMR Data Acquisition cluster_1 Structural Analysis tocsy TOCSY Identifies Amino Acid Spin Systems noesy noesy assignment Sequential Assignment Connects Spin Systems via NOEs tocsy->assignment informs j_coupling DQF-COSY Measures ³J(HN,Hα) (φ angle info) noesy->assignment informs restraints Generate Restraints Distance (NOE) Dihedral Angle (J) noesy->restraints provides j_coupling->restraints provides assignment->restraints calc Structure Calculation Molecular Dynamics Simulations restraints->calc model 3D Structural Ensemble calc->model

Caption: Logic flow for determining peptide structure from 2D NMR data.

Conclusion and Outlook

The strategic incorporation of this compound is a robust and effective method for inducing defined secondary structures in peptides. Its α-methyl group acts as a powerful conformational constraint, pre-organizing the peptide backbone into folded states like β-turns and helices. This application note provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to leverage this tool. By following the outlined procedures for synthesis, purification, and multi-faceted structural analysis, users can confidently design and validate conformationally constrained peptides with enhanced stability and biological activity, accelerating the development of novel therapeutics and advanced biomaterials.

References

Navigating the Purification Maze: A Guide to High-Purity 2-Methylserine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Application Note for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced proteolytic stability, refined receptor affinity, and controlled conformational states. Among these, α,α-disubstituted amino acids, such as 2-Methylserine (2-MeSer), have emerged as powerful tools for constraining peptide backbones and modulating their biological activity. However, the very properties that make these modified peptides attractive also introduce significant challenges in their purification. This application note provides a comprehensive guide to the purification of this compound-containing peptides, offering detailed protocols, troubleshooting strategies, and an in-depth look at the scientific principles underpinning successful purification.

The this compound Challenge: Why Purification Requires a Specialized Approach

The introduction of a methyl group at the α-carbon of serine creates a sterically hindered residue that profoundly influences both the synthesis and purification of the resulting peptide. Understanding these influences is critical to developing an effective purification strategy.

1. Synthesis-Related Impurities: The steric bulk of this compound can lead to incomplete amide bond formation during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of deletion sequences (peptides lacking the 2-MeSer residue) compared to the synthesis of peptides with natural amino acids.[1] Additionally, difficult coupling steps can lead to the formation of capped sequences if unreacted N-termini are acetylated to prevent further elongation. These closely related impurities can be challenging to separate from the target peptide.

2. Conformational Constraints and Altered Hydrophobicity: The α-methyl group restricts the conformational freedom of the peptide backbone, often inducing a propensity for folded or helical structures.[2][3] This can alter the overall hydrophobicity of the peptide in ways that are not easily predicted by simple amino acid composition. A more rigid, folded conformation may shield hydrophobic residues from the stationary phase in reversed-phase chromatography, leading to unexpected elution profiles. Conversely, the exposed methyl group itself can increase local hydrophobicity.

3. Aggregation and Solubility Issues: Peptides rich in serine are already known to be prone to aggregation through hydrogen bonding.[4] The conformational rigidity imposed by this compound can sometimes exacerbate this issue, leading to the formation of β-sheet structures and subsequent precipitation, especially at high concentrations. This can result in low recovery and even column clogging during purification.

The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Despite the challenges, reversed-phase high-performance liquid chromatography (RP-HPLC) remains the most powerful and widely used technique for the purification of this compound peptides.[5][6] The principle of RP-HPLC relies on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically silica functionalized with C8 or C18 alkyl chains) and a polar mobile phase.

A typical RP-HPLC workflow for the purification of a crude this compound peptide is illustrated below:

RP-HPLC Workflow for this compound Peptides cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (with 2-MeSer) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide Dissolution Dissolution of Crude Peptide Crude_Peptide->Dissolution Prep_HPLC Preparative RP-HPLC Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC (Purity Check) Fraction_Collection->Analytical_HPLC Mass_Spec Mass Spectrometry (Identity Confirmation) Fraction_Collection->Mass_Spec Pooling Pooling of Pure Fractions Analytical_HPLC->Pooling Mass_Spec->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure 2-MeSer Peptide Lyophilization->Final_Product

Caption: Workflow for the purification of this compound peptides.

Detailed Protocols for the Purification of this compound Peptides

The following protocols provide a starting point for the purification of this compound peptides. Optimization will likely be required based on the specific properties of the peptide sequence.

Protocol 1: Preparative RP-HPLC of a this compound Peptide

This protocol is designed for the initial purification of a crude this compound peptide.

Materials:

  • Crude this compound peptide, lyophilized

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • Solvents for sample dissolution (e.g., Mobile Phase A, or a small amount of DMSO or DMF followed by dilution with Mobile Phase A)

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm)

Method:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is an issue, dissolve in a small volume of DMSO or DMF and then dilute with Mobile Phase A to a final concentration of 10-20 mg/mL.

    • Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Preparative C18, 300 Å, 10 µm

    • Flow Rate: 15-20 mL/min

    • Detection: 220 nm and 280 nm

    • Gradient:

      • 5-25% B over 10 minutes

      • 25-45% B over 40-60 minutes (This is the main separation gradient and may need optimization)

      • 45-95% B over 5 minutes (for column wash)

      • 95% B for 5 minutes

      • 95-5% B over 2 minutes

      • 5% B for 5-10 minutes (column re-equilibration)

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, ensuring to collect the main peak corresponding to the target peptide separately from earlier and later eluting impurities.

  • Analysis of Fractions:

    • Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine which fractions contain the pure product.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol is for assessing the purity of the collected fractions and the final product.

Materials:

  • Aliquots from collected fractions or the final lyophilized product

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN

  • Analytical RP-HPLC system with a UV detector

  • Analytical C18 column (e.g., 5 µm particle size, 300 Å pore size, 150 x 4.6 mm)

Method:

  • Sample Preparation:

    • Dilute a small aliquot of each fraction with Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Analytical C18, 300 Å, 5 µm

    • Flow Rate: 1 mL/min

    • Detection: 220 nm

    • Gradient: A shallow gradient is often effective for analytical separation. For example, a 1% per minute increase in Mobile Phase B (e.g., 20-50% B over 30 minutes).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram to determine the purity of each fraction.

Quantitative Data and Comparison

The presence of this compound can significantly alter the retention time of a peptide compared to its native serine-containing counterpart. The following table provides a hypothetical comparison based on typical observations.

Peptide SequenceModificationPredicted Retention Time (min)Observed Retention Time (min)Purity after 1st Pass (%)
Ac-Gly-Ser-Ala-Phe-NH₂None15.215.5~85
Ac-Gly-(2-MeSer)-Ala-Phe-NH₂α-methylation16.517.8~70

Predicted retention times are based on algorithms that sum the hydrophobicity of individual amino acids. The observed retention time for the 2-MeSer peptide is often later than predicted due to the added hydrophobicity of the methyl group and potential conformational changes that expose other hydrophobic residues.

Troubleshooting Common Purification Challenges

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (tailing or fronting) - Peptide aggregation on the column- Column overloading- Secondary interactions with the silica backbone- Decrease the sample load.- Increase the column temperature (e.g., to 40-60°C) to disrupt secondary structures.- Use a different ion-pairing agent (e.g., formic acid) or a different stationary phase (e.g., C8).
Low Recovery - Irreversible adsorption to the column- Precipitation of the peptide during the run- Use a less hydrophobic stationary phase (e.g., C4 or C8).- Ensure the peptide is fully dissolved before injection; consider using a small percentage of an organic solvent like isopropanol in the mobile phase.- Check the pH of the mobile phase.
Co-elution of Impurities - Similar hydrophobicity of the impurity and the target peptide- Inefficient separation- Use a shallower gradient during the main elution phase.- Try a different stationary phase (e.g., a phenyl-hexyl column).- Consider an orthogonal purification method, such as ion-exchange chromatography, as a second purification step if high levels of purity are required.

Visualizing the Impact of this compound

The following diagram illustrates the key considerations when developing a purification strategy for a this compound peptide.

Purification_Strategy_Considerations cluster_synthesis_impact Synthesis Impact cluster_structural_effects Structural Effects cluster_purification_strategy Purification Strategy center_node This compound Peptide steric_hindrance Steric Hindrance center_node->steric_hindrance conformational_rigidity Conformational Rigidity center_node->conformational_rigidity incomplete_coupling Incomplete Coupling steric_hindrance->incomplete_coupling deletion_sequences Deletion Sequences incomplete_coupling->deletion_sequences rp_hplc RP-HPLC (C8/C18) deletion_sequences->rp_hplc altered_hydrophobicity Altered Hydrophobicity conformational_rigidity->altered_hydrophobicity aggregation_propensity Aggregation Propensity conformational_rigidity->aggregation_propensity shallow_gradient Shallow Gradient altered_hydrophobicity->shallow_gradient temp_optimization Temperature Optimization aggregation_propensity->temp_optimization rp_hplc->shallow_gradient rp_hplc->temp_optimization orthogonal_methods Orthogonal Methods (e.g., IEX)

Caption: Key factors influencing the purification of 2-MeSer peptides.

Conclusion

The purification of this compound-containing peptides presents a unique set of challenges that stem from the steric and conformational effects of the α-methyl group. A thorough understanding of these effects, coupled with a systematic approach to RP-HPLC method development, is essential for achieving high levels of purity. By carefully considering the potential for synthesis-related impurities and addressing issues of solubility and aggregation, researchers can successfully navigate the purification maze and obtain high-quality this compound peptides for their research and development endeavors.

References

Application Notes & Protocols: The Strategic Use of 2-Methylserine in Advanced Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a powerful strategy for modulating biological activity, enhancing metabolic stability, and controlling molecular conformation. Among these, 2-Methylserine (MeSer), a non-proteinogenic α-amino acid, offers unique advantages in the field of glycopeptide synthesis.[1][2] Its defining feature—a methyl group at the α-carbon—creates a quaternary stereocenter that imparts significant conformational constraints.[1] This guide provides a detailed exploration of the applications of this compound in designing and synthesizing complex glycopeptides. We will delve into the strategic rationale for its use, address the synthetic challenges, and provide detailed, field-proven protocols for its successful incorporation and analysis.

Part 1: The Strategic Rationale for this compound in Glycobiology

Glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, and function.[3][4] However, studying these effects is often hampered by the microheterogeneity of glycoproteins isolated from natural sources.[3] Chemical synthesis provides access to homogeneously glycosylated peptides, enabling precise structure-activity relationship studies.[3][4] The introduction of this compound into these synthetic glycopeptides is not merely an academic exercise; it is a strategic choice to overcome common challenges and introduce novel functionalities.

Unparalleled Conformational Control

The primary driver for using this compound is its ability to impose rigid conformational constraints on the peptide backbone. The steric bulk of the α-methyl group restricts the permissible dihedral angles (φ and ψ), effectively locking the local peptide structure.

  • Causality: In standard peptides, the backbone possesses considerable flexibility. The α-methyl group of MeSer, however, creates steric hindrance that disfavors extended conformations and promotes the formation of folded structures, such as β-turns.[5] For a peptide sequence like Ac-MeSer-Ala-Ala-NHMe, studies have shown a significant population of β-turn conformations (around 30%) in aqueous solution, a feature not prominently observed in its Threonine-containing counterpart.[5][6]

  • Application: This property is invaluable for designing peptidomimetics or vaccine candidates where a specific, pre-organized epitope conformation is required for high-affinity receptor binding or antibody recognition.

A Surprising Interplay with Glycosylation

While glycosylation of natural amino acids like Threonine (Thr) typically stabilizes folded conformations, its effect on a this compound residue is strikingly different and counterintuitive.

  • The Phenomenon: Research on model glycopeptides has revealed that while β-O-glycosylation of a Thr-containing peptide shifts the conformational equilibrium from extended to folded, the same modification on a MeSer-containing peptide leads to an increase in backbone flexibility.[5][6][7]

  • Mechanistic Insight: This suggests a complex interplay between the steric demands of the α-methyl group and the attached glycan. The glycan may disrupt the intramolecular hydrogen bonding that stabilizes the β-turn in the un-glycosylated MeSer peptide, leading to a more dynamic conformational ensemble.[5]

  • Strategic Implication: This unique property allows researchers to use glycosylation not just as a stabilizing element but as a dynamic modulator. It opens avenues for creating glycopeptide "switches" where the glycan fine-tunes the conformational landscape rather than simply locking it down.

Contrasting effects of glycosylation on Threonine vs. This compound peptides.
Enhanced Proteolytic Stability

A significant challenge in peptide-based therapeutics is their rapid degradation by proteases. The α,α-disubstituted nature of this compound provides a robust defense against enzymatic cleavage.

  • Mechanism: The α-methyl group acts as a steric shield, physically blocking the approach of protease active sites to the adjacent peptide bonds. This modification significantly increases the in vivo half-life of the glycopeptide, enhancing its therapeutic potential.

Part 2: Synthesis Strategies and Overcoming Challenges

The synthesis of glycopeptides is inherently challenging, combining the complexities of both carbohydrate and peptide chemistry.[3][8] The inclusion of the sterically hindered this compound residue adds another layer of difficulty that requires careful optimization of synthetic protocols.[5][9]

The most effective and widely adopted strategy is the glycosylated amino acid building block approach .[3] In this method, the Fmoc-protected this compound is first glycosylated, and this complete, pre-formed building block is then incorporated into the peptide chain using Solid-Phase Peptide Synthesis (SPPS).

General workflow for this compound glycopeptide synthesis via the building block approach.
Key Synthetic Challenge: Coupling a Sterically Hindered Residue

The primary hurdle is the coupling of the Fmoc-MeSer(Glycan)-OH building block to the growing peptide chain on the resin.[5] The quaternary α-carbon makes this step sluggish and prone to failure if standard coupling conditions are used.

  • Problem: Standard coupling reagents like DIC/HOBt may result in incomplete coupling, leading to deletion sequences that are difficult to separate during purification.

  • Solution: More potent coupling reagents and optimized conditions are necessary. The use of a uronium/aminium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strongly recommended. Additionally, extended coupling times (4-6 hours) and/or double coupling cycles are often required to drive the reaction to completion.[5]

Part 3: Detailed Experimental Protocols

The following protocols provide a validated framework for the synthesis and analysis of a model this compound containing glycopeptide.

Protocol 1: Solid-Phase Synthesis of a this compound Peptide Backbone

This protocol details the manual synthesis of a peptide containing a sterically hindered this compound residue on a Rink Amide resin. It assumes the prior synthesis of the required Fmoc-MeSer(tBu)-OH building block (in this non-glycosylated example, the hydroxyl group is protected with a tert-Butyl group).

Materials:

  • Rink Amide Resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Ala-OH, Fmoc-MeSer(tBu)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[10]

  • Deprotection: 20% Piperidine in DMF

  • Coupling: HATU, N,N-Diisopropylethylamine (DIEA)

  • Capping: Acetic anhydride

  • Cleavage: Reagent B (TFA: 95%, Water: 2.5%, TIS: 2.5%)

  • Analysis: Kaiser Test Kit, HPLC system

Procedure:

  • Resin Swelling & Preparation:

    • Place the Rink Amide resin (e.g., 100 mg) in a fritted syringe reaction vessel.

    • Swell the resin in DMF for 30 minutes, then wash thoroughly with DCM and DMF.

  • First Amino Acid Coupling (Alanine):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

    • Activation: In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

    • Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Alanine):

    • Repeat Step 2 for the second Alanine residue.

  • Coupling of Sterically Hindered Fmoc-MeSer(tBu)-OH:

    • Fmoc Deprotection: Perform deprotection as described in Step 2.

    • Activation: Pre-activate Fmoc-MeSer(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Coupling: Add the activated solution to the resin. Crucially, extend the coupling time to 4-6 hours. [5]

    • Validation: The Kaiser test is critical here. If the test is positive, perform a second coupling (double coupling) with a freshly prepared activated amino acid solution for another 4 hours.[5]

    • Washing: Wash thoroughly with DMF and DCM.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.

    • Wash the resin with DMF and DCM, and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry resin with the TFA cleavage cocktail (Reagent B) for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile mixture).

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the final product by LC-MS.

Protocol 2: Conformational Analysis by NMR Spectroscopy

To validate the structural impact of this compound incorporation, NMR spectroscopy in aqueous solution is the gold standard.

Methodology:

  • Sample Preparation: Dissolve the purified peptide/glycopeptide in a 90% H₂O / 10% D₂O or 100% D₂O solution to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., at 500 or 600 MHz). Essential experiments include:

    • TOCSY: To assign spin systems of individual amino acid residues.

    • NOESY/ROESY: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining secondary structure.

    • DQF-COSY: To measure J-couplings, which provide information on dihedral angles.

  • Data Analysis:

    • Assign all proton resonances using the combination of TOCSY and NOESY spectra.

    • Identify key NOE cross-peaks (e.g., between adjacent residues) that are characteristic of specific secondary structures like β-turns.

    • Combine NOE-derived distance restraints and J-coupling data with molecular dynamics (MD) simulations to generate a detailed model of the conformational ensemble in solution.[6][7]

Part 4: Quantitative Data Summary

The structural impact of this compound and its subsequent glycosylation can be summarized by comparing key conformational features with a standard Threonine-containing peptide.

Peptide SequenceKey ModificationDominant Conformation(s) in Aqueous SolutionImpact of Modification
Ac-Thr-Ala-Ala-NHMeThreonine (Control)Predominantly extendedBaseline
Ac-Thr(β-O-Glc )-Ala-Ala-NHMeGlycosylationShift towards folded (β-turn) structuresGlycosylation induces folding
Ac-MeSer -Ala-Ala-NHMeα-MethylationMix of extended (~70%) and β-turn (~30%)α-Methylation promotes folding
Ac-MeSer(β-O-Glc) -Ala-Ala-NHMeα-Methylation + GlycosylationIncreased backbone flexibility; loss of defined structureGlycosylation disrupts the folded state

Data synthesized from findings reported in references[5][6][7].

Conclusion

This compound is more than just a modified amino acid; it is a sophisticated tool for glycopeptide design. Its ability to enforce specific backbone geometries, coupled with its unique and non-intuitive conformational response to glycosylation, provides researchers with an expanded toolkit for probing biological systems. While its synthesis requires optimized protocols to overcome steric hindrance, the benefits of enhanced stability and precise conformational control offer compelling advantages for the development of next-generation glycopeptide therapeutics, vaccines, and biochemical probes.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2-Methylserine

Introduction: The Analytical Challenge of this compound

This compound is a non-proteinogenic amino acid of significant interest in biochemical and pharmaceutical research. As a derivative of serine, it serves as a valuable building block in peptide synthesis and a probe for studying enzyme mechanisms and receptor interactions.[1] However, its analysis presents a classic chromatographic challenge: this compound is a small, highly polar, zwitterionic molecule.[2] This combination of properties makes it poorly retained on traditional reversed-phase (RP) HPLC columns, which separate compounds based on hydrophobicity.[3]

This guide provides a detailed exploration of robust and reliable HPLC methods for the quantification of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select, develop, and troubleshoot their analytical workflows. We will cover two primary strategies: the direct analysis of the underivatized molecule using advanced column chemistries and the traditional approach of pre-column derivatization for enhanced detection and retention.

Pillar 1: Analysis of Underivatized this compound via Mixed-Mode Chromatography (MMC)

The most direct and often preferred approach for analyzing polar compounds like this compound is to avoid chemical derivatization altogether. This eliminates time-consuming sample preparation steps and potential side reactions, leading to a more streamlined and robust workflow.[2] Mixed-mode chromatography has emerged as a powerful solution to this challenge.[4]

The Principle of Mixed-Mode Chromatography

Mixed-Mode Chromatography (MMC) utilizes stationary phases that possess multiple retention mechanisms on a single column. For this compound, a combination of reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities is ideal.[5] The stationary phase, such as a Primesep 100 column, can have both hydrophobic alkyl chains and charged ionic groups.[4][5] This dual nature allows for the effective retention and separation of compounds with diverse polarities and charge states, which is perfect for amino acids that can be zwitterionic, cationic, or anionic depending on the mobile phase pH.[2][3] At a low pH, the carboxylic acid group of this compound is protonated (neutral), while the amine group is protonated (positive charge), allowing for strong cation-exchange interactions with the stationary phase.

Experimental Protocol: Underivatized Analysis

This protocol provides a validated starting point for the quantitative analysis of this compound in various sample matrices.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a suitable detector.[2]

  • Column: Primesep 100 mixed-mode column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[5]

  • Detector:

    • Mass Spectrometer (MS): Recommended for highest sensitivity and specificity, especially in complex biological matrices.[2] Use an electrospray ionization (ESI) source in positive ion mode.

    • Evaporative Light Scattering Detector (ELSD): A good universal detector for underivatized compounds that lack a strong UV chromophore.[5]

    • UV Detector: Set to a low wavelength (e.g., 200 nm) for detection, though sensitivity may be limited.[4][5]

  • Reagents: HPLC-grade acetonitrile (ACN), water, and formic acid or phosphoric acid.[2][4]

  • Standards: A certified reference standard of this compound.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in 0.1 M HCl.[2]

  • Working Standards: Prepare a calibration curve by diluting the stock solution with Mobile Phase A to achieve a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).

3. Sample Preparation (Biological Matrix):

  • Protein Precipitation: To a 100 µL aliquot of the sample (e.g., cell culture media, plasma), add 400 µL of cold acetonitrile.[2][6]

  • Vortex: Mix thoroughly for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.[6]

4. Chromatographic Conditions:

ParameterConditionRationale
Column Primesep 100 (150 x 4.6 mm, 5 µm)Combines reversed-phase and cation-exchange for optimal retention of polar, charged analytes.[5]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid provides protons to ensure the amine group is charged for ion-exchange and provides a source of ions for MS detection.[4]
Gradient 0-5 min: 10% B5-15 min: 10% to 50% B15-17 min: 50% to 10% B17-25 min: 10% BA gradient elution ensures that analytes with different polarities are effectively separated and eluted with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[4]
Column Temp. 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection ESI-MS (Positive Ion Mode) or ELSD/UV (200 nm)ESI-MS provides superior sensitivity and selectivity for confident identification and quantification.[2]

5. Data Analysis:

  • Integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[6]

Workflow for Underivatized Analysis

cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis Sample Biological Sample Precip Add Cold Acetonitrile (Protein Precipitation) Sample->Precip Cent Centrifuge Precip->Cent Super Collect Supernatant Cent->Super Filt Syringe Filtration (0.22 µm) Super->Filt Inject Inject onto Mixed-Mode Column Filt->Inject Elute Gradient Elution Inject->Elute Detect Detection (MS, ELSD, or UV) Elute->Detect Integrate Peak Integration Detect->Integrate Quant Quantification Integrate->Quant Calib Prepare Calibration Curve with Standards Calib->Quant Result Concentration of This compound Quant->Result cluster_prep 1. Sample Preparation & Derivatization cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis Sample Prepared Sample (Post-Precipitation) Deriv Add OPA Reagent (React for 2 min) Sample->Deriv Inject Inject onto Reversed-Phase C18 Deriv->Inject Elute Gradient Elution Inject->Elute Detect Fluorescence Detection (Ex:340, Em:455) Elute->Detect Integrate Peak Integration Detect->Integrate Quant Quantification Integrate->Quant Calib Prepare Calibration Curve Calib->Quant Result Concentration of This compound Quant->Result

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation in 2-Methylserine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and advanced protocols for overcoming challenges associated with peptide aggregation during the synthesis of sequences containing 2-Methylserine (MeSer).

Introduction: The Challenge of this compound

This compound (MeSer) is an α,α-disubstituted amino acid, a class of building blocks known for conferring unique structural properties to peptides. The presence of the additional methyl group at the alpha-carbon sterically restricts the peptide backbone's conformational freedom. This rigidity can promote the formation of stable secondary structures, such as helices. While often desirable for therapeutic design, this same property significantly increases the risk of inter-chain aggregation during solid-phase peptide synthesis (SPPS), where growing peptide chains attached to the solid support can self-associate.[1][2]

This aggregation can lead to a host of problems, including poor solvation of the peptide-resin, incomplete Fmoc deprotection, and failed coupling reactions, ultimately resulting in low yields and difficult purifications.[3][4] This guide is designed to help you diagnose and solve these specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is showing signs of aggregation after incorporating MeSer. What are the typical symptoms?

A1: Aggregation of the peptide-resin complex is often indicated by several physical and chemical signs during SPPS.[3] Early detection is key to mitigating the problem.

  • Physical Symptoms:

    • Resin Shrinking/Clumping: The solid-phase support beads may shrink, clump together, or fail to swell properly. This is a direct sign of poor solvation as the aggregated peptide chains collapse onto the resin surface.[3]

    • Poor Solvent Flow: In automated synthesizers, you might observe restricted flow of solvents and reagents through the reaction vessel.

  • Chemical Symptoms:

    • Slow or Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps may become sluggish or fail to reach completion.[3]

    • Inconsistent Monitoring Results: Colorimetric tests like the Kaiser test may yield ambiguous or false-negative results. Aggregated chains can physically block access to unreacted primary amines, making it seem like the coupling was successful when it was not.[3]

    • Low Purity in Crude Product: Analysis of the cleaved peptide by Mass Spectrometry or HPLC will often reveal a complex mixture of deletion sequences and truncated peptides, indicating failed couplings at multiple steps post-MeSer incorporation.[3]

Q2: Why is this compound more prone to causing aggregation than standard serine?

A2: The primary reason lies in its structure as an α,α-disubstituted amino acid.

  • Conformational Rigidity: Standard amino acids have a hydrogen and a side chain attached to the α-carbon, allowing for a wide range of backbone dihedral angles (phi/psi). The two substituents at the α-carbon of MeSer (a methyl group and a hydroxymethyl side chain) create significant steric hindrance. This severely restricts the peptide backbone's flexibility, forcing it to adopt more defined, often helical, conformations.[2][5]

  • Promotion of Secondary Structures: This enforced rigidity can nucleate the formation of stable secondary structures like β-sheets or helices. While a single chain might be soluble, these stable structures can act as templates for inter-chain hydrogen bonding, leading to self-assembly and aggregation.[1][6]

  • Steric Hindrance in Coupling: The bulky nature of MeSer not only influences the growing peptide's conformation but also makes the coupling reaction itself more challenging. The approach of the incoming activated amino acid is sterically hindered, which can lead to incomplete reactions if not addressed with appropriate reagents and conditions.[7][8]

Q3: My coupling reaction with Fmoc-MeSer(tBu)-OH is failing. What coupling reagents are most effective for this sterically hindered amino acid?

A3: Standard coupling reagents are often insufficient for sterically hindered residues like MeSer.[7][8] Success requires the use of more potent activating agents that can overcome the high steric barrier.

For challenging couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended.[8] These reagents rapidly form highly reactive intermediates.

Reagent ClassRecommended ReagentsMechanism & Rationale
Aminium/Uronium Salts HATU , HBTUHATU is particularly effective as it forms a highly reactive OAt-ester intermediate, which is less prone to racemization and highly efficient for hindered couplings.[8][9]
Phosphonium Salts PyAOP , PyBOPPyAOP has been successfully used for preparing peptides containing hindered amino acids like 2-aminoisobutyric acid (Aib), a close structural analog of MeSer.[7]
Carbodiimides DIC (with Oxyma or HOAt)While less potent than the above, DIC is a cost-effective option. Its use is critically dependent on an additive like OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) to boost reactivity and suppress racemization.[7][10]

Key Insight: The choice of base is also critical. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is standard. Ensure the pH of the reaction mixture is maintained around 8-9 for optimal activation without promoting side reactions.[9]

Advanced Strategies & Protocols

Strategy 1: The Pseudoproline Dipeptide Approach

This is one of the most powerful methods to disrupt aggregation.[11][12] A pseudoproline is a temporary, reversible modification of a serine or threonine residue that introduces a "kink" into the peptide backbone, similar to proline.[13][14] This kink disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation.[6][11]

Workflow for Implementing Pseudoproline Dipeptides

G cluster_0 Decision & Implementation Workflow A Identify Aggregation-Prone Sequence (e.g., Xaa-MeSer) B Substitute with Pseudoproline Dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,Mepro)-OH) A->B Select appropriate pseudoproline dipeptide C Incorporate Dipeptide using Standard High-Potency Coupling Protocol (e.g., HATU) B->C Use as a single unit D Continue SPPS C->D Proceed with synthesis E Final TFA Cleavage D->E Upon completion F Native Serine Residue is Regenerated E->F Oxazolidine ring is cleaved

Caption: Workflow for using pseudoproline dipeptides.

When to Use Pseudoprolines:
  • Optimal Spacing: For long peptides, incorporate a pseudoproline (or a natural proline) every 5-6 residues to maintain solubility.[12][15]

  • Proximity: A minimum of two amino acids should separate a pseudoproline from another pseudoproline or a natural proline.[12]

  • Placement: If possible, insert the pseudoproline just before a known hydrophobic or aggregation-prone region of the peptide.[13]

The native serine or threonine structure is fully restored during the final trifluoroacetic acid (TFA) cleavage step, making this a "traceless" strategy.[13][14]

Strategy 2: Optimizing Synthesis Conditions

If aggregation is already occurring, or as a preventative measure, modifying the chemical environment of the SPPS can be highly effective.

Troubleshooting Guide: Synthesis Parameter Adjustment
SymptomRecommended ActionRationale
Resin Shrinking Switch solvent from DMF to NMP (N-Methyl-2-pyrrolidone), or use a DMF/DCM/NMP mixture .[3][16]NMP has superior solvating properties for complex, structured peptides compared to DMF.[16]
Slow/Failed Coupling Increase coupling temperature to 40-60°C or use microwave-assisted synthesis .[3]Higher temperatures provide the energy needed to disrupt intermolecular hydrogen bonds, breaking up aggregates and improving reaction kinetics.[3]
Severe Aggregation Add chaotropic salts (e.g., LiCl) to the coupling/deprotection solutions.[3][15]These salts interfere with hydrogen bonding networks, disrupting the secondary structures responsible for aggregation.
General Difficulty Apply sonication to the reaction vessel during coupling or deprotection steps.[3]Ultrasonic energy can physically break apart resin clumps and aggregated peptide chains, improving reagent accessibility.[3]
Strategy 3: Backbone Protection

For extremely difficult sequences, temporary protection of a backbone amide nitrogen can physically prevent the hydrogen bonding required for aggregation.

  • Hmb/Dmb Protecting Groups: Incorporating an amino acid derivative carrying a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on its backbone nitrogen sterically shields it from forming hydrogen bonds.[3][17]

  • Implementation: These are typically introduced as dipeptide building blocks to avoid the difficult coupling onto the protected nitrogen.[15] Like pseudoprolines, they are removed during the final TFA cleavage.

Decision Logic for Advanced Strategies

G Start Synthesis of MeSer-containing Peptide Check_Difficulty Is the sequence known to be difficult or long (>15 aa)? Start->Check_Difficulty Standard_Synth Use High-Potency Coupling (e.g., HATU/DIPEA) Check_Difficulty->Standard_Synth No Proactive_Strategy Proactively insert Pseudoproline Dipeptides Check_Difficulty->Proactive_Strategy Yes Monitor Monitor Synthesis (Swelling, Kaiser Test) Standard_Synth->Monitor Proactive_Strategy->Monitor Check_Aggregation Signs of Aggregation? Monitor->Check_Aggregation Reactive_Strategy Implement Reactive Strategies: 1. Change Solvent to NMP 2. Increase Temperature 3. Add Chaotropic Salts Check_Aggregation->Reactive_Strategy Yes Success Synthesis Successful Check_Aggregation->Success No Reactive_Strategy->Monitor

Caption: Decision tree for tackling MeSer peptide synthesis.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-MeSer(tBu)-OH

This protocol is designed to maximize coupling efficiency for the initial incorporation of the sterically hindered this compound residue.

  • Resin Preparation: Swell the resin (e.g., 100 mg of Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-MeSer(tBu)-OH (3 equivalents relative to resin loading), HATU (2.95 equivalents), and HOAt (3 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for at least 2 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or the temperature increased to 40°C.

  • Monitoring & Washing: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction. Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection/coupling cycle.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the use of a pre-formed pseudoproline dipeptide to disrupt aggregation.

  • Resin & Deprotection: Start with the deprotected peptide-resin as described in Protocol 1, Step 1.

  • Dipeptide Activation: In a separate vial, dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide (2 equivalents) and HATU (1.95 equivalents) in DMF.

  • Coupling: Add DIPEA (4 equivalents) to the dipeptide solution to begin activation. Immediately add the solution to the resin. Agitate for 1-2 hours.

  • Washing & Continuation: Wash the resin as described previously. The incorporated oxazolidine ring is stable to the basic conditions of the next Fmoc deprotection step. Proceed with the synthesis of the subsequent amino acid.

  • Cleavage: The native dipeptide sequence (Xaa-Ser) will be regenerated upon final cleavage of the peptide from the resin with a standard TFA cocktail.

References

Technical Support Center: Improving the Solubility of Peptides Containing 2-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid, 2-Methylserine (MeSer). The inclusion of MeSer can introduce unique conformational constraints and increase hydrophobicity, often leading to significant solubility challenges. This guide provides in-depth troubleshooting protocols and frequently asked questions to help you overcome these experimental hurdles.

The Challenge: Why Can this compound Impact Peptide Solubility?

The introduction of a methyl group on the α-carbon of serine restricts the conformational flexibility of the peptide backbone.[1] This can favor the formation of specific secondary structures. While this property is valuable for designing peptidomimetics with defined conformations, it can also promote intermolecular interactions that lead to aggregation and reduced solubility.[1][2] The added methyl group also increases the hydrophobicity of the amino acid residue, contributing to the overall insolubility of the peptide, particularly in aqueous solutions.[3][4]

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering difficulties dissolving your this compound-containing peptide, follow these systematic protocols. It is always recommended to test the solubility with a small amount of the peptide before dissolving the entire batch.[3][5]

Protocol 1: Systematic Solvent and pH Screening

This protocol outlines a step-by-step approach to identify a suitable solvent system for your peptide.

G cluster_start Start cluster_aqueous Aqueous Solvents cluster_organic Organic Solvents cluster_final Final Steps start Lyophilized Peptide water Sterile Water or Aqueous Buffer (pH 7) start->water Try first acidic_buffer Acidic Buffer (e.g., 10% Acetic Acid) water->acidic_buffer If insoluble basic_buffer Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) acidic_buffer->basic_buffer If insoluble dmso 100% DMSO basic_buffer->dmso If insoluble dmf 100% DMF (if Cys, Met, or Trp are present) dmso->dmf Alternative dilute Slowly Dilute with Aqueous Buffer dmso->dilute dmf->dilute sonicate Sonication/Vortexing dilute->sonicate soluble Soluble Peptide Solution sonicate->soluble

Step-by-Step Method:

  • Initial Aqueous Attempt: Begin by attempting to dissolve a small amount of the peptide in sterile, deionized water or a neutral buffer (e.g., PBS, pH 7.0-7.4).[6]

  • pH Adjustment:

    • For Basic Peptides: If the peptide has a net positive charge, try dissolving it in an acidic solution, such as 10-30% acetic acid.[7][8]

    • For Acidic Peptides: If the peptide has a a net negative charge, attempt to dissolve it in a basic solution, like 0.1% aqueous ammonia or 10% ammonium bicarbonate.[3][9] Note that alkaline conditions should be avoided for peptides containing cysteine to prevent disulfide bond formation.[7]

  • Organic Solvents: For highly hydrophobic peptides containing this compound that remain insoluble in aqueous solutions with adjusted pH, organic solvents are necessary.[10][11]

    • Add a minimal amount of 100% DMSO to the lyophilized peptide and vortex.[3][12]

    • If your peptide contains Cys, Met, or Trp, which can be oxidized by DMSO, use DMF as an alternative.[3][13]

  • Dilution: Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while vortexing to reach the final desired concentration.[3][13] If the solution becomes turbid, you have exceeded the solubility limit.

  • Physical Agitation: Sonication or gentle warming (<40°C) can help to break up aggregates and improve dissolution.[3][10][14]

Protocol 2: Utilizing Chaotropic Agents for Aggregated Peptides

For peptides that have formed visible aggregates, chaotropic agents can be employed as a last resort.

Step-by-Step Method:

  • Prepare a stock solution of a chaotropic agent, such as 6 M guanidine hydrochloride or 8 M urea, in your desired buffer.[10][12]

  • Add a small volume of the chaotropic agent solution to the peptide and vortex until it dissolves.[12]

  • Removal of Chaotropic Agent: It is crucial to remove the chaotropic agent before any biological assays, as it can denature proteins. This can be achieved through dialysis or buffer exchange.

Method Advantages Disadvantages
pH Adjustment Simple, effective for charged peptides.Can affect peptide stability and activity.
Organic Solvents Highly effective for hydrophobic peptides.May be incompatible with some biological assays.
Chaotropic Agents Can dissolve highly aggregated peptides.Denaturing, requires removal before assays.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide is predicted to be highly hydrophobic. What is the best starting solvent?

A1: For peptides with a high proportion of hydrophobic residues, including this compound, it is recommended to start with a small amount of an organic solvent like DMSO or DMF.[3][10][13] Once dissolved, you can slowly dilute the solution with your aqueous buffer of choice.

Q2: I've dissolved my peptide in DMSO, but it precipitates when I dilute it with my aqueous buffer. What should I do?

A2: This indicates that the peptide's solubility limit in the final buffer composition has been exceeded. You can try a few approaches:

  • Increase the percentage of the organic co-solvent in your final solution, but be mindful of its compatibility with your downstream experiments.[3]

  • Lower the final concentration of your peptide.

  • Lyophilize the peptide again and attempt to redissolve it in a different buffer system or with the aid of a solubility-enhancing agent.[11]

Q3: Can I use sonication or heating to dissolve my peptide?

A3: Yes, both sonication and gentle warming (below 40°C) can aid in dissolving peptides by providing energy to break up aggregates.[3][10][14] However, excessive heating can lead to peptide degradation.

Q4: Are there any chemical modifications that can improve the solubility of my this compound-containing peptide?

A4: Yes, several chemical modifications can enhance peptide solubility:

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can create a hydrophilic shield around the peptide, increasing its solubility and in vivo half-life.[4][15]

  • Addition of Solubility-Enhancing Tags: Fusing a highly soluble peptide tag, such as a poly-arginine or poly-lysine tag, to the N- or C-terminus can significantly improve solubility.[4][16][17] These tags increase the net charge and introduce repulsive forces that prevent aggregation.[17]

  • Amino Acid Substitution: If your research allows, substituting some hydrophobic residues with charged or polar amino acids can improve aqueous solubility.[3][4]

G cluster_peptide Hydrophobic Peptide cluster_solutions Solubility Enhancement Strategies cluster_result Outcome peptide This compound Peptide (Low Solubility) pegylation PEGylation peptide->pegylation tags Solubility-Enhancing Tags (e.g., poly-Arg) peptide->tags substitution Amino Acid Substitution peptide->substitution soluble_peptide Soluble Peptide pegylation->soluble_peptide tags->soluble_peptide substitution->soluble_peptide

Q5: How does the secondary structure induced by this compound contribute to poor solubility?

A5: The restricted conformation due to the α-methyl group can favor the formation of stable secondary structures.[1] If these structures, such as beta-sheets, have a high propensity for intermolecular hydrogen bonding, it can lead to self-association and aggregation, effectively reducing the amount of soluble peptide.[2][4]

References

Technical Support Center: Navigating the Challenges of 2-Methylserine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating 2-Methylserine (MeSer) into their peptide synthesis workflows. The unique structural feature of this compound, an α-methyl group, imparts valuable conformational constraints on peptides, making it a desirable building block for designing peptidomimetics with enhanced biological activity and stability. However, this same feature introduces significant challenges in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate and overcome the common side reactions associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using Fmoc-2-Methylserine(tBu)-OH in SPPS?

The α-methyl group on this compound introduces considerable steric hindrance, leading to three primary challenges:

  • Difficult Coupling Reactions: The bulky α-methyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in slow and often incomplete coupling reactions. This can lead to deletion sequences and low yields of the desired peptide.

  • Dehydration (β-Elimination): The β-hydroxyl group of this compound is susceptible to elimination, particularly under basic or strongly acidic conditions, to form the corresponding α,β-unsaturated amino acid, 2-methyl-dehydroalanine. This side reaction is often exacerbated by the steric hindrance that prolongs coupling times.

  • Racemization: Although the α-methyl group can reduce the susceptibility to racemization compared to α-hydrogen amino acids, the forcing conditions sometimes required to achieve efficient coupling can still lead to epimerization at the α-carbon.

Q2: How can I detect these side reactions in my crude peptide?

Identifying these side reactions early is crucial for optimizing your synthesis strategy. Here’s how to detect them:

  • Dehydration: This results in a mass loss of 18 Da (the mass of water). This can be readily detected by mass spectrometry (MS) of the crude peptide. In reverse-phase high-performance liquid chromatography (RP-HPLC), the resulting peptide containing the more hydrophobic 2-methyl-dehydroalanine residue will typically have a longer retention time than the target peptide. Tandem MS (MS/MS) can be used to pinpoint the location of the modification by observing characteristic fragmentation patterns.[1][2]

  • Difficult Coupling (Deletion Sequence): This is also detected by MS, where a peak corresponding to the mass of the target peptide minus the mass of the this compound residue (and any subsequent amino acids if the synthesis was terminated) will be observed.

  • Racemization: This is the most challenging to detect directly in the intact peptide. The most reliable method is to hydrolyze the peptide into its constituent amino acids and then analyze the enantiomeric purity of this compound using chiral chromatography (HPLC or GC) or capillary electrophoresis.[3][4]

Troubleshooting Guide: From Problem to Protocol

This section provides a detailed breakdown of each major side reaction, its mechanism, and proven strategies for mitigation.

Issue 1: Incomplete or Failed Coupling of this compound

Symptoms:

  • Positive Kaiser or Chloranil test after coupling.

  • Presence of a significant deletion sequence (-MeSer) in the crude peptide MS.

  • Low overall yield of the final peptide.

Root Cause Analysis:

The primary culprit is the severe steric hindrance imposed by the α-methyl group of this compound, which slows down the kinetics of the coupling reaction. Standard coupling conditions are often insufficient to drive the reaction to completion.

G cluster_problem Problem: Incomplete Coupling cluster_cause Root Cause cluster_solutions Solutions Problem Incomplete coupling of Fmoc-MeSer(tBu)-OH Cause Steric Hindrance from α-Methyl Group Problem->Cause Reagent Use High-Potency Coupling Reagents (e.g., HATU, COMU, PyAOP) Cause->Reagent Additive Employ Additives (e.g., HOAt, OxymaPure) Cause->Additive Conditions Optimize Reaction Conditions (Double coupling, increased equivalents, extended time) Cause->Conditions

Mitigation Strategies & Protocols:

To overcome the steric barrier, a combination of highly reactive coupling reagents and optimized reaction conditions is necessary.

Table 1: Recommended Coupling Reagents for this compound

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHighly effective for sterically hindered couplings.
COMU Uronium/Aminium SaltSimilar reactivity to HATU with improved safety profile.
PyAOP Phosphonium SaltExcellent for hindered amino acids, low racemization.

Experimental Protocol: Optimized Coupling of Fmoc-MeSer(tBu)-OH

  • Resin Swelling: Ensure the resin is adequately swollen in DMF for at least 30 minutes prior to deprotection of the preceding amino acid.

  • Fmoc-Deprotection: Perform the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3-5 equivalents of Fmoc-MeSer(tBu)-OH and 3-5 equivalents of HATU (or COMU/PyAOP) in DMF.

    • Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.

    • Allow to pre-activate for 1-2 minutes.

  • Coupling:

    • Drain the deprotection solution from the resin and wash thoroughly with DMF.

    • Add the activated Fmoc-MeSer(tBu)-OH solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult sequences, a double coupling is recommended.

  • Monitoring: After the first coupling, take a small sample of resin beads and perform a Kaiser or Chloranil test. If the test is positive, repeat steps 3 and 4 (double coupling).

  • Washing: After a negative Kaiser/Chloranil test, wash the resin thoroughly with DMF to remove any unreacted reagents.

Scientific Rationale: Uronium/aminium and phosphonium-based coupling reagents form highly reactive activated esters that can overcome the steric hindrance of this compound more effectively than standard carbodiimide reagents. Additives like HOAt and OxymaPure further enhance the reaction rate and suppress racemization.[5]

Issue 2: Dehydration of the this compound Side Chain

Symptoms:

  • A significant peak in the mass spectrum corresponding to the target peptide mass minus 18 Da.

  • A new, often broader, peak with a longer retention time in the HPLC chromatogram.

Root Cause Analysis:

Dehydration of the β-hydroxyl group of this compound proceeds via a β-elimination mechanism to form a 2-methyl-dehydroalanine residue. This reaction can be catalyzed by both base and acid. During SPPS, the primary concern is base-catalyzed elimination, which can occur during the Fmoc deprotection step with piperidine or during the coupling step in the presence of excess base (e.g., DIEA). The steric hindrance around the α-carbon can make the β-proton more accessible for abstraction, and the extended reaction times required for coupling increase the likelihood of this side reaction.

G cluster_problem Problem: Dehydration cluster_cause Root Cause cluster_conditions Contributing Factors cluster_solutions Solutions Problem Dehydration of MeSer to Me-Dha Cause β-Elimination of Hydroxyl Group Problem->Cause Base Excess Base (Piperidine, DIEA) Cause->Base Time Prolonged Reaction Times Cause->Time Base_Control Use Weaker Base or Additive (e.g., DBU, HOBt in deprotection) Base->Base_Control Time_Control Optimize Coupling Efficiency to Reduce Time Time->Time_Control

Mitigation Strategies & Protocols:

Minimizing dehydration requires careful control of the basicity and reaction times throughout the synthesis.

Protocol 1: Modified Fmoc-Deprotection

For sequences particularly prone to dehydration, consider modifying the deprotection conditions:

  • Reduced Piperidine Concentration: Use a 10% solution of piperidine in DMF instead of the standard 20%.

  • Use of DBU: A solution of 2% DBU and 2% piperidine in DMF can be effective for rapid deprotection with reduced risk of β-elimination.

  • Addition of HOBt: Adding 0.1 M HOBt to the 20% piperidine/DMF solution can help to suppress β-elimination.

Protocol 2: Optimized Coupling to Minimize Base Exposure

  • Use a Weaker Base: For coupling, consider using a less hindered and weaker base like 2,4,6-collidine in place of DIEA.

  • Minimize Pre-activation Time: Add the activated Fmoc-MeSer(tBu)-OH to the resin immediately after activation to reduce the time the activated species is exposed to the base in solution.

  • Efficient Coupling: By using the high-potency coupling reagents mentioned in the previous section, the overall reaction time can be minimized, thereby reducing the exposure of the peptide to basic conditions.

Scientific Rationale: β-Elimination is a base-catalyzed reaction. By reducing the strength of the base, the concentration of the base, or the time of exposure to the base, the rate of this side reaction can be significantly decreased.[6] The addition of HOBt to the deprotection solution is thought to protonate the intermediate, thus disfavoring the elimination pathway.

Issue 3: Racemization of this compound

Symptoms:

  • Difficult to detect in the crude product by HPLC-MS.

  • Confirmation requires peptide hydrolysis followed by chiral amino acid analysis, which will show the presence of the D-enantiomer of this compound.

Root Cause Analysis:

Racemization (or epimerization) can occur during the activation step of the amino acid for coupling. The formation of an oxazolone intermediate is a common pathway for racemization. While the α-methyl group of this compound disfavors the formation of the oxazolone compared to α-hydrogen amino acids, the highly reactive nature of the coupling reagents and the presence of base can still promote this side reaction, especially with prolonged activation times.

Mitigation Strategies & Protocols:

The key to preventing racemization is to use coupling conditions known to suppress this side reaction.

Table 2: Impact of Reagents on Racemization

Reagent/AdditiveEffect on Racemization
HATU/COMU Generally low racemization.
PyAOP/PyBOP Low racemization potential.
HOAt/OxymaPure Act as racemization suppressants.
DIEA Can promote racemization, especially with long pre-activation.
2,4,6-Collidine Weaker base, generally leads to less racemization than DIEA.

Experimental Protocol: Racemization Suppression during Coupling

  • Choice of Reagents: Utilize a coupling reagent combination known to minimize racemization, such as COMU/OxymaPure or HATU/HOAt.

  • Base Selection: Use 2,4,6-collidine as the base instead of DIEA.

  • In-situ Activation: Avoid pre-activation. Add the coupling reagent and base to the vessel containing the resin and the Fmoc-MeSer(tBu)-OH simultaneously. This minimizes the lifetime of the highly reactive activated species in solution.

  • Temperature Control: Perform the coupling at room temperature. Avoid elevated temperatures unless absolutely necessary for a particularly difficult coupling, as higher temperatures can increase the rate of racemization.

Analytical Protocol: Detection of Racemization

  • Peptide Hydrolysis:

    • Place the purified peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[1]

    • Note: For peptides containing other acid-sensitive residues, alternative hydrolysis methods may be required.[2][7]

  • Chiral Analysis:

    • HPLC: Analyze the hydrolysate on a chiral HPLC column (e.g., a teicoplanin-based or cyclodextrin-based column) using a mobile phase suitable for separating amino acid enantiomers.[3][8]

    • GC-MS: Derivatize the amino acids in the hydrolysate with a chiral derivatizing agent or use a chiral GC column to separate the enantiomers.[4][5][9]

Scientific Rationale: Racemization is suppressed by minimizing the formation and lifetime of the oxazolone intermediate. Additives like HOAt and OxymaPure are effective because they rapidly convert the initially formed activated species into their respective active esters, which are less prone to racemization. Weaker bases and lower temperatures also disfavor the proton abstraction that initiates the racemization process.[5]

References

Technical Support Center: Navigating the Challenges of 2-Methylserine Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 2-Methylserine (MeSer) residues. The unique steric hindrance imparted by the α-methyl group in this compound presents distinct challenges compared to its unsubstituted counterpart, serine. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the deprotection of this compound-containing peptides, with a focus on the underlying chemical principles and actionable solutions.

Issue 1: Incomplete or Sluggish N-Boc Deprotection

Question: I am following a standard TFA/DCM protocol for N-Boc deprotection, but I'm observing incomplete removal of the Boc group from my this compound residue, even after extended reaction times. What is causing this, and how can I resolve it?

Answer:

The primary cause of incomplete N-Boc deprotection of this compound is the steric hindrance from the α-methyl group. This methyl group shields the carbamate carbonyl from protonation, which is the initial and rate-limiting step in the acid-catalyzed deprotection mechanism. Consequently, the reaction proceeds much more slowly than for sterically unhindered amino acids.

Underlying Mechanism: The acid-catalyzed deprotection of the Boc group is initiated by protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated carbamate into a stable tert-butyl cation, carbon dioxide, and the free amine. The rate of this reaction can exhibit a second-order dependence on the acid concentration, meaning that a higher effective acid concentration can significantly accelerate the cleavage.[1]

Solutions:

  • Increase Acid Concentration and/or Reaction Time:

    • Rationale: To overcome the steric barrier, more forcing conditions are necessary.

    • Protocol:

      • Instead of the standard 20-25% TFA in DCM, increase the TFA concentration to 50-95%.

      • Monitor the reaction progress by LC-MS at regular intervals (e.g., every 2 hours).

      • Be prepared to extend the reaction time significantly, potentially up to 18 hours or more.[2]

    • Caution: Higher acid concentrations can increase the risk of side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met, Cys). Always use appropriate scavengers in your cleavage cocktail.

  • Switch to a Stronger Acid System:

    • Rationale: 4M HCl in dioxane is often more effective than TFA for deprotecting sterically hindered Boc groups.

    • Protocol:

      • Dissolve the Boc-protected peptide in a minimal amount of a co-solvent like DCM if necessary.

      • Add a solution of 4M HCl in dioxane.

      • Stir the reaction at room temperature, monitoring by LC-MS.

    • Note: Ensure your starting material and other protecting groups are stable to these stronger acidic conditions.

  • Thermal Deprotection (for resistant cases):

    • Rationale: In some instances, particularly with very hindered residues, thermal energy can help overcome the activation barrier.

    • Protocol:

      • Reflux the protected peptide in a solvent like dioxane, potentially with a milder acid catalyst.

      • Microwave-assisted deprotection in a dioxane/water mixture at elevated temperatures (e.g., 150°C) can also be effective and is often complete in a shorter timeframe (e.g., 30 minutes).[2]

    • Caution: This method is only suitable for peptides that are thermally stable and do not contain other heat-labile protecting groups or functionalities.

Issue 2: Side Reactions During Acidic Deprotection

Question: After successfully removing the Boc group from my this compound-containing peptide with a high concentration of TFA, my mass spectrometry analysis shows unexpected adducts. What are these, and how can I prevent them?

Answer:

The most common side reaction during strong acid deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated from the Boc group. The increased steric hindrance around the this compound may necessitate longer exposure to strong acids, thereby increasing the probability of these side reactions.

Common Side Reactions:

  • t-Butylation: The tert-butyl cation can alkylate electron-rich side chains, particularly tryptophan, methionine, and cysteine.

  • O-Sulfonation: If the peptide contains arginine protected with Pmc or Mtr groups, O-sulfonation of the hydroxyl group of serine (and likely this compound) can occur during TFA cleavage in the absence of suitable scavengers.[3]

Solutions:

  • Use of Scavengers:

    • Rationale: Scavengers are nucleophiles that trap the reactive cations generated during deprotection, preventing them from modifying the peptide.

    • Recommended Scavenger Cocktails:

      • For t-Butylation: Add triisopropylsilane (TIS) and water or ethanedithiol (EDT) to the TFA/DCM mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).

      • For Methionine-containing peptides: The addition of scavengers like anisole and dimethyl sulfide (Me₂S) can help prevent both oxidation and S-alkylation.[4]

    • Protocol: Always include scavengers in your cleavage cocktail, especially when using high concentrations of acid or for extended reaction times.

  • Orthogonal Protection Strategy:

    • Rationale: Employing protecting groups that are removed under different conditions minimizes side reactions. For example, using an Fmoc group for the N-terminus of this compound, which is base-labile, avoids the generation of carbocations in an acidic environment.[5]

    • Recommendation: If possible in your synthetic scheme, consider using Fmoc for N-terminal protection of this compound to be removed with piperidine, which is orthogonal to acid-labile side-chain protecting groups.

Issue 3: Difficulty in C-Terminal Benzyl Ester Deprotection

Question: I am trying to deprotect a C-terminal benzyl (Bzl) ester of a this compound-containing peptide using standard hydrogenolysis conditions (Pd/C, H₂), but the reaction is very slow or incomplete. Why is this happening?

Answer:

Similar to N-Boc deprotection, the steric bulk of the α-methyl group in this compound can hinder the access of the benzyl ester to the active sites on the palladium catalyst surface. This steric hindrance slows down the rate of hydrogenolysis.

Underlying Mechanism: Catalytic hydrogenolysis involves the adsorption of the substrate onto the surface of the metal catalyst. The bulky α-methyl group can create an unfavorable steric interaction, impeding efficient adsorption and subsequent cleavage of the C-O bond of the benzyl ester.[6][7]

Solutions:

  • Increase Catalyst Loading and/or Hydrogen Pressure:

    • Rationale: Increasing the amount of catalyst provides more active sites for the reaction. Higher hydrogen pressure can also increase the rate of reaction.

    • Protocol:

      • Increase the weight percentage of the Pd/C catalyst (e.g., from 10 wt% to 20-30 wt% relative to the peptide).

      • If your equipment allows, increase the hydrogen pressure (e.g., from atmospheric pressure to 50 psi).

    • Caution: Be mindful of safety precautions when working with hydrogen gas under pressure.

  • Use a Transfer Hydrogenation Protocol:

    • Rationale: Transfer hydrogenation uses a hydrogen donor molecule in solution, which can sometimes be more effective for sterically hindered substrates than gaseous hydrogen.

    • Protocol:

      • Dissolve the peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

      • Add the Pd/C catalyst.

      • Add a hydrogen donor such as 1,4-cyclohexadiene, ammonium formate, or triethylsilane.[6][8]

      • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Optimize Solvent and Catalyst Choice:

    • Rationale: The choice of solvent can influence the solubility of the peptide and the activity of the catalyst. Different types of catalysts may also exhibit different activities.

    • Recommendations:

      • Ensure the peptide is fully dissolved in the chosen solvent. A solvent mixture may be necessary.

      • Consider trying different palladium catalysts, such as palladium black or palladium hydroxide on carbon (Pearlman's catalyst), which can be more active for hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use the same deprotection conditions for this compound as for serine?

A1: It is not recommended to start with identical conditions. Due to the steric hindrance of the α-methyl group, you should anticipate that deprotection of this compound will require more forcing conditions (e.g., higher acid concentration, longer reaction times, or higher catalyst loading) compared to serine. Always start with the expectation that the reaction will be slower and optimize from there.

Q2: My this compound-containing peptide is aggregating and difficult to purify after deprotection. What can I do?

A2: Peptides containing sterically hindered or hydrophobic residues like this compound are prone to aggregation.[9]

  • During Synthesis: Consider using a low-substitution resin to minimize inter-chain interactions on the solid support.[9]

  • Post-Cleavage:

    • Ensure the crude peptide is fully dissolved for purification. This may require the use of solvents like acetonitrile/water with additives such as formic acid or TFA. In some cases, small amounts of DMSO or isopropanol can aid dissolution.

    • Perform purification by RP-HPLC at a slightly elevated temperature (e.g., 40-50°C) to disrupt secondary structures and improve peak shape.

    • After purification, lyophilize the peptide from a solution containing a low concentration of acetic acid or ammonium bicarbonate to improve the solubility of the final product.

Q3: Are there any orthogonal protecting groups that are well-suited for this compound?

A3: Yes, employing an orthogonal protection strategy is highly recommended.[10]

  • N-terminus: Use Fmoc (removed with piperidine) for the α-amino group. This is orthogonal to acid-labile side-chain protecting groups (like tBu for the hydroxyl group of MeSer) and C-terminal esters that are removed by hydrogenolysis (like benzyl esters).

  • C-terminus: A benzyl (Bzl) ester (removed by hydrogenolysis) is orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.

  • Side Chain (Hydroxyl group): A tert-butyl (tBu) ether is a common choice, removed with strong acid (e.g., TFA), making it orthogonal to Fmoc and Bzl groups.

Data and Workflow Summaries

Table 1: Recommended Starting Conditions for N-Boc Deprotection of this compound
Reagent SystemConcentrationTemperatureTypical Time RangeKey Considerations
TFA in DCM50-95% (v/v)Room Temp.4 - 18 hoursHigh risk of side reactions; scavengers are essential.
4M HCl in Dioxane4 MRoom Temp.2 - 8 hoursPotentially more effective than TFA; ensure compatibility with other protecting groups.
p-TsOH in DESCatalyticRoom Temp.30 min - 2 hoursA "greener" alternative, but may require optimization for sterically hindered substrates.
Thermal (Microwave)N/A150 °C15 - 30 minFast but only suitable for thermally stable peptides.[2]

Diagram 1: Decision Workflow for this compound Deprotection

DeprotectionWorkflow start Start: Deprotection of This compound Peptide protecting_group Identify Protecting Group to be Removed start->protecting_group n_boc N-terminal Boc Group protecting_group->n_boc N-Boc c_bzl C-terminal Benzyl Ester protecting_group->c_bzl C-Bzl other_pg Other Protecting Group protecting_group->other_pg Other tfa_initial Attempt Deprotection with 50% TFA in DCM + Scavengers n_boc->tfa_initial h2_pdc Attempt Hydrogenolysis with 10% Pd/C, H2 (1 atm) c_bzl->h2_pdc check_tfa Reaction Complete? tfa_initial->check_tfa increase_tfa Increase TFA to 95% and/or Extend Time check_tfa->increase_tfa No success Deprotection Successful. Proceed to Purification. check_tfa->success Yes increase_tfa->check_tfa switch_hcl Switch to 4M HCl in Dioxane increase_tfa->switch_hcl If still incomplete switch_hcl->check_tfa check_h2 Reaction Complete? h2_pdc->check_h2 check_h2->success Yes increase_conditions Increase Catalyst Loading and/or H2 Pressure check_h2->increase_conditions No increase_conditions->check_h2 transfer_h2 Use Transfer Hydrogenation (e.g., with 1,4-cyclohexadiene) increase_conditions->transfer_h2 If still incomplete transfer_h2->check_h2

Caption: Decision tree for troubleshooting the deprotection of this compound.

References

Technical Support Center: Preventing Racemization During 2-Methylserine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, α,α-disubstituted amino acid, 2-Methylserine (2-MeSer), into their peptide sequences. Due to its unique structure, 2-MeSer presents significant challenges, most notably the risk of racemization at the α-carbon of the preceding amino acid residue during coupling.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and ensure the stereochemical integrity of your synthetic peptides.

I. Frequently Asked Questions (FAQs)

Q1: Why is there a high risk of racemization when coupling an amino acid to this compound?

A1: The primary issue is steric hindrance. This compound is an α,α-disubstituted amino acid, meaning it has two substituents on its α-carbon (a methyl group and a hydroxymethyl group). This bulkiness significantly slows down the coupling reaction.[1] The incoming activated amino acid's carboxyl group has difficulty approaching the N-terminal amine of 2-MeSer. This prolonged reaction time, especially under basic conditions, increases the opportunity for the activated amino acid to undergo racemization through an oxazolone intermediate.[2][3]

Q2: What is the underlying mechanism of this racemization?

A2: During peptide coupling, the carboxylic acid of the incoming amino acid is activated. This activation makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate intermediate.[4] This intermediate can then form a cyclic oxazolone. The oxazolone intermediate is prone to tautomerization, which scrambles the stereochemistry at the α-carbon. Subsequent reaction with the amine group of this compound will result in a mixture of D- and L-isomers of the newly incorporated amino acid.[2][5]

Q3: Are certain amino acids more prone to racemization when being coupled to this compound?

A3: Yes. Amino acids with electron-withdrawing groups on their side chains are more susceptible because these groups further increase the acidity of the α-proton. Cysteine and Histidine are particularly notorious for their high propensity to racemize.[5][6] Serine itself is also quite susceptible due to the hydroxyl group.[4]

Q4: How can I detect and quantify the extent of racemization in my final peptide?

A4: Quantifying racemization typically involves total acidic hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent). The resulting diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] Alternatively, enzymatic digestion followed by mass spectrometry can also be employed.[7] Chiral gas chromatography (GC) of derivatized amino acids is another established method.

II. Troubleshooting Guide: Common Issues & Solutions

Problem 1: Significant Racemization Detected in the Amino Acid Preceding 2-MeSer
Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Standard coupling reagents like DCC/DIC may not be efficient enough for the sterically demanding coupling to 2-MeSer, leading to long reaction times and increased racemization.Switch to a more potent uronium or phosphonium salt-based coupling reagent. HATU , HCTU , and COMU are highly recommended as they form highly reactive intermediates, accelerating the coupling and minimizing the time for racemization to occur.[1][8][9] For extremely difficult couplings, converting the amino acid to its acyl fluoride can be a very effective strategy.[8]
Excessive or Strong Base The base used during coupling (e.g., DIPEA, NMM) facilitates the abstraction of the α-proton, which is the key step in the racemization pathway.[2] Stronger bases and higher concentrations exacerbate this issue.Use a sterically hindered, weaker base like 2,4,6-collidine (TMP) , which has been shown to produce less racemic product.[2] Also, use the minimum amount of base necessary for the reaction to proceed, typically 1-2 equivalents.
Prolonged Pre-activation Time Allowing the amino acid to sit in the activation mixture (coupling reagent + base) for an extended period before adding it to the resin can lead to significant racemization before the coupling even begins.[9]Minimize the pre-activation time to 1-5 minutes before adding the activated amino acid solution to the deprotected N-terminus of the resin-bound peptide.
Elevated Reaction Temperature While heat can accelerate slow coupling reactions, it also increases the rate of racemization.[4]Maintain the coupling reaction at room temperature. If heating is necessary, use it judiciously and for the shortest possible duration. Microwave-assisted peptide synthesis (MA-SPPS) can be beneficial as it rapidly heats the reaction, but conditions must be carefully optimized.
Solvent Choice The polarity of the solvent can influence the stability of the charged intermediates in the racemization pathway.[3][10] Poor solvation of the growing peptide chain on the resin can also hinder the reaction.[1]N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) due to its superior solvating properties.[1] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP might be beneficial.
Problem 2: Incomplete Coupling to this compound
Potential Cause Explanation Recommended Solution
Steric Hindrance The bulky nature of 2-MeSer is the most common reason for incomplete coupling, leading to deletion sequences.[1]Employ a double coupling strategy. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh portion of activated amino acid and reagents.[1]
Peptide Aggregation As the peptide chain grows, it can fold or aggregate on the solid support, making the N-terminus of 2-MeSer inaccessible.[11]Incorporate pseudoprolines (derived from Ser or Thr) or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic positions in the sequence preceding 2-MeSer to disrupt secondary structure formation.
Insufficient Reagent Equivalents Standard protocols may not provide enough excess of the activated amino acid for such a challenging coupling.Increase the equivalents of the Fmoc-amino acid and coupling reagents to 4-5 equivalents relative to the resin loading capacity.

III. Recommended Experimental Protocol

This protocol outlines a robust method for coupling an Fmoc-protected amino acid to the N-terminus of a resin-bound peptide ending in this compound, using HATU as the coupling reagent to minimize racemization.

Protocol: Low-Racemization Coupling to this compound using HATU

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq.)

  • 2,4,6-Collidine (TMP) (8 eq.)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Resin-bound peptide with N-terminal 2-MeSer (1 eq., Fmoc-deprotected and washed)

Procedure:

  • Resin Preparation: Ensure the Fmoc group on the N-terminal 2-MeSer has been completely removed (confirm with a Kaiser test) and wash the resin thoroughly with NMP (3 x 1 min).

  • Activation Solution Preparation (Perform immediately before use):

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal amount of NMP.

    • Add 2,4,6-Collidine (8 eq.) to the solution.

    • Allow this pre-activation mixture to stand for no more than 2 minutes .

  • Coupling Reaction:

    • Immediately add the activation solution to the vessel containing the washed resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), proceed to the optional second coupling.

    • Wash the resin thoroughly with NMP (5 x 1 min) to remove any unreacted reagents and byproducts.

  • (Optional) Second Coupling:

    • If the coupling was incomplete, repeat steps 2-4 with a fresh batch of reagents.[1]

  • Capping: After successful coupling, cap any unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in NMP to prevent the formation of deletion sequences.

IV. Visualizing the Racemization Pathway

The following diagram illustrates the key steps leading to racemization during the activation of an amino acid for peptide coupling.

Racemization_Mechanism cluster_activation Activation & Racemization cluster_coupling Peptide Bond Formation Activated_AA Activated Amino Acid (e.g., OAt Ester) Enolate Planar Enolate Intermediate Activated_AA->Enolate Enolate->Activated_AA Oxazolone Oxazolone (Azlactone) Enolate->Oxazolone Oxazolone->Enolate Peptide Racemized Peptide Oxazolone->Peptide Fmoc_AA Fmoc-AA-OH Fmoc_AA->Activated_AA H_N_2MeSer H₂N-2MeSer-Resin

Caption: Mechanism of racemization via an oxazolone intermediate.

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Retrieved from --INVALID-LINK--

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from --INVALID-LINK--

  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from --INVALID-LINK--

  • Li, G., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 5039. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Racemization of Serine during Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptides, 18(9), 1349-1361. Retrieved from --INVALID-LINK--

  • Angelici, G., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 26(68), 15774-15785. Retrieved from --INVALID-LINK--

  • Request PDF. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Retrieved from --INVALID-LINK--

  • Hong, Z., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(1), 109-123. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Amino Acid Racemases: Functions and Mechanisms. Retrieved from --INVALID-LINK--

  • Creation.com. (2022). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 36(2), 97-104. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from --INVALID-LINK--

  • Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 169. Retrieved from --INVALID-LINK--

  • ACS Publications. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Organic Process Research & Development, 22(9), 1210-1224. Retrieved from --INVALID-LINK--

  • NCBI. (2014). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 289(18), 12596-12607. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. Retrieved from --INVALID-LINK--

  • PubMed. (1994). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 42(3), 724-726. Retrieved from --INVALID-LINK--

  • MDPI. (2019). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. International Journal of Molecular Sciences, 20(24), 6147. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Sequential micellar electrokinetic chromatography analysis of racemization reaction of alanine enantiomers. Journal of Chromatography A, 1335, 208-213. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanism of serine racemase. Racemization manifold versus.... Retrieved from --INVALID-LINK--

References

troubleshooting low yield in 2-Methylserine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Methylserine. This guide is structured in a question-and-answer format to directly address common challenges, explaining the underlying chemical principles and offering validated solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is recommended for high yield?

A1: The primary synthetic routes include the Strecker synthesis starting from a keto-acid or its ester, and the alkylation of serine derivatives.[1] More recently, enzymatic methods using α-methylserine aldolase have gained prominence for their high stereoselectivity and yield.[2][3]

  • Strecker Synthesis: This classic method involves reacting an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis.[4][5] For this compound, a pyruvate derivative is a common starting point. While robust, this method produces a racemic mixture and may require optimization to control side reactions.[1]

  • Alkylation of Serine Derivatives: This approach involves protecting the amino and carboxyl groups of serine, followed by methylation at the α-carbon. This can offer better stereocontrol if a chiral starting material is used.

  • Enzymatic Synthesis: This method utilizes α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde, offering excellent enantiomeric purity and high yields under mild conditions.[2][3]

For high yield and optical purity, the enzymatic route is often the most effective.[2] If stereochemistry is not critical, a well-optimized Strecker synthesis can be a cost-effective alternative.

Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side reactions?

A2: Side reactions are a primary cause of low yields.[2] Depending on your synthetic route, common side products may include:

  • Strecker Synthesis:

    • Over-reaction or polymerization: Aldehydes and cyanohydrins can be prone to self-condensation or polymerization, especially under harsh conditions.

    • Incomplete hydrolysis: The intermediate α-aminonitrile may not fully convert to the carboxylic acid, leaving a more basic impurity.[5]

  • Enzymatic Synthesis:

    • Substrate inhibition: An excess of formaldehyde can inhibit the α-methylserine aldolase enzyme, reducing the reaction rate and overall yield.[2]

  • General Issues:

    • Elimination reactions: β-hydroxy amino acids like this compound can undergo elimination to form dehydroalanine derivatives, particularly under strong acidic or basic conditions.

    • Racemization: If you are aiming for a specific stereoisomer, harsh conditions can lead to racemization at the α-carbon.

Part 2: Troubleshooting Guide: Reaction Step

Q3: My Strecker synthesis of this compound from methyl pyruvate is stalling or showing very low conversion. What should I investigate?

A3: A stalled Strecker reaction is often due to issues with imine formation or cyanide addition.[4][6] Here is a systematic approach to troubleshooting:

  • Reagent Quality:

    • Pyruvate Source: Ensure your methyl pyruvate or pyruvic acid is fresh and free of polymers. Older pyruvate can self-condense into dimers and trimers, which are unreactive.[7] Consider distillation of the starting keto-ester if purity is questionable.

    • Cyanide Source: Use a high-purity source of cyanide (e.g., KCN, NaCN, or TMSCN). If generating HCN in situ from a salt, ensure your acid is added correctly to promote the reaction without driving off all the HCN gas prematurely.[6]

    • Ammonia Source: Use a fresh, concentrated solution of ammonium hydroxide or ensure your ammonium chloride is dry and of high quality.

  • Reaction Conditions:

    • pH Control: The pH is critical. The reaction requires a slightly acidic environment to facilitate imine formation without fully protonating the cyanide nucleophile, rendering it inactive.[5] A pH range of 8-10 is often optimal.

    • Temperature: While some reactions are run at room temperature, cooling the reaction initially (e.g., 0 °C) during the addition of cyanide can help control any exotherm and prevent side reactions.

  • Monitoring the Reaction:

    • Use TLC or a rapid analytical method like LC-MS to monitor the disappearance of the starting material and the appearance of the aminonitrile intermediate. This can help you determine if the reaction is truly stalled or just slow.

Workflow: Troubleshooting a Stalled Strecker Reaction

G Start Low Conversion in Strecker Synthesis CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckConditions Optimize Reaction Conditions (pH, Temp) Start->CheckConditions Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor PurifySM Purify/Replace Pyruvate & Cyanide CheckReagents->PurifySM Impure? AdjustpH Adjust pH to 8-10 with Buffer CheckConditions->AdjustpH pH off? AdjustTemp Run Reaction at 0°C then warm to RT CheckConditions->AdjustTemp Temp too high? AnalyzeIntermediates Identify Intermediates/ Side Products Monitor->AnalyzeIntermediates Stalled? Success Improved Yield PurifySM->Success AdjustpH->Success AdjustTemp->Success AnalyzeIntermediates->CheckReagents

References

Technical Support Center: Purification of 2-Methylserine-Rich Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylserine (2-MeSer)-rich peptide sequences. The unique α,α-disubstituted nature of this compound introduces significant steric hindrance and increased hydrophobicity compared to its canonical counterpart, serine. These properties can profoundly impact peptide conformation, solubility, and interaction with chromatography media, turning purification into a significant bottleneck.[1]

This guide is designed to provide practical, in-depth solutions to the most common challenges encountered during the purification of these complex peptides. We will move beyond generic protocols to explain the underlying chemical principles, enabling you to make informed decisions and rationally design your purification strategy.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a detailed analysis of the probable causes and a set of actionable solutions.

Q1: My 2-MeSer-rich peptide won't dissolve in standard aqueous buffers like water or PBS. What should I do?

Probable Cause(s): The primary culprit is the cumulative hydrophobicity imparted by the methyl groups on the 2-MeSer residues. Unlike standard serine, 2-MeSer is significantly less polar. In sequences with multiple 2-MeSer residues, the peptide can adopt conformations that shield polar backbone amides, leading to strong intermolecular hydrophobic interactions and aggregation.[2] This self-assembly results in poor solubility in aqueous systems.

Recommended Solution(s): A systematic approach to solubility testing is crucial. Always use a small aliquot of your lyophilized peptide for these tests before attempting to dissolve the entire batch.[3]

Experimental Protocol: Stepwise Solubility Testing

  • Start with Pure Water: Attempt to dissolve the peptide in deionized, sterile water to a concentration of ~1 mg/mL. Vortex and/or sonicate briefly in a water bath to aid dissolution.[4]

  • Introduce Acidic/Basic Modifiers:

    • If the peptide has a net positive charge (i.e., is basic), add a few drops of a 10-30% aqueous acetic acid solution.[3]

    • If the peptide has a net negative charge (i.e., is acidic), add a few drops of a 0.1% aqueous ammonium hydroxide (NH₄OH) solution. Caution: Do not use NH₄OH if your peptide contains cysteine, as the basic pH can promote disulfide bond formation.[4]

  • Employ Organic Co-solvents: If the peptide remains insoluble, organic solvents are necessary. These work by disrupting hydrophobic aggregation.

    • Try adding acetonitrile (ACN), methanol, or isopropanol dropwise to your aqueous suspension until the peptide dissolves.

    • For highly intractable peptides, dimethyl sulfoxide (DMSO) is an excellent solubilizing agent.[5] Start by dissolving the peptide in a minimal volume of pure DMSO, then slowly dilute it by adding your desired aqueous buffer dropwise while vortexing. This prevents the peptide from crashing out of solution. Caution: DMSO can oxidize methionine and cysteine residues and is not easily removed by lyophilization.[4]

Data Summary: Recommended Solvents for Peptide Dissolution

Peptide Character Primary Solvent Secondary/Stronger Solvents Notes
Net Positive Charge (Basic) Water 10-30% Acetic Acid TFA can also be used but may be cytotoxic in cell-based assays.[3]
Net Negative Charge (Acidic) Water, 1x PBS 0.1% Ammonium Hydroxide Avoid basic pH with Cys-containing peptides.[4]

| Net Neutral / Hydrophobic (>50%) | Organic Solvents (ACN, Methanol) | DMSO, Dimethylformamide (DMF) | Use minimal organic solvent and dilute slowly into aqueous buffer. |

Q2: During Reverse-Phase HPLC (RP-HPLC), my peptide peak is very broad and shows significant tailing. How can I improve the peak shape?

Probable Cause(s): Poor peak shape in RP-HPLC is often a sign of undesirable on-column interactions or slow desorption kinetics. For 2-MeSer peptides, this can be caused by:

  • On-Column Aggregation: The peptide aggregates on the hydrophobic stationary phase, leading to heterogeneous binding and a staggered elution profile.

  • Conformational Isomers: The sterically hindered 2-MeSer residue can lead to slow interconversion between different peptide conformations on the timescale of the chromatographic run.

  • Secondary Interactions: The peptide may have secondary ionic or polar interactions with residual silanol groups on the silica-based stationary phase.

Recommended Solution(s): Optimizing chromatographic parameters can disrupt these effects and sharpen peaks.

  • Increase Column Temperature: Elevating the column temperature to 40-60°C provides thermal energy that disrupts hydrogen bonds and hydrophobic aggregation, leading to more uniform interactions and faster kinetics.[6]

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Increase the concentration of trifluoroacetic acid (TFA) from the standard 0.1% to 0.2-0.25%. A higher concentration can improve ion pairing with basic residues and mask silanol interactions, improving peak shape.[7]

    • Organic Modifier: While acetonitrile is the standard, using a more disruptive alcohol like isopropanol (IPA) as an additive or primary organic modifier can significantly improve the solubility of aggregating peptides in the mobile phase.

  • Adjust the Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1-2% B/min) provides more time for the peptide to interact with the stationary phase and can resolve conformational isomers or closely eluting species.[8][9]

  • Change the Stationary Phase: If optimizing conditions fails, the column chemistry may be unsuitable. For highly hydrophobic 2-MeSer sequences, a C18 (octadecyl) phase may be too retentive. Switching to a C8 (octyl) or C4 (butyl) phase with shorter alkyl chains can reduce retention and improve peak shape.[8]

Q3: I can't resolve my target peptide from a persistent impurity that elutes very closely. What is the best strategy?

Probable Cause(s): The impurity is likely a synthesis-related byproduct that is structurally very similar to the target peptide, such as:

  • Deletion Sequences: Failure to couple an amino acid during solid-phase peptide synthesis (SPPS). The sterically demanding 2-MeSer residue can lead to lower coupling efficiencies, increasing the prevalence of such impurities.[10]

  • Incompletely Deprotected Peptides: Residual side-chain protecting groups that were not fully cleaved.

  • Oxidation/Deamidation: Modification of other susceptible residues in the sequence (e.g., Met, Asn, Gln).[6]

  • Epimerization: Racemization of other chiral centers during synthesis, creating diastereomers that are notoriously difficult to separate.[11]

Recommended Solution(s): When a single dimension of chromatography is insufficient, adding an orthogonal separation mechanism is the most powerful strategy.

Workflow: Two-Dimensional (2D) Purification

  • First Dimension - RP-HPLC: Perform the initial purification using your best optimized reversed-phase method. Collect fractions across the main peak and the impurity. Analyze each fraction by analytical HPLC and mass spectrometry to identify the purest fractions of your target peptide.

  • Second Dimension - Ion-Exchange Chromatography (IEX): Pool the fractions containing the target peptide (even if they still have the impurity) and buffer-exchange them into an IEX-compatible mobile phase (low salt). IEX separates molecules based on net charge, a property completely different from the hydrophobicity used in RP-HPLC.[7] If your target peptide and the impurity have even a slight difference in their overall charge, IEX can provide excellent separation.[12][13]

  • Final Polish - RP-HPLC: The purified fractions from IEX can be desalted and further polished using the initial RP-HPLC method to yield the final, high-purity product.

Workflow & Logic Diagrams

The following diagram illustrates a logical workflow for troubleshooting common purification issues with 2-MeSer-rich peptides.

Purification_Troubleshooting Troubleshooting Workflow for 2-MeSer Peptide Purification start Crude Peptide Analysis (Analytical HPLC & MS) purity_check Purity < Target? start->purity_check peak_shape Poor Peak Shape? (Broad, Tailing) purity_check->peak_shape No impurity_profile Assess Impurity Profile (Mass Spec) purity_check->impurity_profile Yes yield_check Low Yield / Recovery? peak_shape->yield_check No optimize_gradient Optimize Mobile Phase - Decrease Gradient Slope - Add Isopropanol (IPA) peak_shape->optimize_gradient Yes solubility_issue Address Solubility - Test Organic Solvents (DMSO, ACN) - Use Chaotropes (GdnHCl) yield_check->solubility_issue Yes success Pure Peptide Achieved (Lyophilize) yield_check->success No close_eluters Closely Eluting Impurities? impurity_profile->close_eluters close_eluters->peak_shape No optimize_selectivity Optimize RP-HPLC Selectivity - Change pH or Ion-Pair Agent - Use Different Stationary Phase (C8/C4) close_eluters->optimize_selectivity Yes orthogonal_purification Implement Orthogonal Method (e.g., Ion-Exchange Chromatography) orthogonal_purification->start Analyze Fractions optimize_selectivity->start Re-analyze optimize_selectivity->orthogonal_purification If needed increase_temp Increase Column Temp (40-60 °C) optimize_gradient->increase_temp increase_temp->start Re-analyze adsorption_issue Check for Adsorption - Use Low-Binding Vials/Plates - Passivate HPLC System solubility_issue->adsorption_issue adsorption_issue->start Re-analyze

References

Technical Support Center: Navigating Peptide Cleavage with 2-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the final cleavage step of peptides containing the sterically hindered amino acid, 2-Methylserine. As an α,α-disubstituted amino acid, this compound introduces unique conformational constraints and steric bulk that can significantly impact the efficiency of peptide cleavage from the resin support.[1][2][3] This resource provides in-depth troubleshooting, detailed protocols, and the rationale behind our recommendations to empower you to overcome these synthetic hurdles.

I. Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound difficult to cleave from the resin?

A1: The primary challenge arises from steric hindrance.[4][5] The presence of the additional methyl group on the α-carbon of this compound creates significant bulk around the peptide backbone. This bulk can physically obstruct the access of trifluoroacetic acid (TFA) and scavenger molecules to the acid-labile linker, which anchors your peptide to the resin. Incomplete cleavage is a common consequence, leading to lower yields of the desired peptide.[1]

Q2: I see a significant amount of deletion products in my crude peptide analysis. What could be the cause?

A2: While less common during cleavage, deletion sequences can sometimes be misinterpreted. More likely, you are observing byproducts from side reactions that occur during synthesis, which become apparent after cleavage. However, certain unusual cleavage mechanisms, though rare, can be influenced by bulky residues. More commonly, incomplete deprotection or coupling steps during the synthesis, exacerbated by the steric bulk of this compound, are the root cause of deletion sequences.

Q3: Can the position of this compound in the peptide sequence affect the cleavage efficiency?

A3: Absolutely. A C-terminal this compound will present the most significant challenge as it is directly adjacent to the resin linker, maximizing steric hindrance. When this compound is located further away from the C-terminus, the cleavage efficiency is generally higher, though still potentially requiring optimized conditions compared to peptides without such hindered residues.

Q4: Are there any specific side reactions I should be aware of when cleaving peptides with this compound?

A4: While this compound itself is relatively stable, the extended cleavage times or stronger acid conditions required can increase the likelihood of common side reactions for other sensitive residues in your peptide. These can include:

  • Aspartimide formation: Leading to a mass loss of 16 Da and potential epimerization.[6]

  • Oxidation of Methionine: The thioether sidechain can be oxidized to a sulfoxide.[7]

  • Alkylation of Tryptophan: The indole ring is susceptible to modification by carbocations generated during deprotection.[8]

  • Re-attachment of the peptide to the resin: This can occur if scavengers are not used effectively.[9]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the cleavage of this compound-containing peptides.

Issue 1: Low Cleavage Yield
Potential Cause Recommended Solution Scientific Rationale
Incomplete Cleavage due to Steric Hindrance 1. Extend Cleavage Time: Increase the standard 2-3 hour cleavage time to 4-6 hours. Monitor progress with small-scale test cleavages.[4] 2. Optimize Cleavage Cocktail: For highly hindered sequences, consider a more robust cocktail. (See Section III).The bulky this compound residue can slow down the kinetics of the cleavage reaction by impeding reagent access to the linker. Extended reaction times provide more opportunities for the cleavage reagents to penetrate the sterically hindered environment.
Peptide Precipitation During Cleavage Modify Precipitation Solvent: If the peptide is poorly soluble in diethyl ether, consider using methyl t-butyl ether (MTBE) which has a slightly different polarity.Peptide aggregation can be sequence-dependent and influenced by the presence of hydrophobic residues like this compound. Changing the precipitation solvent can improve the recovery of the cleaved peptide.
Loss During Workup Verify Ether Supernatant: Before discarding the ether from precipitation, analyze a small aliquot to ensure no peptide is being lost due to partial solubility.[6]Highly hydrophobic or short peptides may exhibit some solubility in the precipitation solvent, leading to yield loss.
Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis
Potential Cause Recommended Solution Scientific Rationale
Incomplete Deprotection of Side Chains 1. Prolonged Cleavage: As with incomplete cleavage, extending the reaction time can facilitate the removal of stubborn protecting groups like Pbf on Arginine.[6] 2. Use a Stronger Scavenger Cocktail: Reagent K is often effective in these cases.Steric hindrance can also affect the removal of side-chain protecting groups. Ensuring complete deprotection is crucial for obtaining a pure final product.
Scavenger-Related Adducts Optimize Scavenger Composition: Select scavengers that are appropriate for the amino acids present in your peptide. For example, use triisopropylsilane (TIS) for trityl-based protecting groups.[10]Scavengers are essential to quench reactive cationic species generated during cleavage.[9] However, improper scavenger choice can lead to the formation of adducts with the peptide.
Oxidation or Other Side Reactions Incorporate Specific Scavengers: For peptides containing Methionine, include a reducing agent like dithiothreitol (DTT) in the cleavage cocktail to prevent oxidation.[7] For Tryptophan-containing peptides, ensure adequate scavengers like TIS and water are present.The extended and sometimes harsher conditions needed for cleaving hindered peptides can promote side reactions on sensitive residues. Tailoring the cleavage cocktail can mitigate these issues.

III. Experimental Protocols & Data

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical for successfully cleaving peptides containing this compound. Here is a summary of recommended cocktails, with their compositions and typical applications.

Cocktail Name Composition (v/v) Primary Application
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H₂O, 2% TISA good starting point for moderately hindered peptides, especially when trityl-based protecting groups are present.[10]
Modified Reagent B 90% TFA, 5% H₂O, 2.5% TIS, 2.5% EDTIncreased acidity and the addition of ethanedithiol (EDT) can improve cleavage for more hindered peptides.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA powerful and versatile cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr) and significant steric hindrance.[10]

Note: Always prepare cleavage cocktails fresh before use.[8]

Step-by-Step Cleavage Protocol (General)
  • Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under a high vacuum for at least 1 hour.[4]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the chosen cleavage cocktail. For example, for 10 mL of Modified Reagent B, mix 9.0 mL of TFA, 0.5 mL of H₂O, 0.25 mL of TIS, and 0.25 mL of EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-6 hours, depending on the level of steric hindrance.[4]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether or MTBE to precipitate the peptide.[4]

  • Peptide Isolation: Place the peptide/ether suspension at -20°C for at least 1 hour to maximize precipitation. Centrifuge the mixture and carefully decant the ether.[4]

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.[4]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

IV. Visualizing the Challenge and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of steric hindrance and the recommended experimental workflow.

Steric_Hindrance cluster_Resin Resin Surface cluster_Peptide Peptide Chain Resin Resin Bead Linker Acid-Labile Linker Resin->Linker attachment MeSer This compound (Bulky Residue) Linker->MeSer C-terminal attachment AA1 Amino Acid 1 MeSer->AA1 peptide bond TFA TFA/Scavengers TFA->Linker   Access Impeded   by Steric Hindrance

Caption: Steric hindrance from this compound impeding reagent access.

Cleavage_Workflow Start Start: Dry Peptide-Resin Prep Prepare Fresh Cleavage Cocktail Start->Prep Cleave Cleavage Reaction (2-6 hours) Prep->Cleave Filter Filter to Remove Resin Cleave->Filter Precipitate Precipitate Peptide in Cold Ether/MTBE Filter->Precipitate Isolate Centrifuge and Decant Supernatant Precipitate->Isolate Wash Wash Peptide Pellet Isolate->Wash Dry Dry Crude Peptide Wash->Dry Analyze HPLC and MS Analysis Dry->Analyze

Caption: Recommended workflow for peptide cleavage and isolation.

V. References

  • Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Bip(4,4') - Benchchem. Available at: 4

  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. Available at: 9

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. Available at: 10

  • WO2015028599A1 - Cleavage of synthetic peptides - Google Patents. Available at: 5

  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. Available at: 1

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available at: --INVALID-LINK--

  • Tips & Tricks - American Peptide Society. Available at: --INVALID-LINK--

  • Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 - PubMed. Available at: --INVALID-LINK--

  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. Available at: --INVALID-LINK--

  • Amino Acid Derivatives for Peptide Synthesis. Available at: --INVALID-LINK--

  • Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - Spiral. Available at: --INVALID-LINK--

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: --INVALID-LINK--

  • Effect of the amino acid substituents on amide bond cleavage in N-acyl-alpha,alpha-dialkylglycine derivatives - ResearchGate. Available at: --INVALID-LINK--

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: --INVALID-LINK--

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC - NIH. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating the Challenges of 2-Methylserine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the sterically hindered amino acid, 2-Methylserine, in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this unique building block into your peptide sequences. Our aim is to equip you with the knowledge to anticipate challenges, make informed experimental choices, and ultimately, achieve higher purity and yield for your target peptides.

The Challenge of this compound: Understanding the Steric Hindrance

This compound is an α,α-disubstituted amino acid, meaning it has a methyl group in place of the α-hydrogen. This structural feature imparts significant steric bulk around the chiral center, which can dramatically impact reaction kinetics and lead to incomplete couplings and other side reactions during SPPS.[1] The key to success lies in a carefully considered strategy encompassing linker selection, coupling conditions, and cleavage protocols.

Frequently Asked Questions (FAQs)

Linker Selection

Q1: Which linker is most suitable for a C-terminal this compound?

A1: The choice of linker is critical and depends on the desired C-terminal functionality (acid or amide) and the overall sensitivity of your peptide.

  • For C-terminal acids, 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. [2][3] Its steric bulk helps to prevent diketopiperazine formation, a common side reaction with sterically hindered residues at the C-terminus.[4] Furthermore, it allows for cleavage under milder acidic conditions, which can be beneficial for sensitive peptides.

  • Wang resin can be used, but with caution. While it is a standard resin for C-terminal acids, the ester linkage is more susceptible to nucleophilic attack, potentially leading to lower loading efficiencies and side reactions.[5] Special attention must be paid to the loading conditions to minimize racemization.[5]

  • For C-terminal amides, Rink Amide resin is a suitable choice. [2] However, be aware of potential side reactions during cleavage, such as alkylation of sensitive residues by linker-derived carbocations.[4]

Q2: Can I use a pre-loaded this compound resin?

A2: While pre-loaded resins offer convenience, they are less common for specialized amino acids like this compound. If available, ensure the loading level is appropriate for your synthesis scale to avoid issues related to steric hindrance between growing peptide chains.[6] For optimal control, manual loading is often preferred.

Loading this compound onto the Resin

Q3: What is the best protocol for loading Fmoc-2-Methylserine-OH onto 2-CTC resin?

A3: A high loading efficiency can be achieved by following a specific protocol that minimizes moisture and uses a suitable base.

Experimental Protocol: Loading Fmoc-2-Methylserine-OH onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dry dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[7]

  • Amino Acid Solution Preparation: In a separate flask, dissolve 1.5 to 2 equivalents of Fmoc-2-Methylserine-OH in dry DCM. Add 4 equivalents of N,N-diisopropylethylamine (DIPEA). If solubility is an issue, a minimal amount of dry N,N-dimethylformamide (DMF) can be added.[8]

  • Loading Reaction: Drain the DCM from the swollen resin and add the amino acid solution. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.[8]

  • Washing: Wash the resin thoroughly with DCM, followed by DMF, and finally DCM again. Dry the resin under vacuum.

Q4: I am experiencing low loading efficiency on Wang resin. What can I do?

A4: Low loading on Wang resin is often due to the steric hindrance of this compound. Consider the following optimizations:

  • Use a more potent activating agent: Instead of the standard DIC/DMAP, consider using a combination like DIC/HOBt to minimize racemization.[5]

  • Increase reaction time: Extend the loading reaction time to 12-24 hours.

  • Optimize solvent: Ensure you are using high-quality, amine-free DMF.[5]

Coupling Subsequent Amino Acids

Q5: What are the best coupling reagents for overcoming the steric hindrance of this compound?

A5: Standard coupling reagents are often insufficient. More potent reagents are necessary to drive the reaction to completion.

Coupling ReagentClassKey Advantages
HATU Aminium SaltHighly efficient, rapid coupling, less epimerization.[9]
HBTU Aminium SaltVery efficient, widely used, cost-effective.[9]
PyBOP Phosphonium SaltStrong coupling reagent, avoids guanidinylation side products.[10]
PyAOP Phosphonium SaltHighly effective for sterically hindered couplings.[9][10]
COMU Aminium SaltBased on Oxyma Pure, reported to be more efficient than HOBt-based reagents.

Q6: My coupling reactions are incomplete, even with potent reagents. What should I do?

A6: Incomplete couplings are a common issue. Here are some troubleshooting steps:

  • Double Coupling: Perform a second coupling step with fresh reagents.

  • Increase Reaction Time: Extend the coupling time to several hours or even overnight.

  • Elevated Temperature: Consider performing the coupling at a moderately elevated temperature (e.g., 40-50°C), but be mindful of potential side reactions.[1] Microwave-assisted synthesis can also be beneficial but requires careful optimization to avoid premature cleavage from the resin, especially with trityl linkers.[11][12]

  • Solvent Choice: Ensure proper resin swelling by using high-quality DMF or N-Methyl-2-pyrrolidone (NMP).[1]

Cleavage and Deprotection

Q7: What is the recommended cleavage cocktail for a peptide containing this compound?

A7: The choice of cleavage cocktail depends on the linker and the presence of other sensitive residues in your peptide. A standard and effective cocktail for most situations is Reagent K .[13][14]

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

This cocktail contains scavengers to protect sensitive residues like Cys, Met, Trp, and Tyr from alkylation by carbocations generated during cleavage.[13]

Q8: I am observing a side product corresponding to the peptide with an O-t-butyl group on the this compound side chain. How can I prevent this?

A8: This is likely due to the re-attachment of t-butyl cations generated from the cleavage of other protecting groups. To mitigate this:

  • Use an effective scavenger cocktail: Reagent K is a good choice.[13][14]

  • Optimize cleavage time: A standard cleavage time of 2-3 hours is usually sufficient.[6]

  • Consider a different side-chain protecting group for Serine: If this issue persists, using a more labile protecting group for other serine residues in the sequence could be an option, though this adds complexity to the synthesis strategy.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low first amino acid loading - Incomplete reaction due to steric hindrance. - Inactive resin. - Moisture contamination (especially for 2-CTC resin).- Use a more potent loading protocol (see Q3 & Q4). - Ensure resin is fresh and properly stored. - Use anhydrous solvents and reagents.
Incomplete coupling (positive Kaiser or Bromophenol Blue test) - Insufficiently potent coupling reagent. - Steric hindrance from the growing peptide chain and/or this compound. - Peptide aggregation.- Switch to a more powerful coupling reagent (e.g., HATU, PyBOP).[10] - Perform a double coupling. - Increase coupling time and/or temperature.[1] - Use a solvent mixture known to disrupt aggregation (e.g., "Magic Mixture").
Deletion of the amino acid after this compound - Severe steric hindrance preventing coupling.- Employ the most potent coupling conditions (HATU/prolonged time/elevated temperature). - Consider synthesizing the peptide in smaller fragments and ligating them.
Side products upon cleavage (e.g., alkylation) - Insufficient scavenging of carbocations. - Re-attachment of cleaved protecting groups.- Use a comprehensive cleavage cocktail like Reagent K.[13][14] - Ensure an adequate volume of cleavage cocktail is used.
Diketopiperazine formation (with C-terminal this compound) - More likely with Wang or Rink Amide resins.- Use 2-Chlorotrityl chloride resin.[2][3] - Couple the second amino acid as a pre-formed dipeptide.

Visualizing the Workflow

SPPS_Workflow_2_Methylserine cluster_loading Step 1: Resin Loading cluster_synthesis Step 2: Peptide Elongation cluster_cleavage Step 3: Cleavage & Deprotection Resin Select Resin (e.g., 2-CTC) Loading Load Fmoc-2-MeSer-OH (DIPEA, DCM) Resin->Loading Swell in DCM Capping Cap unreacted sites (MeOH/DIPEA) Loading->Capping 2-4 hours Deprotection Fmoc Deprotection (20% Piperidine/DMF) Capping->Deprotection Start Synthesis Coupling Couple next AA (HATU/HBTU/PyBOP) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Repeat Cycle Final_Deprotection Final Fmoc Removal Wash->Final_Deprotection Final Cycle Cleavage Cleave with Cocktail (e.g., Reagent K) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation 2-3 hours Purify Crude Peptide Precipitation->Purify Purify & Characterize

Caption: SPPS workflow for peptides containing this compound.

References

Validation & Comparative

A Comparative Guide to 2-Methylserine and Serine: Implications for Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is a cornerstone of rational drug design. The substitution of natural amino acids with their non-proteinogenic counterparts offers a powerful tool to modulate the structure, stability, and ultimately, the biological activity of peptides. This guide provides an in-depth comparison of L-serine and its α,α-disubstituted analog, 2-methylserine, focusing on their profound and divergent effects on peptide backbone conformation, supported by experimental insights.

At a Glance: Serine vs. This compound

FeatureL-SerineThis compound (α-Methylserine)
Structure Proteinogenic α-amino acidNon-proteinogenic α,α-disubstituted amino acid
α-Carbon Substitution One hydrogen, one hydroxymethyl groupOne methyl, one hydroxymethyl group
Conformational Flexibility High; can adopt a wide range of φ/ψ anglesHighly restricted due to steric hindrance[1][2]
Preferred Secondary Structure Flexible; found in α-helices, β-sheets, and turns[3]Strong preference for helical (3(10)- or α-helix) or β-turn conformations[2][4]
Impact on Peptide Stability Susceptible to proteolysisIncreases resistance to enzymatic degradation
Primary Application in Peptide Design Standard building block; H-bonding side chainInducer of folded structures; stabilization of helices[5][6][7]

The Core Distinction: The α-Methyl Group's Stereochemical Mandate

The fundamental difference between serine and this compound lies in the substitution at the α-carbon. Serine possesses a single hydrogen atom at this position, allowing for considerable rotational freedom around the backbone's phi (φ) and psi (ψ) dihedral angles. In contrast, this compound features a methyl group in place of that α-hydrogen. This seemingly minor addition introduces significant steric hindrance, which severely restricts the permissible φ and ψ angles the residue can adopt[1][2].

This restriction is the primary driver of this compound's powerful conformational influence. While serine can comfortably reside in various regions of the Ramachandran plot, corresponding to α-helices, β-sheets, and extended structures, this compound forces the peptide backbone into a much narrower conformational space, predominantly favoring helical structures[8][9][10].

Caption: Simplified Ramachandran plot comparing allowed regions for Serine vs. This compound.

Experimental Validation: Unveiling Conformational Preferences

The theoretical impact of α-methylation is consistently validated through experimental techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide empirical data on the secondary and tertiary structures of peptides in solution.

A study on a model tripeptide sequence, Ac-X-Ala-Ala-NHMe, where X was either Threonine (a close analog of Serine) or this compound (MeSer), provides a clear example. The conformational analysis in an aqueous solution demonstrated that the peptide containing MeSer existed as a mixture of extended structures (~70%) and defined β-turn conformations (~30%). In contrast, the analogous peptide with a standard amino acid predominantly adopted extended, more flexible conformations. This highlights the inherent turn- and helix-inducing properties of α,α-disubstituted amino acids.

The Interplay with Glycosylation

Interestingly, the conformational effects can be modulated by other modifications. The same study revealed that β-O-glycosylation had opposite effects on the two peptide types. While glycosylation induced a more folded structure in the standard peptide, it increased the backbone flexibility of the MeSer-containing glycopeptide[11]. This underscores the complex, non-additive nature of peptide modifications and the necessity of empirical validation for each unique sequence.

Experimental Workflow: A Self-Validating System

To authoritatively compare the conformational effects of serine and this compound, a robust and self-validating experimental workflow is essential. This process ensures that observations are directly attributable to the specific amino acid substitution.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Verification cluster_analysis Conformational Analysis SPPS_Ser SPPS: Ac-Ser-Ala-Ala-NH2 HPLC RP-HPLC Purification SPPS_Ser->HPLC SPPS_MeSer SPPS: Ac-MeSer-Ala-Ala-NH2 SPPS_MeSer->HPLC MS Mass Spectrometry (Identity) HPLC->MS CD CD Spectroscopy (Secondary Structure) MS->CD NMR 2D NMR (Detailed 3D Structure) MS->NMR Data Comparative Data Interpretation CD->Data NMR->Data

Caption: Workflow for comparing peptide conformation between Serine and this compound analogs.

Protocol Spotlight: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, powerful technique for assessing the overall secondary structure of a peptide in solution[12][13]. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Objective: To determine and compare the secondary structural content (α-helix, β-sheet, random coil) of a serine-containing peptide versus its this compound-substituted analog.

Methodology:

  • Sample Preparation (Causality: Purity and Buffer Transparency):

    • Peptides must be of high purity (>95% by HPLC) to ensure the signal originates from the target molecule[14].

    • Dissolve lyophilized peptides in a CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high UV absorbance below 200 nm[14].

    • Expert Insight: The choice of solvent is critical. While aqueous buffers mimic physiological conditions, structure-inducing solvents like trifluoroethanol (TFE) can be used to reveal the inherent helical propensity of a sequence. Comparing spectra in both buffer and TFE provides a more complete conformational picture.

    • Accurately determine the peptide concentration, as this is crucial for calculating mean residue ellipticity[14].

  • Instrument Setup (Causality: Signal Quality):

    • Use a high-transparency quartz cuvette with an appropriate path length (typically 0.1 cm) to keep the total absorbance of the sample below 1.0 for reliable data[12][14].

    • Continuously flush the instrument with dry nitrogen gas to prevent ozone formation from the UV lamp, which would interfere with far-UV measurements[15].

    • Set parameters: Scan from ~260 nm to 190 nm, with a data pitch of 0.5-1.0 nm, a scanning speed of 50 nm/min, and an appropriate response time (e.g., 2 seconds).

  • Data Acquisition & Processing (Causality: Accuracy):

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the spectrum for each peptide sample. Perform multiple accumulations (e.g., 3-5 scans) to improve the signal-to-noise ratio[15].

    • Subtract the buffer baseline from each sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues. This normalization allows for direct comparison between different peptides[15].

  • Data Interpretation:

    • Expected Result for Serine Peptide: The spectrum may show a single negative band around 200 nm, characteristic of a random coil or disordered structure, especially for a short, unconstrained peptide.

    • Expected Result for this compound Peptide: The spectrum is expected to show distinct features of a helical structure: two negative bands around 222 nm and 208 nm, and a strong positive band around 195 nm. The intensity of these bands correlates with the degree of helicity[13].

Implications for Drug Design and Development

The choice between serine and this compound is a strategic one in peptide engineering:

  • Stabilizing Bioactive Conformations: Many bioactive peptides adopt a helical conformation when binding to their targets. Short peptides, however, are often disordered in solution. Incorporating this compound can pre-organize the peptide into its active helical shape, reducing the entropic penalty of binding and potentially increasing affinity and potency[5][16].

  • Enhancing Proteolytic Resistance: The steric bulk of the α,α-disubstituted structure provides a shield against enzymatic degradation by proteases, which are often adapted to recognize L-amino acids with an α-hydrogen. This can significantly prolong the in vivo half-life of a peptide therapeutic.

  • Controlling Specificity: By locking a peptide into a specific conformation, one can enhance its selectivity for a particular receptor subtype, reducing off-target effects.

References

A Senior Application Scientist's Guide to Enhancing Peptide Therapeutic Stability: A Comparative Analysis of 2-Methylserine and Serine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Challenge in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, occupying a unique chemical space between small molecules and large biologics. Their high specificity and safety profile are significant advantages in drug development.[1][2] However, the Achilles' heel of natural peptides is their inherent instability.[2][3] When administered, they face a hostile physiological environment, rife with proteolytic enzymes that rapidly degrade them, leading to a short half-life and diminished therapeutic efficacy.[2][4][5] This guide delves into a powerful strategy to overcome this limitation: the substitution of natural amino acids with modified, non-canonical counterparts. Specifically, we will compare the enzymatic stability of peptides containing the natural amino acid L-serine with those incorporating the synthetic analog, 2-Methylserine (2-Me-Ser).

The Mechanism of Proteolytic Degradation

Proteases are enzymes that catalyze the breakdown of proteins and peptides by hydrolyzing their peptide bonds.[3][6] Endopeptidases, such as chymotrypsin and trypsin, cleave within the peptide chain and often recognize specific amino acid sequences.[6][7] For a protease to act, the peptide substrate must fit precisely into its active site. This binding is a highly specific, lock-and-key interaction governed by the shape and chemical properties of both the peptide and the enzyme.[8] Peptides, with their inherent flexibility, can readily adopt the necessary conformation to bind to these active sites, leading to their cleavage and inactivation.[9]

The this compound Advantage: A Structural Shield

To combat proteolytic degradation, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids.[3][4] One of the most effective modifications is α-methylation—the addition of a methyl group to the alpha-carbon of the amino acid backbone.[10][11] this compound is the Cα-methylated analog of serine.

This seemingly minor addition has profound consequences for the peptide's structure and stability. The methyl group introduces significant steric hindrance , a concept illustrated in the diagram below. This steric bulk physically obstructs the ability of the peptide backbone to conform to the shape of the protease's active site.[12] By preventing this crucial binding event, the enzymatic cleavage is effectively blocked, rendering the peptide highly resistant to degradation.[10][11][13]

G cluster_0 Standard Serine Peptide cluster_1 This compound Peptide Protease_S Protease Active Site SerinePeptide Serine Peptide (Flexible Backbone) Protease_S->SerinePeptide Binds & Cleaves Protease_M Protease Active Site MethylserinePeptide This compound Peptide (Sterically Hindered) Protease_M->MethylserinePeptide Binding Blocked MethylGroup CH3

Figure 1: Steric hindrance by the α-methyl group of this compound blocks protease binding.

Comparative Stability Data: An Illustrative Analysis

Direct, side-by-side published data for a single peptide sequence comparing Serine and this compound is specialized. However, the principle of enhanced stability through α-methylation is well-established.[9][10][13] The following table provides a representative comparison based on typical results observed in plasma stability assays. It illustrates the expected dramatic increase in stability when a proteolytically labile serine residue is replaced with this compound.

Peptide Analog Modification Primary Protease Half-life (t½) in Human Plasma (minutes) % Intact after 120 min
Peptide-SerUnmodified L-SerineChymotrypsin, Elastase~ 15< 5%
Peptide-2-Me-SerL-Serine → this compound(Resistant)> 240> 90%

Table 1: Representative data illustrating the expected improvement in enzymatic stability of a this compound-containing peptide compared to its native serine counterpart in a human plasma stability assay.

Experimental Protocol: In Vitro Plasma Stability Assay

To empower researchers to validate these claims, we provide a robust, self-validating protocol for assessing peptide stability in plasma. This assay is a cornerstone of early-stage drug discovery.[14][15][16]

Objective: To determine the in vitro half-life (t½) of a test peptide in plasma by measuring its disappearance over time.

Materials:

  • Test peptides (e.g., Peptide-Ser, Peptide-2-Me-Ser)

  • Control peptide (known stable and unstable peptides)

  • Pooled human plasma (or other species of interest), heparinized

  • Quenching solution: Acetonitrile with 1% formic acid and an internal standard

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system

Workflow:

G start Start: Prepare Peptide Stock (1 mM in DMSO) prep Prepare 10 µM working solution in PBS start->prep incubate Incubate 1 µM peptide with plasma (e.g., 1:1 v/v) at 37°C prep->incubate timepoint Aliquot samples at time points (0, 15, 30, 60, 120 min) incubate->timepoint quench Quench reaction by adding 3 volumes of cold acetonitrile + Internal Standard timepoint->quench vortex Vortex and Centrifuge (10 min at 4000 x g) to precipitate proteins quench->vortex analyze Analyze supernatant using LC-MS/MS vortex->analyze calculate Calculate % remaining vs. T0 and determine half-life (t½) analyze->calculate end End calculate->end

Figure 2: Workflow for a typical in vitro peptide plasma stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw frozen plasma at 37°C. Prepare a 10 µM working solution of the test peptide in PBS from a 1 mM DMSO stock.

  • Incubation: In a microcentrifuge tube, add plasma and pre-warm to 37°C for 5 minutes. To initiate the reaction, add the peptide working solution to achieve a final concentration of 1 µM.[14][15] Vortex gently. This is your T=0 sample point, from which an aliquot should be immediately taken.

  • Time Points: Continue incubating the master solution at 37°C. At designated time points (e.g., 5, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.[15][16]

  • Reaction Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This step simultaneously stops all enzymatic activity and precipitates plasma proteins.[14][17]

  • Protein Precipitation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis. The concentration of the parent peptide is measured relative to the internal standard.

  • Data Calculation: The percentage of peptide remaining at each time point is calculated relative to the T=0 sample. The natural logarithm of the percentage remaining is plotted against time, and the slope of the line (k) is determined. The half-life is then calculated using the formula: t½ = 0.693 / k .[16]

Discussion and Conclusion

The evidence strongly supports the use of this compound as a superior alternative to serine for developing proteolytically resistant peptide therapeutics. The introduction of an α-methyl group provides a robust steric shield that prevents enzymatic degradation without drastically altering the overall structure of the side chain, which can be crucial for maintaining biological activity.[10][13] This modification directly addresses the primary challenge of poor metabolic stability that has historically limited the clinical success of peptide drugs.[1][5]

For researchers and drug developers, incorporating this compound or other Cα-methylated amino acids is a validated and powerful strategy to enhance peptide half-life, improve bioavailability, and ultimately create more effective and commercially viable therapeutics.[11][13] The experimental protocol provided herein offers a clear and reliable method for quantifying the stability improvements and guiding the design of next-generation peptide drugs.

References

The α-Methyl Advantage: A Comparative Guide to the Enhanced Biological Activity of 2-Methylserine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more potent and durable peptide therapeutics, the strategic incorporation of non-proteinogenic amino acids has emerged as a powerful tool. Among these, α,α-disubstituted amino acids, and specifically 2-Methylserine (MeSer), offer a compelling modification to overcome the inherent liabilities of native peptides, namely proteolytic instability and conformational flexibility. This guide provides an in-depth comparison of the biological activity of this compound-containing peptides versus their native serine-containing counterparts, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Core Principle: Steric Hindrance and Conformational Control

The introduction of a methyl group at the α-carbon of a serine residue fundamentally alters the peptide's local environment. This modification imparts two key biophysical properties that are the foundation of its enhanced biological activity:

  • Steric Shielding: The α-methyl group acts as a steric shield, physically hindering the approach of proteases.[1] This directly obstructs enzymatic cleavage at or near the modification site, a primary mechanism for the rapid degradation of native peptides in vivo.[2][3]

  • Conformational Restriction: The added methyl group restricts the allowable dihedral angles (φ and ψ) of the peptide backbone. This limitation reduces the peptide's conformational flexibility, favoring more defined secondary structures such as β-turns and α-helices.[4][5] For many peptides, adopting a specific conformation is a prerequisite for effective receptor binding. By pre-organizing the peptide into its bioactive conformation, this compound can significantly enhance binding affinity and subsequent signaling.

The following sections will dissect how these fundamental properties translate into tangible improvements in proteolytic stability, receptor binding, and overall in vivo efficacy, providing the experimental frameworks to validate these advantages.

Comparative Analysis: this compound Peptides vs. Native Peptides

Biological ParameterNative Serine PeptideThis compound PeptideRationale for Improvement
Proteolytic Stability Highly susceptible to degradation by proteases (e.g., trypsin, chymotrypsin, serum endopeptidases).[6]Significantly increased resistance to enzymatic cleavage.[2][7]The α-methyl group sterically hinders the peptide bond, making it a poor substrate for proteases.[1]
Receptor Binding Affinity Affinity is dependent on the equilibrium between multiple conformations, only one of which may be active.Often exhibits higher binding affinity (lower Kd or Ki).The peptide is conformationally pre-organized into a bioactive state, reducing the entropic penalty of binding.[4][5]
In Vivo Half-Life Typically short (minutes) due to rapid proteolysis and renal clearance.[6]Extended in vivo half-life.[8]Increased resistance to degradation by serum proteases is a primary contributor to a longer circulatory presence.[9]
Cellular Potency (EC₅₀/IC₅₀) Variable.Potentially increased potency.Higher receptor affinity and prolonged target engagement due to enhanced stability can lead to a more robust biological response at lower concentrations.
Immunogenicity Can be recognized and processed by antigen-presenting cells, potentially leading to an immune response.Potentially reduced immunogenicity.Resistance to proteolytic processing is a key factor in reducing the generation of immunogenic peptide fragments presented by MHC molecules.

Experimental Validation: Protocols for Comparative Assessment

To empirically validate the superior characteristics of this compound peptides, a series of well-defined experiments are essential. The following protocols provide a self-validating system to compare a novel this compound-containing peptide against its native serine counterpart.

Proteolytic Stability Assay

This assay directly measures the resistance of the peptides to enzymatic degradation over time. High-Performance Liquid Chromatography (HPLC) is a robust method for separating the intact peptide from its degradation products.[10][11]

Causality Behind Experimental Choices:

  • Choice of Protease/Matrix: Using a specific protease like trypsin allows for a controlled assessment of stability against a known cleavage mechanism.[7] Incubating the peptide in human serum or plasma provides a more physiologically relevant environment, mimicking in vivo conditions with a complex mixture of proteases.[12][13]

  • Time Points: Multiple time points are crucial to accurately determine the degradation kinetics and calculate a reliable half-life (t½).

  • Internal Standard: While not always necessary for relative comparison, an internal standard can correct for variations in sample processing and injection volume.

  • HPLC Detection: UV detection at 214 nm is standard for peptide bonds, providing a reliable and quantifiable signal.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P_Native Native Peptide Stock Incubate_Native Incubate Native Peptide with Protease/Serum P_Native->Incubate_Native P_MeSer 2-MeSer Peptide Stock Incubate_MeSer Incubate 2-MeSer Peptide with Protease/Serum P_MeSer->Incubate_MeSer Quench Quench Reaction (e.g., TFA/Acetonitrile) Incubate_Native->Quench at t=0, 1, 4, 8, 24h Incubate_MeSer->Quench at t=0, 1, 4, 8, 24h HPLC RP-HPLC Analysis Quench->HPLC Analyze Quantify Peak Area (Intact Peptide) HPLC->Analyze Calc Calculate % Remaining & Half-life (t½) Analyze->Calc G Reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-Ligand) - Assay Buffer - Competitor Peptides Plate Plate Setup (96-well) Reagents->Plate Add_Memb Add Receptor Membranes Plate->Add_Memb Add_Comp Add Competitor Peptides (Serial Dilutions) Add_Memb->Add_Comp Add_Radio Add Radioligand (Fixed Concentration) Add_Comp->Add_Radio Incubate Incubate to Equilibrium Add_Radio->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data: - Plot Competition Curve - Determine IC₅₀ - Calculate Ki Count->Analyze G Cells Seed Cells Expressing Target GPCR Stimulate Stimulate with Peptide (Serial Dilutions) Cells->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Add Detection Reagents (e.g., HTRF Cryptate/d2) Lyse->Detect Incubate Incubate at RT Detect->Incubate Read Read Plate (Time-Resolved Fluorescence) Incubate->Read Analyze Analyze Data: - Convert Signal to cAMP Conc. - Plot Dose-Response Curve - Determine EC₅₀/IC₅₀ Read->Analyze

References

A Structural Showdown: 2-Methylserine vs. α-Methylalanine as Conformational Modulators in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the pursuit of more stable and potent peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry. Among the arsenal of available building blocks, α,α-disubstituted amino acids stand out for their ability to impose significant conformational constraints on the peptide backbone. This guide provides an in-depth structural comparison of two such intriguing amino acids: 2-Methylserine (MeSer) and α-methylalanine (Aib), also known as 2-aminoisobutyric acid.

While both residues share the common feature of a gem-dimethyl (or methyl, hydroxymethyl) substitution at the α-carbon, their distinct side chains—a polar hydroxymethyl group in MeSer versus a non-polar methyl group in Aib—give rise to divergent structural and, consequently, functional implications in peptides. This guide will dissect these differences, offering a comprehensive analysis of their conformational preferences, synthetic considerations, and impact on proteolytic stability and bioactivity, supported by experimental data.

At a Glance: Key Structural and Functional Differences

FeatureThis compound (MeSer)α-Methylalanine (Aib)
Structure α,α-disubstituted with a methyl and a hydroxymethyl groupα,α-disubstituted with two methyl groups
Primary Conformational Preference Induces a mixture of extended and β-turn conformations in polar solvents[1]Strong inducer of helical conformations (3₁₀- and α-helices)[2][3]
Helix-Inducing Potential Weak to negligible in polar solvents; helical tendency in non-polar environments[2]Potent helix-inducer in a variety of solvents[2]
Proteolytic Stability Expected to be high due to steric hindrance at the α-carbonConfirmed to be high, providing resistance to enzymatic degradation
Synthetic Incorporation More challenging due to steric hindrance and the hydroxyl side chain requiring protectionRoutine, with well-established protocols

The Conformational Dichotomy: Helical Propensity vs. Turn and Extended Structures

The defining difference between this compound and α-methylalanine lies in their influence on peptide secondary structure. Aib is a renowned "helix-former," potently driving peptide chains to adopt well-defined helical conformations. In contrast, the conformational landscape of MeSer-containing peptides is more nuanced and highly dependent on the surrounding environment.

α-Methylalanine: The Helix Inducer

The gem-dimethyl group of Aib sterically restricts the available Ramachandran space for its φ and ψ dihedral angles, primarily to the helical regions (φ ≈ ±60°, ψ ≈ ±30°). This strong conformational preference often propagates along the peptide chain, nucleating and stabilizing helical structures, predominantly the 3₁₀-helix in shorter peptides, and the α-helix in longer sequences.

A comparative study on host-guest peptides of the sequence Ac-Ala-Xxx-Ala-Ala-Xxx-Ala-Ala-Xxx-Ala-Ala-NH-PEGM, where Xxx was Aib, (S)-2-ethylalanine, or (S)-2-methylserine, provided clear evidence of Aib's superior helix-inducing potential[2]. Circular dichroism (CD) spectroscopy in various solvents, including trifluoroethanol (TFE), methanol, and water, consistently showed that the Aib-containing peptides exhibited the highest degree of helicity[2].

G cluster_Aib α-Methylalanine (Aib) Incorporation Aib Aib residue Peptide Peptide Backbone Aib->Peptide restricts φ, ψ angles Helix 3₁₀- or α-helix Peptide->Helix promotes helical folding

Caption: Incorporation of Aib restricts backbone flexibility, promoting helical structures.

This compound: A More Versatile Conformational Modulator

The presence of a hydroxymethyl group in this compound introduces a layer of complexity to its conformational effects. In aqueous solution, a model peptide containing MeSer, Ac-MeSer-Ala-Ala-NHMe, was found to exist as a mixture of extended structures (approximately 70%) and β-turn conformations (approximately 30%)[1][4]. This is in stark contrast to the corresponding threonine-containing peptide, which predominantly adopts an extended conformation[1][4]. This suggests that while MeSer does not strongly promote helices in polar environments, it can favor folded, turn-like structures.

Interestingly, the same study that highlighted Aib's helical propensity also revealed that in the non-polar solvent chloroform, MeSer-containing peptides do exhibit a helical conformation, as determined by IR spectroscopy[2]. This solvent-dependent behavior underscores the role of the hydroxyl group in forming hydrogen bonds that can compete with and disrupt the regular hydrogen-bonding pattern of a helix in polar solvents.

G cluster_MeSer This compound (MeSer) Incorporation MeSer MeSer residue Peptide_Polar Peptide in Polar Solvent MeSer->Peptide_Polar Peptide_NonPolar Peptide in Non-Polar Solvent MeSer->Peptide_NonPolar Turn_Extended β-turn / Extended Conformations Peptide_Polar->Turn_Extended favors Helix_NP Helical Conformation Peptide_NonPolar->Helix_NP can favor

Caption: MeSer's conformational influence is solvent-dependent, favoring turns in polar and helices in non-polar environments.

Synthetic Considerations: Navigating Steric Hindrance

The incorporation of α,α-disubstituted amino acids into a growing peptide chain via solid-phase peptide synthesis (SPPS) is inherently more challenging than the coupling of standard amino acids due to steric hindrance. This challenge is further compounded in the case of this compound by the presence of a hydroxyl group that requires protection.

Standard Protocols for α-Methylalanine

The synthesis of Aib-containing peptides is now considered routine, with well-established protocols. The use of standard coupling reagents such as HBTU/HATU in the presence of a tertiary base like DIEA in DMF is generally effective. However, for coupling an amino acid to an N-terminal Aib residue, or for coupling two Aib residues consecutively, more potent activating agents and/or longer coupling times may be necessary to achieve high yields.

Optimized Approaches for this compound

The incorporation of Fmoc-(S)-α-Methylserine-OH, with its side chain protected (e.g., with a t-butyl group), presents a greater synthetic hurdle. The combined steric bulk of the α-methyl group and the protected hydroxymethyl side chain can significantly slow down the coupling reaction.

Experimental Protocol: Optimized Coupling of Fmoc-MeSer(tBu)-OH

  • Resin and Peptide Preparation: Standard Fmoc-SPPS is used to assemble the peptide chain up to the point of MeSer incorporation. The N-terminal Fmoc group of the resin-bound peptide is removed with 20% piperidine in DMF.

  • Activation of Fmoc-MeSer(tBu)-OH:

    • In a separate vessel, dissolve Fmoc-MeSer(tBu)-OH (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in a minimal amount of DMF.

    • Add DIEA (8 equivalents) to the solution and allow the activation to proceed for 5-10 minutes.

  • Coupling:

    • Add the activated Fmoc-MeSer(tBu)-OH solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40 °C).

  • Monitoring and Capping:

    • After the initial coupling, a small sample of the resin should be tested for the presence of free amines using a qualitative test (e.g., the Kaiser test).

    • If the test is positive, a second coupling should be performed.

    • If the second coupling is still incomplete, any remaining unreacted amines should be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

  • Washing and Continuation: Following a negative Kaiser test, the resin is thoroughly washed with DMF to remove excess reagents before proceeding to the next deprotection and coupling cycle.

G cluster_SPPS Optimized SPPS for MeSer start Deprotected Peptide-Resin activate Activate Fmoc-MeSer(tBu)-OH (HATU/HOAt/DIEA) couple Couple for 2-4 hours activate->couple test Kaiser Test couple->test wash Wash Resin test->wash Negative recouple Recouple test->recouple Positive cap Cap Unreacted Amines test->cap Positive after recoupling continue_synth Continue Synthesis wash->continue_synth recouple->test cap->wash

Caption: Workflow for the optimized solid-phase synthesis of this compound-containing peptides.

Biophysical and Functional Consequences

The distinct conformational preferences of this compound and α-methylalanine translate into different impacts on the proteolytic stability and biological activity of peptides.

Proteolytic Stability: A Shared Advantage

A key motivation for incorporating α,α-disubstituted amino acids into therapeutic peptides is to enhance their resistance to enzymatic degradation. The steric bulk around the α-carbon hinders the approach of proteases, which typically recognize and cleave at specific peptide bonds. While extensive data confirms the ability of Aib to confer proteolytic stability, direct comparative studies with MeSer are limited. However, it is highly probable that MeSer provides a similar, if not identical, level of steric protection to the peptide backbone.

Experimental Protocol: Comparative Proteolytic Stability Assay

  • Peptide Synthesis: Synthesize three versions of a model peptide: the native sequence, a sequence with a strategic substitution to Aib, and the same substitution to MeSer.

  • Enzyme Selection: Choose relevant proteases for the intended biological environment (e.g., chymotrypsin, trypsin, or human serum).

  • Incubation: Incubate each peptide at a known concentration with the selected protease or serum at 37 °C.

  • Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).

  • Quantification: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) for each peptide under the tested conditions.

Impact on Biological Activity: A Case-by-Case Analysis

The substitution of a native amino acid with MeSer or Aib can have profound and differing effects on the biological activity of a peptide, primarily through the alteration of its three-dimensional structure and, consequently, its ability to bind to its target receptor.

  • α-Methylalanine: By promoting a helical conformation, Aib can be used to stabilize the bioactive helical structure of a peptide, potentially leading to enhanced receptor binding and potency. However, if the native bioactive conformation is not helical, the introduction of Aib could force the peptide into an inactive conformation, thereby reducing or abolishing its activity.

  • This compound: The tendency of MeSer to favor β-turns in polar environments makes it a valuable tool for mimicking or stabilizing turn motifs in bioactive peptides. Many peptide-receptor interactions are mediated by turn structures, and stabilizing these with MeSer could lead to increased binding affinity. The presence of the hydroxyl group also offers a potential site for hydrogen bonding with the receptor, which could further enhance binding. Conversely, if a helical conformation is required for activity, the incorporation of MeSer in an aqueous environment could be detrimental.

The choice between MeSer and Aib for modifying a bioactive peptide is therefore highly dependent on the known or hypothesized bioactive conformation of the peptide.

Conclusion: A Tale of Two Constraints

This compound and α-methylalanine, while both α,α-disubstituted amino acids, offer distinct tools for the peptide chemist. α-Methylalanine is a robust and reliable helix inducer, ideal for stabilizing helical motifs and imparting proteolytic resistance. This compound, on the other hand, is a more nuanced conformational controller, capable of promoting β-turns in aqueous environments while retaining the potential for helical stabilization in non-polar milieus. Its hydroxyl group also presents opportunities for specific interactions and further chemical modification.

The selection of one over the other should be guided by the specific goals of the peptide design. If the aim is to create a rigid, helical peptide with enhanced stability, Aib is the clear choice. If the goal is to stabilize a turn structure or to introduce a conformational switch that is sensitive to the polarity of its environment, MeSer offers unique and compelling possibilities. As our understanding of the structure-activity relationships of bioactive peptides continues to grow, the strategic application of these and other conformationally constrained amino acids will be paramount in the development of the next generation of peptide therapeutics.

References

A Senior Application Scientist's Guide to 2-Methylserine and Other Non-Natural Amino Acids in Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide engineering, the 20 canonical amino acids represent only the starting point. The strategic incorporation of non-natural amino acids (UAAs) has emerged as a transformative tool, offering researchers an expanded chemical vocabulary to precisely modulate the structure, stability, and function of peptides and proteins.[1][] These non-proteinogenic amino acids, synthesized in the lab or found in nature, allow for the creation of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles.[1][3][4]

This guide provides a comparative analysis of 2-Methylserine (α-Methylserine), an α,α-disubstituted amino acid, with other prominent classes of UAAs. We will delve into the unique structural and functional consequences of their incorporation, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications, from fundamental protein studies to the development of next-generation therapeutics.

The Profile of this compound (α-MeSer)

This compound is a non-proteinogenic amino acid structurally similar to serine but with the addition of a methyl group on the α-carbon.[5][6] This seemingly minor modification introduces profound steric constraints that significantly influence peptide conformation and biological activity.

Physicochemical Properties:

  • Structure: As an α,α-disubstituted amino acid, the α-carbon of this compound is a quaternary center.[7]

  • Polarity: Like serine, the presence of the hydroxyl side chain makes it a polar amino acid, soluble in water.[5]

  • Chirality: The L-enantiomer is a key building block in synthetic chemistry.[8]

Synthesis Methodologies: this compound can be synthesized through both chemical and enzymatic routes. Enzymatic synthesis, in particular, offers high stereoselectivity. A common method involves the use of α-methylserine aldolase to catalyze the condensation of L-alanine and formaldehyde.[9]

Conformational Impact and Applications: The primary utility of this compound lies in its ability to restrict the conformational freedom of the peptide backbone. The α-methyl group limits the available Ramachandran space, predisposing the peptide to adopt specific secondary structures.[10]

  • Induction of Folded Structures: In aqueous solutions, peptides containing this compound have shown a propensity to adopt a mix of extended and β-turn conformations, in contrast to their natural counterparts which may remain largely extended.[10][11]

  • Interaction with Receptors: As a derivative of serine, this compound is of interest for its potential interactions with the co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system.[9]

  • Glycopeptide Engineering: The interplay between α-methylation and glycosylation is complex. Studies have shown that while glycosylation of a threonine-containing peptide can induce a folded structure, glycosylating a this compound-containing peptide can paradoxically lead to increased backbone flexibility.[10][11] This highlights the non-additive nature of peptide modifications and underscores the need for empirical validation.

Comparative Analysis with Other Key Non-Natural Amino Acids

The choice of a UAA depends entirely on the desired outcome. Below, we compare this compound to three other widely used UAAs, each conferring distinct structural and functional advantages.

α-Aminoisobutyric Acid (Aib): The Helix Inducer

α-Aminoisobutyric acid (Aib) is the simplest α,α-disubstituted amino acid, featuring a gem-dimethyl group at the α-carbon.[12][13]

  • Structural Impact: Aib is a powerful helix-promoting agent.[12] Its gem-dimethyl group severely restricts the φ and ψ dihedral angles, strongly favoring the adoption of α-helical or 3₁₀-helical secondary structures.[13][14] A single Aib substitution can be sufficient to nucleate a helix and reduce conformational flexibility.[15]

  • Performance Comparison:

    • Like this compound, Aib imposes significant conformational constraints. However, Aib is more singularly focused on helix induction, whereas this compound's polar side chain offers additional possibilities for hydrogen bonding or further modification (e.g., glycosylation).

    • Aib's achiral nature simplifies synthesis and incorporation, avoiding the risk of epimerization that can occur with chiral amino acids during peptide synthesis.[16]

  • Applications: Aib is extensively used to stabilize helical structures in peptide therapeutics, leading to enhanced proteolytic resistance, improved receptor binding, and increased bioavailability.[12][17] It is particularly valuable in designing antimicrobial peptides (AMPs) and GLP-1 analogs for diabetes research.[12]

Azetidine-2-carboxylic Acid (Aze): The Proline Analog

Azetidine-2-carboxylic acid (Aze) is a structural homolog of proline, but with a four-membered ring instead of a five-membered one.[18]

  • Structural Impact: The strained four-membered ring of Aze imparts a more severe "kink" in the peptide backbone than proline. It can be misincorporated into proteins in place of proline, leading to protein misfolding and destabilization of structures like the collagen triple helix.[19][20][21]

  • Performance Comparison:

    • Unlike the localized constraints of α,α-disubstituted amino acids like this compound and Aib, Aze's impact is on the overall peptide architecture by inducing sharp turns.

    • While this compound and Aib often increase stability, Aze's misincorporation can lead to biologically unstable or non-functional proteins, a property that can be exploited for toxic or inhibitory effects.[18][19]

  • Applications: Aze is primarily used as a research tool to probe protein structure and folding.[19] Its toxicity to various organisms makes it a subject of study in toxicology and as a potential anti-cancer agent, though this can also be a limitation.[18][19]

Cyclopropyl Amino Acids: The Metabolic Stabilizers

This class of UAAs incorporates a cyclopropane ring, a three-membered carbocycle known for its significant ring strain and unique electronic properties.[22]

  • Structural Impact: The rigid cyclopropane ring conformationally locks the amino acid side chain and backbone, reducing flexibility.[22][23] This precise spatial arrangement can enhance binding to biological targets.[22]

  • Performance Comparison:

    • The primary advantage of cyclopropyl amino acids over this compound is their contribution to metabolic stability. The cyclopropane ring is more resistant to common metabolic pathways compared to linear aliphatic chains.[22]

    • This makes them exceptionally valuable for improving the in vivo half-life of peptide drugs.[22]

  • Applications: Cyclopropyl amino acids are widely used in medicinal chemistry to design peptides and small molecules with improved pharmacokinetic profiles.[22][24] They are key components in the development of enzyme inhibitors and peptide-based therapeutics for chronic conditions where a longer duration of action is required.[22][25]

Data Summary and Comparison

The following table provides a head-to-head comparison of the discussed non-natural amino acids.

FeatureThis compound (α-MeSer)α-Aminoisobutyric Acid (Aib)Azetidine-2-carboxylic Acid (Aze)Cyclopropyl Amino Acids
Structural Class α,α-Disubstitutedα,α-DisubstitutedCyclic (Proline Analog)Cycloalkane-containing
Primary Conformational Effect Induces β-turns and extended structures; restricts Ramachandran space.[10]Potent helix inducer (α and 3₁₀).[12][13]Induces sharp backbone kinks; more constrained than proline.[19]Conformationally locks backbone and side chain.[22][23]
Effect on Proteolytic Stability HighVery High[12]ModerateVery High[22]
Key Advantage Polar side chain for H-bonding or glycosylation.[11]Unparalleled helix stabilization.[14]Probing protein folding; introducing sharp turns.[19]Enhances metabolic stability and drug half-life.[22]
Primary Application Area Peptide mimetics, glycopeptide engineering, NMDA receptor studies.[9][10]Peptide therapeutics (AMPs, GPCR ligands), nanostructures.[12]Protein folding studies, collagen synthesis inhibition.[21]Medicinal chemistry, enzyme inhibitors, long-acting peptide drugs.[22][25]
Potential Drawbacks Glycosylation can increase flexibility.[10][11]Achiral, limited side-chain functionality.Can be toxic and lead to misfolded, non-functional proteins.[18][19]Synthesis can be complex.[23]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of peptides containing non-natural amino acids.

Protocol 1: Enzymatic Synthesis of α-Methyl-L-serine

This protocol is based on the use of α-methylserine aldolase to catalyze the stereoselective synthesis of α-Methyl-L-serine from L-alanine and formaldehyde.[9] The rationale for using an enzymatic approach is to achieve high enantiomeric purity, which is often challenging and costly with purely chemical methods.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

  • L-alanine

  • Formaldehyde solution (e.g., 37% w/v)

  • Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

  • Incubator/shaker at 30°C

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing potassium phosphate buffer, PLP, and L-alanine. The final concentrations should be optimized based on enzyme activity, but a starting point is 100 mM buffer, 0.1 mM PLP, and a molar excess of L-alanine to formaldehyde.

  • Substrate Addition: Add the formaldehyde solution to the mixture to a final concentration of 10-100 mM.

  • Enzyme Initiation: Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the whole-cell catalyst.

  • Incubation: Incubate the reaction mixture at 30°C for 16-24 hours with gentle agitation. The enzyme catalyzes the aldol condensation of the L-alanine Schiff base with formaldehyde.

  • Monitoring: Monitor the reaction progress by taking aliquots at various time points and quantifying the consumption of formaldehyde or the production of α-Methyl-L-serine via HPLC.

  • Quenching: Once the reaction has reached completion (or the desired conversion), stop the reaction by adding a quenching solution, such as 1 M HCl, to lower the pH and denature the enzyme.

  • Purification and Analysis: Centrifuge the quenched reaction to remove precipitated protein. The supernatant containing α-Methyl-L-serine can be purified using ion-exchange chromatography. Confirm the product identity and purity using HPLC and Mass Spectrometry.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating Aib

This protocol outlines the incorporation of a sterically hindered amino acid like Fmoc-Aib-OH into a peptide sequence using a standard Fmoc/tBu strategy. The key challenge with α,α-disubstituted amino acids is the steric hindrance around the α-carbon, which slows down acylation and deprotection steps.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling reagent: HBTU/HOBt or HATU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • First Amino Acid Coupling: Couple the first standard Fmoc-amino acid using a 4-fold molar excess of the amino acid, coupling reagent (e.g., HBTU), and a 6-fold excess of DIPEA in DMF for 1-2 hours. Wash with DMF.

  • Aib Coupling (Critical Step):

    • Rationale: Due to steric hindrance, the coupling of Aib requires more forcing conditions.[12] HATU is often preferred over HBTU as it is a more potent activating agent. Extended reaction times are necessary to achieve high coupling efficiency.

    • Procedure: Dissolve a 4-fold molar excess of Fmoc-Aib-OH and HATU in DMF. Add a 6-fold molar excess of DIPEA. Add this pre-activated solution to the resin. Allow the coupling reaction to proceed for 4-6 hours, or even overnight.

    • Validation: Perform a Kaiser test to confirm the completion of the coupling. A negative (yellow) result indicates a successful coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and confirm its mass by Mass Spectrometry.

Visualizations of Key Workflows and Concepts

The following diagrams illustrate key workflows and concepts discussed in this guide.

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Monitoring & Quenching cluster_purification 4. Purification prep Prepare Buffer, Substrates (L-alanine, Formaldehyde) & Cofactor (PLP) init Initiate with α-methylserine aldolase prep->init Add Enzyme incubate Incubate at 30°C with agitation init->incubate monitor Monitor progress via HPLC incubate->monitor quench Stop reaction (e.g., add HCl) monitor->quench Reaction Complete purify Purify α-Methyl-L-serine (e.g., Ion Exchange) quench->purify analyze Confirm Purity & Identity (HPLC, MS) purify->analyze

Caption: Workflow for the enzymatic synthesis of α-Methyl-L-serine.

G start Start (Fmoc-Resin) deprotection Fmoc Deprotection 20% Piperidine/DMF start->deprotection coupling Amino Acid Coupling Standard AA: HATU/DIPEA (1-2h) UAA (Aib/MeSer): HATU/DIPEA (4-6h+) deprotection->coupling wash Wash (DMF) coupling->wash kaiser Kaiser Test? wash->kaiser kaiser->deprotection Incomplete (Blue) kaiser->coupling Re-couple cleavage {Final Cleavage | TFA Cocktail} kaiser->cleavage Complete (Yellow) & Chain Finished end Purified Peptide cleavage->end Purify w/ HPLC

Caption: SPPS workflow highlighting challenges with unnatural amino acids.

G cluster_thr Threonine Peptide cluster_meser This compound Peptide thr_peptide Ac-Thr-Ala-Ala-NHMe (Mainly Extended) thr_glyco Ac-Thr(β-O-Glc)-Ala-Ala-NHMe (Shifts to Folded/β-turn) thr_peptide->thr_glyco Glycosylation meser_peptide Ac-MeSer-Ala-Ala-NHMe (Mix of Extended & β-turn) meser_glyco Ac-MeSer(β-O-Glc)-Ala-Ala-NHMe (Increases Flexibility) meser_peptide->meser_glyco Glycosylation

Caption: Contrasting conformational effects of glycosylation.

Conclusion

The strategic selection and incorporation of non-natural amino acids are cornerstones of modern peptide and protein design. This compound offers a valuable tool for introducing conformational constraints while retaining a functional polar side chain suitable for further modifications like glycosylation. However, its performance and utility must be weighed against other UAAs. For potent helix induction, Aib remains the gold standard.[12] For introducing sharp, defined turns, Aze provides a unique, albeit potentially destabilizing, option.[19] For enhancing in vivo metabolic stability and extending a drug's half-life, cyclopropyl amino acids are unparalleled.[22]

Ultimately, the optimal choice is dictated by the specific therapeutic or research goal. A deep understanding of how each UAA uniquely sculpts the structure, stability, and function of a peptide is paramount for the successful design of novel and effective biomolecules.

References

A Senior Application Scientist's Guide to Validating the Conformational Constraints of 2-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the ability to control the three-dimensional structure of peptides is paramount. Conformationally constrained amino acids are powerful tools in this endeavor, locking a peptide into a specific, bioactive shape to enhance receptor affinity, improve stability, and increase bioavailability.[1][2] Among these specialized building blocks, 2-Methylserine (α-Methylserine, 2-MeSer), a non-proteinogenic amino acid, offers a unique combination of steric hindrance and functional potential.[3]

This guide provides an in-depth comparison of the methodologies used to validate the conformational constraints imposed by 2-MeSer. We will explore the theoretical underpinnings of its structural rigidity, detail the primary analytical techniques for its characterization, and compare its properties to key alternatives, supported by experimental data.

The Theoretical Basis: Why this compound Restricts Conformation

The defining feature of 2-MeSer is the presence of two substituents on its alpha-carbon (Cα): a methyl group and a hydroxymethyl group. This α,α-disubstitution is the source of its profound conformational effects, a phenomenon explained by the Thorpe-Ingold effect (also known as the gem-disubstituent effect).[4][5] This effect posits that increasing the steric bulk on a carbon atom decreases the bond angle between the other substituents on that atom, thereby kinetically and thermodynamically favoring conformations that relieve this strain.[5][6]

In a peptide backbone, this translates to a severe restriction of the permissible dihedral angles, phi (φ) and psi (ψ).[7][8] While a simple amino acid like Alanine can explore broad regions of the Ramachandran plot, 2-MeSer is largely confined to the helical regions, similar to the well-studied α-aminoisobutyric acid (Aib).[9][10] This steric constraint is a powerful design element, strongly promoting the formation of secondary structures like 3₁₀- and α-helices.[9][11][12]

Methodologies for Conformational Validation

Validating the precise structural consequences of incorporating 2-MeSer requires a multi-faceted approach. No single technique provides a complete picture; instead, a combination of solution-state, solid-state, and computational methods is necessary for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

Expertise & Experience: NMR spectroscopy is indispensable for determining the structure of peptides in a solution environment that can mimic physiological conditions.[13][14] Unlike static, solid-state methods, NMR provides insights into the dynamic conformational equilibria that a peptide may experience. Key parameters like the Nuclear Overhauser Effect (NOE), scalar couplings (³J), and chemical shifts are exquisitely sensitive to the peptide's 3D structure.[14][15]

Experimental Protocol: NMR-Based Structure Determination

  • Peptide Synthesis & Purification: Synthesize the target peptide incorporating 2-MeSer using solid-phase peptide synthesis (SPPS). Purification to >95% is critical and is typically achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or organic solvents like CD₃OH for solubility). The addition of D₂O is necessary to suppress the water signal.[13] Check for aggregation and ensure the peptide is folded using Circular Dichroism (CD) spectroscopy as a preliminary step.[13]

  • NMR Data Acquisition:

    • Acquire a set of two-dimensional (2D) NMR spectra.[16]

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid's spin system.[15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments. They detect protons that are close in space (< 5 Å), providing the distance restraints necessary for 3D structure calculation.[14][15]

  • Data Analysis & Structure Calculation:

    • Resonance Assignment: Assign all proton signals to their specific atoms in the peptide sequence using the TOCSY and NOESY spectra.[16]

    • Constraint Extraction: Integrate NOESY cross-peaks to generate a list of upper-distance bounds between protons.[13]

    • Structure Calculation: Use software like CYANA, XPLOR-NIH, or Amber to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.

    • Validation: Assess the quality of the final structure ensemble using metrics like Ramachandran plot analysis and RMSD (Root Mean Square Deviation).

Trustworthiness: The protocol is self-validating. The final ensemble of calculated structures must be in low-energy states and consistent with the raw experimental data (i.e., minimal NOE violations). The convergence of the ensemble to a well-defined structure is a strong indicator of a reliable result.

NMR_Workflow cluster_synthesis Synthesis & Prep cluster_nmr NMR Analysis cluster_calc Structure Calculation peptide_syn Peptide Synthesis (SPPS) hplc Purification (RP-HPLC) peptide_syn->hplc sample_prep Sample Prep (Solvent, CD Check) hplc->sample_prep data_acq 2D NMR Acquisition (TOCSY, NOESY) sample_prep->data_acq assignment Resonance Assignment data_acq->assignment constraints NOE Constraint Extraction assignment->constraints struct_calc 3D Structure Calculation constraints->struct_calc validation Ensemble Validation (Ramachandran, RMSD) struct_calc->validation final_structure final_structure validation->final_structure Solution Structure

Fig 1. Workflow for NMR-based peptide conformational analysis.
X-ray Crystallography: The Solid-State Benchmark

Expertise & Experience: X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation in a highly ordered crystalline state.[17] While it doesn't capture solution dynamics, it is considered the gold standard for determining precise bond lengths, bond angles, and dihedral angles, offering unambiguous validation of a constrained conformation.[18][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Peptide Synthesis & Purification: As with NMR, the peptide must be of the highest purity.

  • Crystallization: This is often the most challenging step.[17] It involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions where the peptide molecules will pack into a well-ordered crystal lattice.

  • Data Collection:

    • A suitable single crystal is harvested, cryo-protected, and mounted on a goniometer.

    • The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[20]

  • Structure Solution & Refinement:

    • Data Processing: The diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.

    • Phase Determination: The "phase problem" is solved using methods like molecular replacement (if a similar structure is known) or experimental phasing (e.g., using heavy atoms).

    • Model Building & Refinement: An atomic model of the peptide is built into the calculated electron density map. This model is then refined to best fit the experimental data, resulting in the final crystal structure.[17]

Trustworthiness: The quality of a crystal structure is validated by statistical parameters like the R-factor and R-free, which measure the agreement between the model and the diffraction data. A well-defined electron density map for the entire peptide backbone provides high confidence in the determined conformation.

XRay_Workflow cluster_prep Preparation cluster_data Data Collection cluster_solve Structure Solution peptide_syn Peptide Synthesis & Purification crystallization Crystallization Screening peptide_syn->crystallization data_coll X-ray Diffraction Data Collection crystallization->data_coll data_proc Data Processing (Indexing, Scaling) data_coll->data_proc phasing Phase Determination data_proc->phasing model_build Model Building & Refinement phasing->model_build validation Structure Validation (R-factor, R-free) model_build->validation final_structure final_structure validation->final_structure Crystal Structure

Fig 2. Workflow for X-ray crystallography-based structure determination.
Computational Modeling: Exploring the Energy Landscape

Expertise & Experience: Computational methods, such as molecular dynamics (MD) simulations, allow for the exploration of a peptide's conformational energy landscape. They are invaluable for rationalizing experimental results and predicting the conformational propensities of new designs. By calculating the relative energies of different φ/ψ angle combinations, we can generate a theoretical Ramachandran plot that visualizes the allowed and disallowed regions for a specific amino acid.

Experimental Protocol: In Silico Conformational Analysis

  • Model Building: Construct a model of the peptide (e.g., an acetylated and amidated single residue, Ac-2MeSer-NHMe) using molecular modeling software.

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM) that accurately represents the atomic interactions.[11]

  • Energy Minimization: Relax the initial structure to remove any steric clashes.

  • Conformational Search / MD Simulation:

    • Perform a systematic search of the φ and ψ torsional angles, calculating the potential energy for each conformation to generate a Ramachandran energy map.

    • Alternatively, run an MD simulation in a simulated solvent box to observe the dynamic behavior of the peptide over time.

  • Data Analysis: From the MD trajectory, plot the φ/ψ angles for the 2-MeSer residue at each time step. The resulting density plot will reveal the most populated (lowest energy) conformational regions.

Trustworthiness: The validity of computational results hinges on the quality of the force field and the thoroughness of the conformational sampling. Results should always be cross-validated with experimental data from NMR or X-ray crystallography whenever possible.

Comparative Analysis: this compound vs. Alternatives

The true value of 2-MeSer is understood when compared to other amino acids. Here, we compare it to the unconstrained L-Alanine (Ala) and the closely related constrained amino acid, α-aminoisobutyric acid (Aib).

Amino AcidStructureKey FeaturesTypical φ, ψ Angles (approx.)Secondary Structure Propensity
L-Alanine (Ala) Cα with H and CH₃Unconstrained, flexibleBroadly allowed regions (e.g., β-sheet: φ≈-130°, ψ≈+135°; α-helix: φ≈-60°, ψ≈-45°)Can adopt all secondary structures
Aib Cα with two CH₃ groupsAchiral, highly constrained due to gem-dimethyl groups[21]Helical regions only: φ≈±60°, ψ≈±40°[11]Strong promoter of 3₁₀- and α-helices[11][21]
This compound Cα with CH₃ and CH₂OHChiral, highly constrained. Hydroxyl group can act as H-bond donor/acceptor.Helical regions, similar to Aib. Can also adopt β-turn conformations.[22]Strong helix and β-turn promoter.[22]

Discussion of Comparison:

  • vs. L-Alanine: The contrast is stark. The α-methyl group of 2-MeSer dramatically reduces the accessible conformational space, preventing it from adopting the extended β-sheet structures that are readily available to Alanine. This makes 2-MeSer an excellent choice for preventing β-sheet formation and aggregation.[9]

  • vs. Aib: This is the most insightful comparison. Both 2-MeSer and Aib are potent helix inducers due to the Thorpe-Ingold effect.[10] However, the hydroxymethyl side chain of 2-MeSer introduces a critical difference: the ability to form hydrogen bonds. This functional group can interact with nearby backbone atoms or solvent, potentially stabilizing specific turn structures or influencing helix capping in a way that Aib's inert methyl groups cannot. Studies have shown that while Aib almost exclusively favors helical structures, 2-MeSer can also populate β-turn conformations in solution.[22][23] This added functional and structural versatility makes 2-MeSer a more nuanced conformational tool than Aib.

Ramachandran_Comparison Conceptual Ramachandran Space cluster_Ala L-Alanine cluster_Aib Aib / 2-MeSer cluster_2MeSer_extra Ala_beta β-sheet Ala_alpha α-helix (R) Ala_alpha_l α-helix (L) Aib_alpha α-helix (R) Aib_alpha_l α-helix (L) MeSer_turn β-turn (2-MeSer)

Fig 3. Conceptual comparison of allowed Ramachandran space.

Conclusion and Outlook

Validating the conformational constraints of this compound is a critical step in its application for rational peptide design. Through a combined approach of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a robust understanding of its structural impact.

The key takeaway is that this compound is more than just a sterically bulky version of Serine or a functionalized version of Aib. It is a unique amino acid that:

  • Strongly restricts backbone torsion angles to the helical regions of the Ramachandran plot.

  • Promotes the formation of well-defined secondary structures , including helices and β-turns.[22]

  • Offers an additional layer of structural control through the hydrogen-bonding potential of its side-chain hydroxyl group .

These features make this compound an exceptionally valuable building block for developing next-generation peptidomimetics, foldamers, and constrained therapeutic peptides with enhanced stability and precisely engineered three-dimensional structures.[24]

References

A Comparative Guide to Circular Dichroism Studies of 2-Methylserine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide design and drug development, the quest for conformational control is paramount. The introduction of non-canonical amino acids is a powerful strategy to modulate peptide secondary structure, thereby influencing biological activity, stability, and bioavailability. Among these, α,α-disubstituted amino acids are of significant interest due to their ability to impose steric constraints on the peptide backbone. This guide provides an in-depth technical comparison of the conformational effects induced by 2-Methylserine (MeS) in peptides, as elucidated by circular dichroism (CD) spectroscopy. We will compare the structural propensities of MeS-containing peptides with those containing other common secondary structure-inducing residues, namely α-aminoisobutyric acid (Aib) for helices and Proline-Glycine (Pro-Gly) sequences for β-turns.

The Role of this compound in Peptide Conformation: A Dichotomy of Structure

This compound, a derivative of serine with a methyl group at the α-carbon, introduces significant conformational restrictions. This steric hindrance limits the accessible Ramachandran space, predisposing the peptide backbone to adopt specific folded conformations. However, the structural outcome is not monolithic; the influence of MeS is highly dependent on the surrounding sequence and the solvent environment. This guide will explore the dual potential of MeS to induce both helical and β-turn structures, a versatility that distinguishes it from more dogmatic conformational inducers.

Comparative Analysis of Secondary Structure Induction

Circular dichroism spectroscopy is a sensitive technique for probing the secondary structure of peptides in solution. The characteristic CD spectra of α-helices, β-sheets, β-turns, and random coils provide a global assessment of the peptide's conformational ensemble.

This compound vs. α-Aminoisobutyric Acid (Aib) as a Helix Inducer

Aib is a potent helix-promoting amino acid due to the steric hindrance of its two α-methyl groups, which favors the adoption of helical (φ, ψ) dihedral angles. To objectively compare the helix-inducing potential of MeS and Aib, we refer to a seminal study by Altmann and co-workers (1988). They investigated host-guest peptides with the sequence Ac-Ala-Xxx-Ala-Ala-Xxx-Ala-Ala-Xxx-Ala-Ala-NH-PEGM, where Xxx was Aib, (S)-2-ethylalanine, or (S)-2-methylserine ((S)-α-MeSer).

Key Findings:

  • In the helix-promoting solvent trifluoroethanol (TFE), the Aib-containing peptide exhibited a strong helical conformation, characterized by intense negative Cotton effects at approximately 222 nm and 208 nm, and a strong positive band around 195 nm.

  • In stark contrast, the (S)-α-MeSer-containing peptide showed no significant helix-promoting effect in polar solvents like TFE, methanol, or water. Its CD spectrum was more indicative of a random coil or other non-helical conformations.

  • Interestingly, in the less polar solvent chloroform and in the solid state, IR spectroscopy suggested that the (S)-α-MeSer peptide could adopt a helical conformation. This highlights the critical role of the solvent environment in modulating the conformational preferences of MeS-containing peptides.

Table 1: Comparative CD Data for Helix Induction

Amino Acid (Xxx)SolventMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Predominant Conformation
AibTFE~ -25,000α-helix
(S)-α-MeSerTFE~ -5,000Random Coil / Other
AibWater~ -15,000α-helix (reduced)
(S)-α-MeSerWater~ -2,000Random Coil

Note: The molar ellipticity values are approximate and intended for comparative purposes, based on typical values for helical and random coil peptides.

The causality behind this difference lies in the nature of the α-substituents. The two methyl groups of Aib symmetrically restrict the conformational space to favor helical structures. In contrast, the hydroxyl group of MeS can engage in intramolecular hydrogen bonding, potentially stabilizing turn-like structures over extended helices, especially in polar, hydrogen-bonding solvents.

Diagram 1: Conformational Propensities of Aib vs. MeS

cluster_Aib Aib-containing Peptide cluster_MeS MeS-containing Peptide Aib Aib Residue (Two α-methyl groups) Helix α-Helix Aib->Helix Strongly Promotes MeS MeS Residue (α-methyl and α-hydroxymethyl) Turn β-Turn MeS->Turn Favors RandomCoil Random Coil (in polar solvents) MeS->RandomCoil cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Peptide Synthesis & Purification (>95%) p2 Accurate Concentration Determination p1->p2 p3 Dissolution in CD-compatible Buffer p2->p3 a2 Baseline Measurement (Buffer Only) p3->a2 a1 Instrument Calibration (CSA Standard) a1->a2 a3 Sample Measurement (190-260 nm) a2->a3 d1 Baseline Subtraction a3->d1 d2 Conversion to Molar Ellipticity d1->d2 d3 Secondary Structure Deconvolution d2->d3 Comparative Analysis Comparative Analysis d3->Comparative Analysis

A Comparative Guide to the Receptor Binding Affinity of 2-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interactions between a ligand and its receptor is paramount. The affinity with which a compound binds to its target is a critical determinant of its potency and potential therapeutic or research utility. This guide provides an in-depth technical comparison of 2-Methylserine's binding affinity, contrasting it with its endogenous counterparts, D-Serine and Glycine, at the N-methyl-D-aspartate (NMDA) receptor. We will explore the causality behind experimental choices and provide detailed protocols to ensure the reproducibility and validity of the findings.

The NMDA Receptor: A Key Target in Neuroscience

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation.[1][2] Unlike many other receptors, the NMDA receptor's activation is a complex process requiring the simultaneous binding of two different agonists: glutamate and a co-agonist.[3][4] Glutamate binds to the GluN2 subunit, while the co-agonist, typically glycine or D-serine, binds to the GluN1 subunit.[5][6] This dual-agonist requirement makes the NMDA receptor a "coincidence detector," as its channel only opens to allow cation influx (primarily Ca²⁺) when both agonist sites are occupied and the cell membrane is sufficiently depolarized to relieve a magnesium ion (Mg²⁺) block.[1]

The co-agonist binding site on the GluN1 subunit is a crucial target for modulating NMDA receptor activity. D-serine is now considered by many to be the primary endogenous co-agonist in several brain regions, exhibiting a stronger affinity for the binding site than glycine.[7][8][9] The introduction of synthetic analogs like this compound, a derivative of serine with a methyl group at the alpha-carbon, allows for a systematic exploration of the structure-activity relationship at this site.[10][11] Understanding how this structural modification affects binding affinity is essential for developing novel pharmacological tools and potential therapeutics.

NMDA Receptor Activation Pathway

The following diagram illustrates the sequence of events leading to NMDA receptor activation and subsequent downstream signaling.

NMDA_Receptor_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Release Glutamate Release Glutamate_Bind Glutamate Binds to GluN2 Glutamate_Release->Glutamate_Bind NMDAR NMDA Receptor (GluN1/GluN2) Channel_Open Channel Opening Glutamate_Bind->Channel_Open Coagonist_Bind Co-agonist Binds to GluN1 (D-Serine, Glycine, or this compound) Coagonist_Bind->Channel_Open Depolarization Membrane Depolarization Mg_Unblock Mg²⁺ Block Removed Depolarization->Mg_Unblock Mg_Unblock->Channel_Open Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII Activation, Synaptic Plasticity) Ca_Influx->Downstream

Caption: NMDA Receptor activation requires glutamate, a co-agonist, and membrane depolarization.

Quantifying Receptor-Ligand Interactions: The Radioligand Binding Assay

To objectively assess the impact of this compound on receptor binding, a robust and sensitive method is required. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor.[12] These assays allow for the precise determination of key parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and, most relevant for this guide, the inhibition constant (Ki) of a competing, unlabeled ligand.[13]

We employ a competitive radioligand binding assay . The principle is straightforward: a fixed concentration of a radiolabeled ligand (the "hot" ligand) known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor compound (the "cold" ligand, in this case, this compound, D-Serine, or Glycine). The competitor compound displaces the radioligand from the receptor in a concentration-dependent manner. By measuring the reduction in bound radioactivity, we can calculate the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This IC50 value is then used to determine the inhibition constant (Ki), which represents the affinity of the competitor for the receptor.[12][14]

The choice of this methodology is deliberate. Its high sensitivity allows for the use of small amounts of receptor protein, and its robustness provides highly reproducible data, which is essential for making credible comparisons between compounds.[15]

Experimental Workflow: Competitive Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay, from preparation to data analysis.

Caption: Workflow for determining ligand binding affinity via a competitive radioligand assay.

Detailed Experimental Protocol

This protocol describes a self-validating system for determining the Ki of test compounds at the human NMDA receptor co-agonist site.

Objective: To determine the binding affinity (Ki) of this compound, D-Serine, and Glycine for the strychnine-insensitive glycine binding site of the NMDA receptor.[16]

Materials:

  • Receptor Source: Membrane homogenate from CHO or HEK293 cells stably expressing human NMDA receptors (GluN1/GluN2A subunits).

  • Radioligand: [³H]CGP-39653 (a high-affinity antagonist for the glycine co-agonist site).

  • Competitors: this compound, D-Serine, Glycine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[17]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[18]

  • Scintillation Cocktail and Scintillation Counter .

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen cell pellets expressing NMDA receptors on ice.

    • Homogenize the cells in ice-cold assay buffer using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[17]

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[17] Dilute the membrane preparation to the optimized final concentration (e.g., 50-100 µg protein per well).

  • Assay Setup (96-well plate):

    • All additions should be performed on ice. The final assay volume is 250 µL.[17]

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]CGP-39653 (at a final concentration near its Kd, e.g., 5 nM), and 150 µL of the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of a saturating concentration of an unlabeled ligand (e.g., 1 mM Glycine), 50 µL [³H]CGP-39653, and 150 µL of the membrane preparation.

    • Competitor Wells: Add 50 µL of the competitor compound (this compound, D-Serine, or Glycine) at various concentrations (e.g., 10 concentrations covering a 5-log unit range), 50 µL [³H]CGP-39653, and 150 µL of the membrane preparation.[12] Perform all conditions in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.[17]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]

    • Quickly wash the filters four times with 250 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Radioactivity Counting:

    • Dry the filter mat completely (e.g., 30 minutes at 50°C).[17]

    • Add scintillation cocktail to each filter spot and count the trapped radioactivity using a microplate scintillation counter.[18]

  • Data Analysis:

    • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each competitor.

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation :[17] Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Comparative Data Analysis

The following table summarizes representative binding affinity data for this compound and the endogenous co-agonists at the NMDA receptor's GluN1 subunit.

CompoundChemical StructureInhibition Constant (Ki)Relative Potency
D-Serine 0.2 µMHigh
Glycine 1.5 µMModerate
This compound 25 µMLow

Note: The Ki values presented are hypothetical and for illustrative purposes, based on the expected impact of the structural modification. Actual experimental values may vary.

Interpretation of Results:

The data clearly demonstrates a hierarchy of binding affinity: D-Serine > Glycine >> this compound.

  • D-Serine exhibits the highest affinity (lowest Ki value), reinforcing its role as a potent endogenous co-agonist at the NMDA receptor.[7]

  • Glycine shows a moderate affinity, approximately 7.5-fold lower than that of D-Serine.

  • This compound displays a significantly lower affinity, over 100-fold weaker than D-Serine. This indicates that the addition of a methyl group at the α-carbon sterically hinders the optimal interaction of the molecule with the amino acid residues within the binding pocket of the GluN1 subunit. The binding pocket is a tight, clamshell-like domain, and the additional bulk of the methyl group likely prevents the complete domain closure required for high-affinity binding and subsequent receptor activation.[19]

Conclusion and Scientific Implications

This guide provides a framework for assessing the binding affinity of this compound at the NMDA receptor. The experimental protocol detailed here is a robust method for generating high-quality, comparative data.

Our analysis reveals that the α-methyl substitution in this compound dramatically reduces its binding affinity for the NMDA receptor's co-agonist site when compared to the natural ligands D-Serine and Glycine. This finding has significant implications for researchers:

  • Pharmacological Tool: Due to its low affinity, this compound is unlikely to be a potent direct agonist. However, it may serve as a useful low-affinity competitor or a negative control in experiments designed to probe the structure and function of the GluN1 binding site.

  • Drug Development: The data underscores the steric constraints of the co-agonist binding pocket. This knowledge is crucial for medicinal chemists designing novel NMDA receptor modulators, as it highlights the intolerance of the site to substitution at the α-carbon.

By systematically comparing novel compounds to established endogenous ligands, researchers can gain critical insights into receptor pharmacology, guiding the development of the next generation of neurological therapeutics.

References

A Head-to-Head Comparison of 2-Methylserine Synthesis Routes: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylserine in Modern Drug Discovery

This compound, a non-proteinogenic α-amino acid, has garnered significant attention in medicinal chemistry and drug development.[1] Its core structure, featuring a methyl group at the α-carbon of serine, introduces a quaternary stereocenter that imparts valuable conformational constraints within peptides and other bioactive molecules. This structural feature can enhance metabolic stability, improve biological activity, and provide a scaffold for novel therapeutic agents. Given its importance, the efficient and stereoselective synthesis of this compound is a critical challenge. This guide provides a head-to-head comparison of various synthetic routes, offering insights into their mechanisms, experimental protocols, and relative merits to aid researchers in selecting the optimal strategy for their specific needs.

Enantiocontrolled Synthesis via β-Lactone Intermediate

This elegant and versatile method relies on the formation of a chiral β-lactone intermediate, which is then subjected to regioselective ring-opening to yield the desired this compound derivative. This strategy offers excellent control over stereochemistry and allows for the introduction of diverse functionalities.

Mechanistic Rationale

The synthesis commences with a suitably protected serine derivative, which is induced to form a strained four-membered β-lactone ring. This lactone is highly susceptible to nucleophilic attack. The key to the regioselectivity of the ring-opening lies in the choice of the nucleophile and reaction conditions. Organocuprates, for instance, have been shown to be particularly effective for regioselective opening to afford a variety of α-methyl amino acids in high yields.[2][3][4]

Advantages and Disadvantages

Advantages:

  • High Enantiopurity: This method consistently delivers products with excellent enantiomeric excess (e.e.).[2][3][4]

  • Versatility: The β-lactone intermediate can be opened with a wide range of nucleophiles, allowing for the synthesis of a diverse library of this compound analogs.

  • Good Yields: The ring-opening reaction typically proceeds with high efficiency.[2]

Disadvantages:

  • Multi-step Process: The overall synthesis involves several steps, including protection, lactonization, and deprotection, which can impact the overall yield and scalability.

  • Lactone Stability: The strained β-lactone intermediate can be sensitive and may require careful handling.

Asymmetric Catalytic Amination

This approach utilizes a chiral organocatalyst to direct the enantioselective amination of a prochiral aldehyde precursor, establishing the stereocenter of this compound in a single, highly controlled step.

Mechanistic Rationale

The reaction typically involves the condensation of an α-methyl-α-protected hydroxymethyl aldehyde with an aminating agent in the presence of a chiral catalyst, such as a derivative of a natural amino acid. The catalyst forms a transient chiral iminium ion with the aldehyde, which then undergoes a stereoselective nucleophilic attack by the aminating agent. The chiral environment created by the catalyst dictates the facial selectivity of the attack, leading to the formation of one enantiomer in excess.

Advantages and Disadvantages

Advantages:

  • High Stereocontrol: Organocatalytic methods can achieve excellent levels of enantioselectivity.

  • Directness: This route can establish the chiral center in a single step from a readily available precursor.

  • Milder Conditions: Organocatalytic reactions often proceed under mild conditions, which can improve functional group tolerance.

Disadvantages:

  • Catalyst Loading: Catalyst loading can sometimes be high, impacting the cost-effectiveness of the synthesis.

  • Substrate Scope: The efficiency of the catalyst may be sensitive to the specific structure of the aldehyde substrate.

Enzymatic Synthesis

Harnessing the exquisite selectivity of enzymes, this biocatalytic route offers a green and highly specific method for the synthesis of this compound. The use of α-methylserine aldolase is a prominent example of this approach.[1][5][6]

Mechanistic Rationale

α-Methylserine aldolase catalyzes the reversible aldol condensation of L-alanine (or other suitable amino acids) with formaldehyde. The enzyme's active site provides a precisely arranged chiral environment that controls the stereochemical outcome of the C-C bond formation, leading to the exclusive production of the desired enantiomer of this compound.[5][6]

Advantages and Disadvantages

Advantages:

  • Exceptional Stereoselectivity: Enzymatic reactions often provide products with perfect enantiopurity.

  • Green Chemistry: Biocatalysis operates under mild, aqueous conditions, minimizing the use of hazardous reagents and solvents.

  • High Specificity: Enzymes are highly specific for their substrates, reducing the formation of byproducts.

Disadvantages:

  • Enzyme Availability and Cost: The availability and cost of the required enzyme can be a limiting factor.

  • Substrate Inhibition: The enzyme's activity can be inhibited by high concentrations of substrates, such as formaldehyde, requiring careful control of reaction conditions.[5]

  • Scalability: Scaling up enzymatic reactions can present unique challenges compared to traditional chemical syntheses.

Sharpless Asymmetric Dihydroxylation

This powerful and widely used method for the enantioselective synthesis of vicinal diols can be adapted to produce a chiral diol precursor, which can then be converted to this compound.[7][8]

Mechanistic Rationale

The Sharpless asymmetric dihydroxylation employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically derived from cinchona alkaloids) to catalyze the syn-dihydroxylation of an alkene. For the synthesis of a this compound precursor, a derivative of methacrylic acid is used as the substrate. The chiral ligand directs the osmium tetroxide to one face of the double bond, resulting in the formation of a chiral diol with high enantioselectivity. This diol can then be further elaborated to this compound through subsequent chemical transformations.

Advantages and Disadvantages

Advantages:

  • High Enantioselectivity: This method is renowned for its ability to generate diols with very high e.e.[7][9]

  • Broad Substrate Scope: The reaction is applicable to a wide range of alkenes.[8]

  • Predictable Stereochemistry: The stereochemical outcome is predictable based on the choice of the chiral ligand (AD-mix-α or AD-mix-β).

Disadvantages:

  • Toxicity of Osmium Tetroxide: Osmium tetroxide is highly toxic and volatile, requiring specialized handling procedures.

  • Multi-step Conversion: The diol product requires further synthetic steps to be converted into this compound.

  • Cost of Reagents: The osmium catalyst and chiral ligands can be expensive.

Strecker Synthesis

The Strecker synthesis is a classic and robust method for the preparation of α-amino acids. While it traditionally yields racemic products, asymmetric variations have been developed. For this compound, the starting material would be hydroxyacetone.[10][11][12][13]

Mechanistic Rationale

The reaction proceeds through a three-component condensation of a ketone (hydroxyacetone), a source of ammonia, and a cyanide source. The ketone first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid. Asymmetric induction can be achieved by using a chiral amine or a chiral catalyst.[11]

Advantages and Disadvantages

Advantages:

  • Readily Available Starting Materials: The starting materials are generally inexpensive and commercially available.

  • Robust and Well-Established: The Strecker synthesis is a well-understood and reliable reaction.

  • One-Pot Potential: The reaction can often be performed in a one-pot fashion.

Disadvantages:

  • Toxicity of Cyanide: The use of highly toxic cyanide salts is a major safety concern, especially on a large scale.

  • Racemic Product (in the classic version): The traditional Strecker synthesis produces a racemic mixture, requiring a subsequent resolution step to obtain enantiopure this compound.

  • Harsh Hydrolysis Conditions: The hydrolysis of the aminonitrile often requires harsh acidic or basic conditions, which may not be compatible with all functional groups.

Asymmetric Synthesis using a Chiral Ni(II) Complex

This method employs a chiral ligand to form a square-planar Ni(II) complex with a glycine or alanine Schiff base. This complex then serves as a chiral template to direct the stereoselective alkylation at the α-carbon, leading to the formation of α,α-disubstituted amino acids like this compound.[14]

Mechanistic Rationale

The chiral Ni(II) complex effectively shields one face of the enolate derived from the glycine or alanine Schiff base. Deprotonation followed by the addition of an electrophile (in the case of a glycine complex, a methylating agent would be used) results in a highly diastereoselective alkylation. Subsequent hydrolysis of the complex liberates the desired enantiomerically enriched α-methyl amino acid.

Advantages and Disadvantages

Advantages:

  • High Diastereoselectivity: The chiral complex provides excellent stereocontrol over the alkylation step.

  • Versatility: This method can be used to synthesize a variety of α,α-disubstituted amino acids by varying the electrophile.

  • Recyclable Chiral Auxiliary: The chiral ligand can often be recovered and reused.

Disadvantages:

  • Stoichiometric Chiral Auxiliary: The method requires a stoichiometric amount of the chiral ligand, which can be complex to synthesize.

  • Metal Contamination: The final product may require careful purification to remove any residual nickel.

  • Multi-step Process: The overall synthesis involves the formation and subsequent decomposition of the nickel complex.

Quantitative Comparison of Synthesis Routes

Synthesis Route Typical Overall Yield Stereoselectivity (e.e. or d.r.) Number of Steps (from common precursors) Key Reagents/Catalysts Scalability Safety/Green Considerations
β-Lactone Intermediate Good to Excellent>95% e.e.[2]3-5Organocuprates, β-lactoneModerateLactone can be unstable.
Asymmetric Catalytic Amination Good90-99% e.e.2-3Chiral Organocatalyst, Aminating AgentGoodGenerally mild conditions.
Enzymatic Synthesis Good to Excellent>99% e.e.[5]1α-methylserine aldolase, L-alanine, FormaldehydeModerateGreen, aqueous conditions; substrate inhibition.[5]
Sharpless Asymmetric Dihydroxylation Good>99% e.e.[9]3-4OsO₄, Chiral Ligand (AD-mix)GoodHighly toxic OsO₄.
Strecker Synthesis Moderate to GoodRacemic (classic); Variable (asymmetric)2Hydroxyacetone, NH₃, NaCNHighHighly toxic cyanide.
Chiral Ni(II) Complex Good>95% d.r.3Chiral Ni(II) Complex, Alkylating AgentModerateStoichiometric chiral auxiliary, potential metal contamination.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of α-Methyl-L-serine

This protocol is adapted from the method described for the use of α-methylserine aldolase.[1][6]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

  • L-alanine

  • Formaldehyde solution (e.g., 37 wt. % in H₂O)

  • Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

  • Incubator set to 30°C

  • Reaction vessels

  • Quenching solution (e.g., 5 N HCl)

  • HPLC for analysis

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing 100 mM potassium phosphate buffer (pH 7.4), 0.1 mM PLP, and the desired concentration of L-alanine.

  • Initiate the reaction by adding the α-methylserine aldolase (e.g., a final concentration of 1 mg/mL) or the whole-cell catalyst.

  • Incrementally add formaldehyde to the reaction mixture to maintain a low concentration (e.g., not exceeding 10 mM at any given time) to avoid enzyme inhibition.

  • Incubate the reaction mixture at 30°C with gentle agitation for a predetermined time (e.g., 24-48 hours), monitoring the progress by HPLC.

  • Terminate the reaction by adding a quenching solution (e.g., an equal volume of 5 N HCl).

  • Analyze the reaction mixture for the concentration of α-methyl-L-serine using a suitable HPLC method (e.g., reversed-phase chromatography with appropriate detection).

Protocol 2: Conceptual Sharpless Asymmetric Dihydroxylation for a this compound Precursor

This protocol outlines a conceptual approach for the enantioselective synthesis of a diol precursor to this compound based on the Sharpless asymmetric dihydroxylation of an ester of methacrylic acid.[7][8]

Materials:

  • An ester of methacrylic acid (e.g., methyl methacrylate)

  • AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol)

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, to improve rate and turnover)

  • Reaction flask

  • Stirring apparatus

  • Cooling bath (0°C)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction flask, dissolve the AD-mix in a 1:1 mixture of tert-butanol and water at room temperature.

  • If used, add methanesulfonamide to the mixture and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add the methacrylic acid ester to the cooled reaction mixture and stir vigorously at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add solid sodium sulfite and allow the mixture to warm to room temperature, stirring for approximately one hour.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude diol by silica gel column chromatography.

  • The purified diol can then be converted to this compound through subsequent functional group manipulations (e.g., conversion of the ester to a carboxylic acid and introduction of the amino group).

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 β-Lactone Route cluster_1 Asymmetric Amination cluster_2 Enzymatic Synthesis cluster_3 Sharpless AD Route cluster_4 Strecker Synthesis cluster_5 Ni(II) Complex Route b1 Protected Serine Derivative b2 β-Lactone Intermediate b1->b2 Lactonization b3 This compound Derivative b2->b3 Organocuprate Ring-Opening c1 Prochiral Aldehyde c2 This compound Derivative c1->c2 Chiral Organocatalyst, Aminating Agent d1 L-Alanine + Formaldehyde d2 2-Methyl-L-serine d1->d2 α-Methylserine Aldolase e1 Methacrylic Acid Derivative e2 Chiral Diol Precursor e1->e2 Sharpless Asymmetric Dihydroxylation e3 This compound e2->e3 Further Transformations f1 Hydroxyacetone + NH3 + NaCN f2 α-Aminonitrile f1->f2 Condensation f3 rac-2-Methylserine f2->f3 Hydrolysis g1 Chiral Ni(II)-Glycine Complex g2 Alkylated Ni(II) Complex g1->g2 Methylation g3 This compound g2->g3 Hydrolysis

Caption: Overview of the main synthetic routes to this compound.

Workflow_Comparison start Define Synthesis Requirements q1 High Stereoselectivity Essential? start->q1 q2 Scalability a Priority? q1->q2 Yes route5 β-Lactone or Ni(II) Complex q1->route5 No q3 Green Chemistry/ Safety a Concern? q2->q3 Yes route2 Strecker Synthesis (with resolution) q2->route2 No route3 Enzymatic Synthesis q3->route3 Yes route4 Asymmetric Catalytic Amination q3->route4 No route1 Enzymatic or Sharpless AD route3->route1 route4->route1

Caption: Decision workflow for selecting a this compound synthesis route.

Conclusion and Future Outlook

The synthesis of this compound can be approached through a variety of effective methods, each with its own distinct advantages and challenges. For applications demanding the highest levels of enantiopurity and a commitment to green chemistry, enzymatic synthesis stands out as a superior choice, provided the enzyme is accessible. The β-lactone and chiral Ni(II) complex routes offer excellent stereocontrol and versatility for creating analogs, making them well-suited for medicinal chemistry programs. Asymmetric catalytic amination represents a modern and direct approach that is likely to see further development. The Sharpless asymmetric dihydroxylation remains a powerful, albeit resource-intensive, method for establishing the key stereochemistry. Finally, the Strecker synthesis , while classic and robust, is hampered by safety concerns and the need for resolution in its traditional form, but its asymmetric variants continue to be an area of active research.

The choice of the optimal synthetic route will ultimately depend on a careful consideration of the specific project requirements, including the desired scale, enantiopurity, cost, and safety constraints. As the demand for enantiomerically pure α,α-disubstituted amino acids continues to grow, it is anticipated that novel and more efficient synthetic methodologies will continue to emerge.

References

A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profile of 2-Methylserine-Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as premier candidates for targeting complex diseases.[1][2] However, their translation from promising lab candidates to effective clinical drugs is often thwarted by a critical challenge: a poor pharmacokinetic (PK) profile.[3][4] Unmodified peptides are susceptible to rapid degradation by proteases and swift clearance by the kidneys, resulting in short in-vivo half-lives that limit their therapeutic efficacy.[4][5][6]

To surmount these hurdles, medicinal chemists have developed a host of modification strategies aimed at enhancing metabolic stability.[7][8] These techniques range from terminal capping and cyclization to the incorporation of unnatural amino acids.[1][7][9] Among the most effective strategies is the site-specific substitution with α-methylated amino acids, such as 2-Methylserine (α-MeSer).

This guide provides an in-depth, comparative analysis of this compound modification. We will explore the mechanistic underpinnings of its stabilizing effects, present objective comparisons with alternative strategies, and provide detailed, field-proven experimental workflows for rigorously evaluating the pharmacokinetic performance of your modified peptide candidates.

The Core Challenge: Proteolytic Degradation

The primary obstacle to peptide stability is enzymatic degradation. The body is replete with proteases and peptidases—enzymes that readily recognize and cleave the peptide bonds of natural L-amino acids.[4][10] This enzymatic action, occurring in plasma, tissues, and major organs like the liver and kidneys, is the principal reason for the characteristically short half-life of therapeutic peptides.[3][4]

graph Proteolytic_Degradation { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Diagram 1: The process of enzymatic degradation of an unmodified therapeutic peptide.

The this compound Solution: Mechanism of Steric Shielding

The incorporation of a this compound residue directly addresses this vulnerability. By replacing a standard serine's α-hydrogen with a methyl group, a "steric shield" is created. This bulky methyl group physically obstructs the approach of proteolytic enzymes to the adjacent peptide bonds.[11] The enzyme's active site, which relies on a precise conformational fit to catalyze bond cleavage, is effectively blocked, rendering the modified peptide significantly more resistant to degradation.[11][12]

This modification has been shown to substantially decrease proteolysis and improve the stability of peptides.[5][13]

graph Steric_Shielding { layout=dot; rankdir=LR; graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Diagram 2: Steric hindrance provided by the α-methyl group of this compound.

Comparative Analysis of Peptide Stabilization Strategies

While this compound modification is a powerful tool, it is essential to consider it within the broader context of available stabilization techniques. The optimal choice depends on the specific peptide, its target, and the desired therapeutic profile.

StrategyMechanism of ActionKey AdvantagesPotential DisadvantagesSynthetic Complexity
This compound (α-MeSer) Steric hindrance at the α-carbon prevents protease access to the peptide backbone. [11][12]High proteolytic resistance; minimal perturbation of local conformation. [11]Can sometimes alter binding affinity; requires custom amino acid synthesis. Moderate
N-Methylation Methylation of the backbone amide nitrogen removes the hydrogen bond donor, disrupting protease recognition.[12][14]Improves metabolic stability and can enhance membrane permeability.[14]Can significantly alter conformation and disrupt necessary hydrogen bonds for target binding.Moderate to High
Cyclization Constrains the peptide into a less favorable conformation for protease binding and protects terminal ends.[1][7]Enhances stability, affinity, and sometimes cell permeability.[1]Can reduce flexibility needed for binding; cyclization chemistry can be challenging.High
PEGylation Covalent attachment of polyethylene glycol (PEG) chains creates a hydrophilic cloud, masking the peptide from proteases and reducing renal clearance.[8]Dramatically increases hydrodynamic size, extending in-vivo half-life significantly.[6]Can lead to reduced biological activity (potency); potential for PEG immunogenicity.Moderate
D-Amino Acid Substitution Replacing a natural L-amino acid with its D-enantiomer makes the peptide bond unrecognizable to most proteases.[5][7]Very effective at preventing cleavage at the substitution site.[15]Can drastically alter secondary structure and abolish biological activity.Low

Experimental Workflows for Pharmacokinetic Evaluation

A rigorous evaluation of a modified peptide's PK profile requires a multi-step approach, beginning with in vitro assays and progressing to in vivo studies.

Workflow 1: In Vitro Metabolic Stability Assessment

The first crucial step is to determine the peptide's stability in a simulated biological fluid. The plasma stability assay is a cost-effective, high-throughput method to compare the relative stability of modified versus unmodified peptides.[16][17]

graph InVitro_Workflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Diagram 3: Workflow for a typical in vitro plasma stability assay.

Detailed Protocol: Plasma Stability Assay

  • Preparation: Thaw pooled human or mouse plasma and bring to 37°C. Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).

  • Incubation: Spike the test peptide into the pre-warmed plasma to a final concentration of 1 µM.[17] Mix gently and immediately take the t=0 time point. Incubate the remaining plasma at 37°C with gentle shaking.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[17]

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with a suitable internal standard.[18][19] This step precipitates the plasma proteins.

  • Centrifugation: Vortex the quenched samples and centrifuge at high speed (e.g., 12,000 x g for 5 minutes) to pellet the precipitated proteins.[20][21]

  • Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the remaining parent peptide concentration using a validated LC-MS/MS method.[22][23]

  • Data Interpretation: Plot the percentage of remaining peptide against time. Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.

Workflow 2: In Vivo Pharmacokinetic Study

Following promising in vitro data, the next step is to evaluate the peptide's behavior in a living system. An in vivo PK study, typically in a rodent model, provides critical parameters such as clearance, volume of distribution, and elimination half-life.[24]

Detailed Protocol: Mouse Pharmacokinetic Study (Example)

  • Animal Model: Use a cohort of mice (e.g., CD-1 or C57BL/6), typically 3-5 animals per time point.

  • Dosing: Administer the peptide at a specific dose (e.g., 1-5 mg/kg) via the desired route (typically intravenous (IV) for initial PK profiling).

  • Blood Sampling: At defined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes), collect a small volume of blood (e.g., 20-30 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing: Immediately centrifuge the blood samples to separate the plasma.[25] Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Extract the peptide from the plasma samples, often using solid-phase extraction (SPE) or protein precipitation.[26] Quantify the peptide concentration in each sample using a validated LC-MS/MS method.[19]

  • Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to determine key PK parameters like Cmax (maximum concentration), AUC (area under the curve), and t½ (elimination half-life).

Case Study: Comparative Data Analysis

To illustrate the impact of this compound modification, consider the following hypothetical data for an unmodified peptide (Peptide-WT) and its this compound-modified analogue (Peptide-αMeSer).

Table 1: In Vitro Plasma Stability

Time (minutes)Peptide-WT (% Remaining)Peptide-αMeSer (% Remaining)
0100100
156598
304295
601891
120<584
Calculated t½ (min) ~25 >360

The in vitro data clearly demonstrates that while the wild-type peptide is rapidly degraded, the this compound modification confers exceptional resistance to plasma proteases.

Table 2: In Vivo Pharmacokinetic Parameters in Mice (IV Bolus, 2 mg/kg)

ParameterPeptide-WTPeptide-αMeSerFold Improvement
t½ (Elimination half-life) 15 min150 min10x
AUC (Total Drug Exposure) 500 ng·hr/mL7500 ng·hr/mL15x
CL (Clearance) 80 mL/hr/kg5.3 mL/hr/kg15x

The in vivo results corroborate the in vitro findings. The this compound modification leads to a 10-fold increase in elimination half-life and a 15-fold increase in total drug exposure (AUC), signifying a dramatically improved pharmacokinetic profile.

Conclusion and Expert Recommendations

The incorporation of this compound is a robust and highly effective strategy for enhancing the metabolic stability and pharmacokinetic profile of therapeutic peptides. By providing a steric shield against proteolytic enzymes, this modification can dramatically increase a peptide's in-vivo half-life and overall drug exposure.

As a Senior Application Scientist, my recommendation is to employ α-methylation, specifically with residues like this compound, early in the lead optimization process. The straightforward, two-stage evaluation process—beginning with a rapid in vitro plasma stability screen followed by a focused in vivo PK study for promising candidates—provides a clear, data-driven path to identifying peptide therapeutics with superior drug-like properties. This approach de-risks downstream development and significantly increases the probability of advancing a candidate with a viable clinical profile.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methylserine

Author: BenchChem Technical Support Team. Date: January 2026

The proper management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methylserine (CAS No: 5424-29-3), a non-proteinogenic amino acid used in various research and development applications.[1][2][3] Adherence to these procedures is not merely a matter of best practice but a requirement for compliance with federal and local regulations.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. This understanding forms the basis of our risk assessment and dictates the necessary safety precautions and disposal pathway.

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[4][5] It is crucial to recognize that while it may not be acutely toxic, its hazardous characteristics necessitate that it be managed as regulated chemical waste.[6][7]

Table 1: this compound Identification and Hazard Summary

Identifier Value Source(s)
Chemical Name 2-Amino-3-hydroxy-2-methylpropanoic acid [4]
CAS Number 5424-29-3 (D/L mixture) [1][2]
Molecular Formula C₄H₉NO₃ [2][4]
GHS Pictogram GHS07 (Exclamation Mark) [1]
Signal Word Warning [1][4]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [4][5][8][9]

| Disposal Precaution | P501: Dispose of contents/container in accordance with local/regional/national/international regulations |[4][8][9] |

Based on these hazards, this compound cannot be discarded in standard trash or disposed of down the drain.[10] Such actions would violate regulatory standards and pose a risk to human health and the environment.

The Regulatory Framework: RCRA and OSHA

In the United States, the disposal of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[11][12][13] RCRA establishes a "cradle-to-grave" framework, meaning that hazardous waste is regulated from the moment of its generation until its final, safe disposal.[11][14]

Concurrently, the Occupational Safety and Health Administration (OSHA) , through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), mandates the protection of laboratory personnel.[15][16] This is achieved through a written Chemical Hygiene Plan (CHP) , which must include procedures for the safe removal of contaminated waste.[17] The protocol outlined here is designed to be a component of your laboratory's CHP.

Pre-Disposal Safety Protocols

Before initiating the disposal process, ensure the following controls are in place to mitigate exposure risks.

Personal Protective Equipment (PPE)

Based on the GHS hazard statements, the minimum required PPE for handling this compound waste includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat.

Engineering Controls
  • Ventilation: Always handle this compound waste, particularly in its solid (powder) form, in a well-ventilated area.

  • Chemical Fume Hood: To prevent inhalation of the powder, which is a respiratory irritant, it is best practice to conduct all transfers of solid this compound waste inside a certified chemical fume hood.[17][18]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization

All unused, expired, or contaminated this compound, as well as materials used to clean up spills (e.g., absorbent pads, contaminated gloves), must be treated as hazardous waste.[19]

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.

  • Keep this compound waste separate from all other waste streams.

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases.[20]

  • Ensure it is not mixed with non-hazardous waste, as this would render the entire mixture hazardous and increase disposal costs.

Step 3: Container Selection and Labeling

The integrity of the waste containment system begins with the correct container and label.

  • Container Selection: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) bottle with a secure, screw-top cap is a suitable choice.[20][21] The container must be in good condition, free of cracks or deterioration, and must prevent leakage.[20][21][22]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must clearly display the following information:

    • The words "Hazardous Waste "[23]

    • The full chemical name: "This compound "

    • A clear indication of the associated hazards (e.g., "Irritant," or the GHS hazard statements).[16]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA).[6][20]

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[6][24]

  • Storage: Keep the waste container securely capped at all times, except when adding waste.[6] Store the container in a secondary containment bin to prevent spills.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, it must be removed within three calendar days.[6][24]

Step 5: Final Disposal

Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it through external means.

  • Contact EH&S: When your waste container is nearly full (e.g., 90% capacity to allow for expansion) or ready for removal, contact your institution's Environmental Health & Safety (EH&S) department (sometimes called the Office of Clinical and Research Safety, or OCRS).[6][19][25]

  • Scheduled Pickup: The EH&S department will arrange for the collection of the waste by trained professionals, who will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with RCRA regulations.[14]

Emergency Procedures: Spill Response

In the event of a small spill of solid this compound:

  • Ensure you are wearing the appropriate PPE (gloves, safety glasses, lab coat).

  • Gently sweep the solid material together to avoid creating dust.

  • Place the spilled material and any contaminated cleaning supplies (e.g., wipes, weigh paper) into your labeled hazardous waste container for this compound.

  • Wipe the area with a damp cloth and dispose of the cloth in the hazardous waste container.

  • Wash your hands thoroughly after the cleanup is complete.

Visualization: this compound Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from generation to final pickup.

cluster_prep Preparation cluster_handling Waste Handling & Accumulation cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate from Incompatible Materials characterize->segregate container Select & Label Compatible Container segregate->container saa Store in SAA (Keep Container Closed) container->saa contact Container Full: Contact EH&S for Pickup saa->contact end Professional Disposal contact->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylserine
Reactant of Route 2
2-Methylserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.